molecular formula C20H19F2N3O3 B12398140 (R)-Tegoprazan CAS No. 942195-56-4

(R)-Tegoprazan

Cat. No.: B12398140
CAS No.: 942195-56-4
M. Wt: 387.4 g/mol
InChI Key: CLIQCDHNPDMGSL-OAHLLOKOSA-N
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Description

(4R)-Tegoprazan is the stereoisomer of the novel potassium-competitive acid blocker (P-CAB) Tegoprazan, a therapeutic agent developed for acid-related gastrointestinal disorders . As a potent and highly selective P-CAB, its primary research value lies in its distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) . Tegoprazan inhibits gastric H+/K+-ATPase in a reversible and K+-competitive manner, directly blocking the potassium-binding site of the enzyme without requiring acid activation . This mechanism translates to a fast onset of action and the ability to control gastric pH for a prolonged period . Preclinical and clinical studies are the main applications for this compound. It has demonstrated strong efficacy in animal models of gastroesophageal reflux disease (GERD) and peptic ulcer disease, showing rapid and sustained acid suppression . A pivotal phase 3 clinical trial confirmed that Tegoprazan is non-inferior to esomeprazole in healing erosive oesophagitis, highlighting its clinical research potential . Its pharmacological effects are independent of food intake and it is not affected by CYP2C19 polymorphism, overcoming key limitations of PPIs . Research-grade (4R)-Tegoprazan is offered for investigative use For Research Use Only . It is strictly for laboratory research purposes and not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

942195-56-4

Molecular Formula

C20H19F2N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

7-[[(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m1/s1

InChI Key

CLIQCDHNPDMGSL-OAHLLOKOSA-N

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2O[C@@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Stability of (R)-Tegoprazan

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the critical physicochemical properties and stability characteristics of (R)-Tegoprazan. The information compiled herein is essential for formulation development, analytical method validation, and ensuring the quality, efficacy, and safety of drug products containing this active pharmaceutical ingredient.

Physicochemical Properties of this compound

This compound, a potassium-competitive acid blocker (P-CAB), is a weakly basic compound with low aqueous solubility.[1][2] Its properties, particularly its pH-dependent solubility and propensity for polymorphism, are critical considerations for oral dosage form development. According to the Biopharmaceutics Classification System (BCS), Tegoprazan is classified as a Class II drug, characterized by low solubility and high permeability.[3]

Summary of Physicochemical Data

The key quantitative physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₁₉F₂N₃O₃[4][5][6]
Molecular Weight 387.38 g/mol [4][6]
Appearance Solid[5][6][7]
pKa (Strongest Basic) 5.1 / 6.07 (Predicted)[1][2][8]
pKa (Strongest Acidic) 11.37 (Predicted)[8]
Water Solubility ~0.03 mg/mL - 0.0453 mg/mL[8][9]
pH-Dependent Solubility 0.7 mg/mL (at pH 3); 0.02 mg/mL (at pH 6.8)[2][3]
Solubility in Organic Solvents Soluble in DMSO[5][6][7][10]
logP 2.91 (ALOGPS); 2.32 (Chemaxon)[8]
BCS Classification Class II[3]
Polymorphism

Tegoprazan is known to exist in at least three distinct solid-state forms: an amorphous form and two crystalline polymorphs, designated as Polymorph A and Polymorph B.[11][12][13]

  • Polymorph A: This is the most thermodynamically stable form under all tested conditions.[11][12][14] Due to its superior stability, Polymorph A is the form used in marketed pharmaceutical formulations.[11][13]

  • Polymorph B: This form is metastable and has been observed to convert into the more stable Polymorph A, particularly during processing or under accelerated storage conditions.[11][15] Its formation is favored in aprotic solvents.[11][12]

  • Amorphous Form: The amorphous form exhibits higher initial solubility but is physically unstable.[9][11] It readily converts to the crystalline Polymorph A, a process that is accelerated by elevated temperature and humidity.[11][16]

The selection and control of the polymorphic form are critical for ensuring consistent product quality and performance.

Stability Profile

The chemical and physical stability of this compound has been investigated through forced degradation studies and long-term polymorphic stability assessments.

Forced Degradation and Chemical Stability

Forced degradation studies are performed to identify potential degradation pathways and develop stability-indicating analytical methods. Tegoprazan has shown susceptibility to degradation under specific stress conditions.

  • Hydrolytic Stability: The molecule is unstable in both acidic and alkaline conditions, leading to the formation of degradation products.[17][18][19] It is reported to be stable under neutral hydrolytic conditions.[17][19]

  • Oxidative Stability: Tegoprazan is unstable in the presence of oxidative agents.[17][18][19]

  • Photolytic and Thermal Stability: The drug substance is generally considered stable under exposure to light and heat.[17][19]

A total of eight degradation products have been identified across these stress conditions.[17][18]

Stress ConditionStability Outcome
Acidic Hydrolysis Unstable
Alkaline Hydrolysis Unstable
Neutral Hydrolysis Stable
Oxidation Unstable
Photolysis Stable
Thermal Stress Stable
Polymorphic Stability

As previously noted, Polymorph A is the most stable crystalline form. Both the amorphous material and Polymorph B will convert to Polymorph A over time. This phase transformation is significantly accelerated under accelerated stability conditions of 40°C and 75% relative humidity (RH), with conversion observed within eight weeks.[11][15] This underscores the importance of stringent manufacturing and storage controls to prevent polymorphic transitions that could impact the final product's dissolution and bioavailability.

Recommended Storage

For long-term preservation of the solid active ingredient, storage at -20°C is recommended, which has been shown to maintain stability for at least four years.[6][7]

Mechanism of Action

This compound functions as a potassium-competitive acid blocker (P-CAB).[20][21] Its mechanism differs fundamentally from that of traditional proton-pump inhibitors (PPIs). Tegoprazan directly and reversibly binds to the H+/K+-ATPase (the gastric proton pump) in parietal cells, competing with potassium ions (K+).[8][20][22] This action blocks the final step in the gastric acid secretion pathway. Unlike PPIs, Tegoprazan does not require activation by acid, allowing for a rapid onset of action and effective acid suppression from the first dose.[4][20][23]

Tegoprazan_Mechanism Mechanism of this compound as a P-CAB cluster_ParietalCell Parietal Cell Cytoplasm cluster_Lumen Gastric Lumen (Acidic) Pump H+/K+-ATPase (Proton Pump) H_ion H+ Pump->H_ion H+ Secretion K_ion K+ K_ion->Pump K+ Binding Tegoprazan This compound Tegoprazan->Pump Competitive Binding Block X Block->Pump Inhibition Polymorph_Workflow Workflow for Polymorphic Identification and Stability Assessment cluster_screening Initial Screening & Identification cluster_characterization Characterization cluster_stability Stability Confirmation A Tegoprazan Sample B Slurry Tests (Various Solvents) A->B C Solid Form Isolation B->C D Powder X-ray Diffraction (PXRD) C->D E Differential Scanning Calorimetry (DSC) C->E F Identify Forms (Polymorph A, B, Amorphous) D->F E->F G Accelerated Stability Test (40°C / 75% RH) F->G H Periodic Analysis (PXRD, DSC) G->H I Determine Thermodynamically Stable Form (Polymorph A) H->I Forced_Degradation_Workflow Workflow for Forced Degradation and Stability Indicating Studies cluster_stress Application of Stress Conditions cluster_analysis Analysis and Characterization start This compound Drug Substance acid Acid Hydrolysis start->acid base Alkaline Hydrolysis start->base oxid Oxidation start->oxid heat Thermal start->heat light Photolytic start->light hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc heat->hplc light->hplc lcms LC-HRMS / LC-MSn Characterization hplc->lcms For degraded samples pathway Establish Degradation Pathway lcms->pathway

References

Preclinical Pharmacokinetics of (R)-Tegoprazan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders. As a P-CAB, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly inhibiting the H+/K+-ATPase in gastric parietal cells. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound in various animal models, including rats, dogs, and cynomolgus monkeys. The data presented herein are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and for informing its clinical development.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several preclinical species following oral administration. A summary of the key pharmacokinetic parameters is presented in the tables below.

Table 1: Single-Dose Pharmacokinetics of this compound in Male Sprague-Dawley Rats
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-∞) (μg/L*h)T1/2 (h)
Not Specified2513.2 ± 707.01.8 ± 1.19129.6 ± 1823.31.6 ± 0.8

Data from a study utilizing a UPLC-MS/MS method for quantification in rat plasma.[1]

Table 2: Single-Dose Pharmacokinetics of this compound in Beagle Dogs
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-inf) (ng·hr/mL)T1/2 (h)Bioavailability (%)
32490Not Specified127313.3 - 3.586 - 100[2]

Pharmacokinetic parameters were determined after oral administration.[3]

Table 3: Pharmacokinetics of this compound in Cynomolgus Monkeys

Currently, publicly available literature lacks specific quantitative pharmacokinetic data for this compound in cynomolgus monkeys. While studies have been conducted in this species, the detailed parameters such as Cmax, Tmax, AUC, and half-life have not been disclosed in the accessible abstracts and reports.

Experimental Protocols

Bioanalytical Methods for Plasma Concentration Determination

The quantification of this compound and its major metabolite, M1, in plasma samples from preclinical studies is typically performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

A representative method for the analysis in rat plasma involved the following:

  • Sample Preparation: Protein precipitation.

  • Chromatography: Ultra-high-performance liquid chromatography (UPLC) with a Waters ACQUITY UPLC BEH column.

  • Mobile Phase: Gradient elution.

  • Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive and multiple reaction monitoring (MRM) mode.

  • Linearity Range: 2 to 1000 ng/mL for Tegoprazan.

  • Precision and Accuracy: Within acceptable limits (-8.5% to 12.2%).[1]

A similar LC-MS/MS method was developed and validated for the simultaneous quantification of tegoprazan and its major metabolite (M1) in dog plasma.[4]

dot

cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_analysis Data Analysis Blood Sampling Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Addition of precipitating agent UPLC-MS/MS UPLC-MS/MS Protein Precipitation->UPLC-MS/MS Injection of supernatant Quantification Quantification UPLC-MS/MS->Quantification Peak area integration Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification->Pharmacokinetic Modeling Concentration-time data

Bioanalytical Workflow for Tegoprazan in Plasma

Metabolism and Excretion

This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[5] The main metabolic pathway is N-demethylation, leading to the formation of its major active metabolite, M1.[5][6]

dot

This compound This compound M1 (Active Metabolite) M1 (Active Metabolite) This compound->M1 (Active Metabolite) N-demethylation CYP3A4 CYP3A4 CYP3A4->this compound

Primary Metabolic Pathway of this compound

While preclinical excretion data is limited, human studies have shown that this compound is eliminated through both renal and fecal routes.

Bioavailability and Protein Binding

Bioavailability

The absolute oral bioavailability of this compound has been reported to be high in dogs, ranging from 86% to 100%.[2] Data on the absolute bioavailability in rats and monkeys is not currently available in the public domain. The high bioavailability observed in dogs suggests efficient absorption from the gastrointestinal tract.

Plasma Protein Binding

There is a lack of publicly available data on the plasma protein binding of this compound in preclinical animal models (rats, dogs, and monkeys). This is a critical parameter that influences the distribution and the free (pharmacologically active) concentration of the drug. Further studies are needed to elucidate the extent of protein binding in these species to better correlate pharmacokinetic profiles with pharmacodynamic effects.

Discussion

The preclinical pharmacokinetic studies of this compound reveal that it is a rapidly absorbed compound with a relatively short half-life in rats and dogs. The high oral bioavailability in dogs is a favorable characteristic for an orally administered drug. The metabolism of this compound is primarily mediated by CYP3A4, leading to the formation of an active metabolite, which may contribute to the overall pharmacological effect.

A significant data gap exists regarding the pharmacokinetics in non-human primates and the plasma protein binding across all preclinical species. Obtaining this information would provide a more complete understanding of the compound's disposition and aid in the extrapolation of preclinical findings to humans.

Conclusion

This compound demonstrates favorable pharmacokinetic properties in rats and dogs, characterized by rapid absorption and high bioavailability. Its metabolism is well-defined, with CYP3A4 playing a key role. To further strengthen the preclinical data package, future research should focus on determining the pharmacokinetic profile in non-human primates and quantifying the plasma protein binding in all relevant preclinical species. This will enable a more robust assessment of the compound's pharmacokinetic characteristics and facilitate its continued development as a promising new agent for the treatment of acid-related disorders.

References

In Vitro Potency and Selectivity of (R)-Tegoprazan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of (R)-Tegoprazan, a potassium-competitive acid blocker (P-CAB). The document details its potency in inhibiting the gastric H+/K+-ATPase and its selectivity over the related Na+/K+-ATPase, presenting quantitative data in structured tables and outlining the experimental methodologies for key assays. Visual diagrams generated using Graphviz are included to illustrate the mechanism of action and experimental workflows.

Introduction to this compound

This compound is a potent and selective inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is responsible for the final step in gastric acid secretion. Unlike proton pump inhibitors (PPIs) that bind irreversibly to the enzyme, this compound acts as a potassium-competitive acid blocker (P-CAB), reversibly inhibiting the pump by competing with potassium ions (K+).[1] This distinct mechanism of action allows for a rapid onset of acid suppression.[1]

In Vitro Potency of this compound

The inhibitory activity of this compound against the H+/K+-ATPase has been evaluated in vitro using enzyme preparations from various species. The half-maximal inhibitory concentration (IC50) values demonstrate its potent inhibition of the proton pump.

Enzyme Source IC50 (μM) Reference
Porcine Gastric H+/K+-ATPase0.29 - 0.53[2][3][4][5]
Canine Gastric H+/K+-ATPase0.29 - 0.52[3][4]
Human Gastric H+/K+-ATPase0.29 - 0.52[3][4]

Table 1: In vitro potency of this compound against H+/K+-ATPase from different species.

In Vitro Selectivity of this compound

A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related proteins. The selectivity of this compound has been assessed by comparing its inhibitory activity against the gastric H+/K+-ATPase with its activity against the ubiquitous Na+/K+-ATPase.

Enzyme IC50 (μM) Selectivity Ratio (Na+/K+-ATPase IC50 / H+/K+-ATPase IC50) Reference
Canine Gastric H+/K+-ATPase0.29 - 0.52>192[3][4]
Canine Kidney Na+/K+-ATPase>100[3][4]

Table 2: In vitro selectivity of this compound for H+/K+-ATPase over Na+/K+-ATPase.

Detailed Experimental Protocols

Gastric H+/K+-ATPase Inhibition Assay

This protocol outlines the in vitro assay to determine the inhibitory activity of this compound on H+/K+-ATPase isolated from porcine gastric microsomes. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Porcine gastric microsomes containing H+/K+-ATPase

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM KCl

  • This compound stock solution (in DMSO)

  • ATP solution (2 mM)

  • 10% Trichloroacetic acid (TCA)

  • Reagents for colorimetric phosphate determination (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a suspension of porcine gastric microsomes in the assay buffer. The protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Pre-incubation: In a 96-well plate, pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding the ATP solution to each well.

  • Incubation: Incubate the reaction mixture for 20 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by adding ice-cold 10% TCA to each well.

  • Phosphate Determination: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and determine the amount of inorganic phosphate released using a colorimetric method. This typically involves the formation of a colored complex with a reagent like malachite green, which can be measured spectrophotometrically at a specific wavelength (e.g., 620-660 nm).

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration. Calculate the IC50 value from this curve using non-linear regression analysis.

Na+/K+-ATPase Inhibition Assay (for Selectivity)

This protocol describes the in vitro assay to assess the inhibitory effect of this compound on Na+/K+-ATPase, typically isolated from canine kidney microsomes.

Materials:

  • Canine kidney microsomes containing Na+/K+-ATPase

  • Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂

  • Ouabain (a specific Na+/K+-ATPase inhibitor)

  • This compound stock solution (in DMSO)

  • ATP solution (2 mM)

  • Reagents for colorimetric phosphate determination

Procedure:

  • Enzyme Preparation: Prepare a suspension of canine kidney microsomes in the assay buffer.

  • Reaction Setup: Prepare two sets of reaction mixtures:

    • Total ATPase activity: Assay buffer with the enzyme preparation and varying concentrations of this compound.

    • Ouabain-insensitive ATPase activity: Assay buffer containing 1 mM ouabain, the enzyme preparation, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the reaction mixtures for 10 minutes at 37°C.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate for 20-30 minutes at 37°C.

  • Termination and Phosphate Determination: Stop the reaction and measure the released inorganic phosphate as described in the H+/K+-ATPase assay protocol.

  • Data Analysis:

    • Calculate the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity for each this compound concentration.

    • Determine the IC50 value for this compound against Na+/K+-ATPase by plotting the percentage of inhibition of specific Na+/K+-ATPase activity against the drug concentration.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to visually represent key concepts.

Tegoprazan_Mechanism cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cytoplasm Parietal Cell Cytoplasm H+ H⁺ ProtonPump Gastric H⁺/K⁺-ATPase (Proton Pump) K⁺ Binding Site ProtonPump:f0->H+ Pumps H⁺ into lumen K+ K⁺ K+->ProtonPump:f1 Binds to activate pump Tegoprazan This compound Tegoprazan->ProtonPump:f1 Competitively blocks K⁺ binding (Reversible Inhibition)

Caption: Mechanism of this compound action on the gastric proton pump.

H_K_ATPase_Assay_Workflow start Start prep Prepare Porcine Gastric Microsomes (Enzyme) start->prep preinc Pre-incubate Enzyme with This compound (or Vehicle) prep->preinc init Initiate Reaction with ATP preinc->init inc Incubate at 37°C for 20 min init->inc term Terminate Reaction with 10% TCA inc->term pi_det Determine Inorganic Phosphate (Pi) using Colorimetric Assay term->pi_det analysis Data Analysis: Calculate IC50 pi_det->analysis end End analysis->end

Caption: Experimental workflow for the H+/K+-ATPase inhibition assay.

Selectivity_Assay_Workflow cluster_total Total ATPase Activity cluster_ouabain Ouabain-Insensitive Activity start Start prep_na Prepare Canine Kidney Microsomes (Na⁺/K⁺-ATPase) start->prep_na preinc_total Pre-incubate Enzyme with This compound prep_na->preinc_total preinc_ouabain Pre-incubate Enzyme with This compound + Ouabain prep_na->preinc_ouabain init_total Initiate Reaction with ATP preinc_total->init_total inc_total Incubate at 37°C init_total->inc_total term Terminate Reactions inc_total->term init_ouabain Initiate Reaction with ATP preinc_ouabain->init_ouabain inc_ouabain Incubate at 37°C init_ouabain->inc_ouabain inc_ouabain->term pi_det Determine Inorganic Phosphate (Pi) term->pi_det analysis Calculate Specific Na⁺/K⁺-ATPase Inhibition and Determine IC50 pi_det->analysis end End analysis->end

Caption: Experimental workflow for the Na+/K+-ATPase selectivity assay.

References

Unveiling the Molecular Embrace: A Technical Guide to the Binding of (R)-Tegoprazan to the Gastric Proton Pump

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the binding mechanism of (R)-Tegoprazan, a potassium-competitive acid blocker (P-CAB), to the gastric H+/K+-ATPase, commonly known as the proton pump. By competitively inhibiting the binding of potassium ions, this compound effectively suppresses gastric acid secretion.[1] This document provides a comprehensive overview of the binding sites, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular processes.

The this compound Binding Site: A Precise Molecular Interaction

Structural studies, including X-ray crystallography, have been pivotal in elucidating the precise location and nature of the this compound binding site on the H+/K+-ATPase. The crystal structure of the gastric proton pump in complex with Tegoprazan has been resolved and is available in the Protein Data Bank (PDB) under the accession code 7W47 .[2][3][4][5][6][7]

Analysis of the 7W47 crystal structure reveals that this compound binds within a cavity in the transmembrane domain of the H+/K+-ATPase, facing the gastric lumen. This binding pocket is formed by residues from several transmembrane helices (TMs). While the full list of interacting residues is extensive, key interactions have been identified that are critical for the binding and inhibitory action of P-CABs. Although a detailed list of every interacting residue for Tegoprazan from the 7W47 structure requires further analysis of the primary publication, studies on other P-CABs and mutagenesis data provide strong indications of the key players. For instance, mutagenesis studies on residues such as those in the TM1-TM2 loop and within the transmembrane helices have been shown to significantly affect the binding affinity of P-CABs.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through various in vitro assays. These studies typically measure the concentration of the drug required to inhibit the activity of the H+/K+-ATPase by 50% (IC50) or the equilibrium dissociation constant (Kd) or inhibitory constant (Ki).

ParameterValueSpecies/SystemReference
IC50 0.29 - 0.52 µMPorcine, Canine, Human H+/K+-ATPases[8][9]
Apparent Kd 0.56 ± 0.04 µM (high affinity)H+/K+-ATPase[10][11][12][13]
Apparent Kd 2.70 ± 0.24 µM (low affinity)H+/K+-ATPase[10][11][12][13]
K0.5 Decreases from 3.25 ± 0.29 µM to 0.89 ± 0.04 µMH+/K+-ATPase (pH 7.2 to 6.2)[11][14]

Table 1: Quantitative data on the inhibition of H+/K+-ATPase by Tegoprazan.

Experimental Protocols for Binding Site Identification

The identification of the this compound binding site has been made possible through a combination of sophisticated experimental techniques.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to identify key amino acid residues involved in ligand binding. By systematically replacing specific amino acids in the H+/K+-ATPase and then measuring the binding affinity of this compound, researchers can pinpoint the residues crucial for the interaction.

Detailed Methodology for Site-Directed Mutagenesis and Binding Affinity Assay:

  • Mutant Plasmid Construction:

    • A plasmid containing the cDNA of the H+/K+-ATPase α-subunit is used as a template.

    • Mutagenic primers containing the desired nucleotide change are designed. These primers are typically 25-45 bases in length with the mutation in the center.

    • Polymerase Chain Reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.

    • The parental, non-mutated template DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (parental DNA) but not the newly synthesized, unmethylated mutant DNA.

    • The resulting mutated plasmid is transformed into competent E. coli cells for propagation.

    • The presence of the desired mutation is confirmed by DNA sequencing.

  • Expression of Mutant H+/K+-ATPase:

    • The mutated plasmid is transfected into a suitable expression system, such as HEK293 cells or Sf9 insect cells.

    • The cells are cultured to allow for the expression of the mutant H+/K+-ATPase protein.

    • Membrane fractions containing the mutant protein are prepared by cell lysis and centrifugation.

  • H+/K+-ATPase Activity and Inhibition Assay:

    • The activity of the mutant H+/K+-ATPase is measured by quantifying the rate of ATP hydrolysis. This is often done by measuring the release of inorganic phosphate (Pi) using a colorimetric assay.

    • The reaction mixture typically contains the membrane fraction with the enzyme, a buffer at a specific pH (e.g., 7.4), MgCl2, KCl, and ATP to initiate the reaction.

    • To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the drug.

    • The IC50 value is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the Ki, kinetic experiments are performed at different substrate (K+) and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., competitive inhibition).

Photoaffinity Labeling

Photoaffinity labeling is a technique used to covalently attach a ligand to its binding site upon exposure to light. This allows for the identification of the amino acid residues in close proximity to the bound drug.

Conceptual Workflow for Photoaffinity Labeling:

  • Synthesis of a Photoreactive this compound Analog: A derivative of this compound is synthesized that contains a photo-activatable group (e.g., an azido group) and often a radiolabel or a tag for detection.

  • Binding to H+/K+-ATPase: The photoreactive analog is incubated with membrane preparations containing the H+/K+-ATPase in the dark to allow for reversible binding to the active site.

  • Photolysis: The mixture is irradiated with UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a highly reactive intermediate that forms a covalent bond with nearby amino acid residues.

  • Identification of Labeled Residues:

    • The covalently modified H+/K+-ATPase is isolated.

    • The protein is digested into smaller peptide fragments using proteases (e.g., trypsin).

    • The labeled peptides are identified using techniques such as mass spectrometry or Edman degradation.

Cryogenic Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing high-resolution 3D structures of the H+/K+-ATPase in complex with its inhibitors.

Generalized Workflow for Cryo-EM Structure Determination:

  • Sample Preparation: A purified and concentrated sample of the H+/K+-ATPase in complex with this compound is prepared. For membrane proteins, this often involves solubilization in detergents or reconstitution into nanodiscs.

  • Grid Preparation and Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and then rapidly plunge-frozen in liquid ethane. This process, known as vitrification, preserves the native structure of the complex in a thin layer of amorphous ice.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected from different areas of the grid.

  • Image Processing and 3D Reconstruction:

    • Individual particle images are picked from the micrographs.

    • The particles are aligned and classified to identify different orientations of the complex.

    • A 3D reconstruction of the H+/K+-ATPase-(R)-Tegoprazan complex is generated by combining the 2D images of the different particle views.

    • The resulting 3D map is then used to build an atomic model of the complex, revealing the detailed interactions between the drug and the protein.

Visualizing the Molecular Landscape

To better understand the complex processes involved in this compound's mechanism of action, the following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows.

Tegoprazan_Binding_Site cluster_pump H+/K+-ATPase (Proton Pump) cluster_ligands Ligands TM_helices Transmembrane Helices (TMs) Binding_Pocket Lumenal Binding Pocket K_channel K+ Channel Binding_Pocket->K_channel Competitively Blocks Tegoprazan This compound Tegoprazan->Binding_Pocket Binds to K_ion K+ Ion K_ion->K_channel Binds to

A diagram illustrating the competitive binding of this compound to the proton pump.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assay Binding & Activity Assays A1 Design Mutagenic Primers A2 PCR Amplification of Plasmid A1->A2 A3 DpnI Digestion of Parental DNA A2->A3 A4 Transformation into E. coli A3->A4 A5 Sequence Verification A4->A5 B1 Transfection into Expression System A5->B1 Transfect Verified Plasmid B2 Cell Culture and Protein Expression B1->B2 B3 Membrane Fraction Preparation B2->B3 C1 H+/K+-ATPase Activity Assay B3->C1 Use Purified Protein C2 Inhibition Assay with this compound C1->C2 C3 Determination of IC50/Ki C2->C3

A workflow diagram for site-directed mutagenesis and binding affinity determination.

Gastric_Acid_Secretion_Pathway cluster_stimulatory Stimulatory Signals cluster_parietal Parietal Cell Gastrin Gastrin (from G cells) CCK2R CCK2 Receptor Gastrin->CCK2R Histamine Histamine (from ECL cells) H2R H2 Receptor Histamine->H2R ACh Acetylcholine (from Vagus Nerve) M3R M3 Receptor ACh->M3R PLC PLC Activation CCK2R->PLC AC Adenylyl Cyclase Activation H2R->AC M3R->PLC Ca2_increase ↑ [Ca2+]i PLC->Ca2_increase cAMP_increase ↑ cAMP AC->cAMP_increase PKC PKC Activation Ca2_increase->PKC PKA PKA Activation cAMP_increase->PKA Proton_Pump H+/K+-ATPase (Proton Pump) Translocation to Membrane PKC->Proton_Pump PKA->Proton_Pump Acid_Secretion H+ Secretion (Gastric Acid) Proton_Pump->Acid_Secretion Tegoprazan This compound Tegoprazan->Proton_Pump Inhibits

A signaling pathway diagram for the regulation of gastric acid secretion and the point of inhibition by this compound.

References

The Effect of (R)-Tegoprazan on Gastric pH and Acid Secretion Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tegoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by competitively and reversibly binding to the H+/K+-ATPase, the proton pump of the gastric parietal cells.[1][2] This mechanism of action differs from that of proton pump inhibitors (PPIs), which require acid activation and bind irreversibly to the proton pump. This distinction allows for a rapid onset of action and a more sustained and predictable acid suppression.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on gastric pH and acid secretion dynamics, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action and Signaling Pathway

This compound directly inhibits the final step in gastric acid secretion by competitively blocking the potassium-binding site of the H+/K+-ATPase in parietal cells.[1][2] This action prevents the exchange of intracellular H+ for extracellular K+, thereby reducing the secretion of gastric acid into the lumen.

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the parietal cell. The primary stimulants of acid secretion are histamine, acetylcholine, and gastrin.

Gastric Acid Secretion Signaling Pathway cluster_stimulatory Stimulatory Pathways cluster_inhibition Inhibition Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds to Gastrin Gastrin CCK2_Receptor_Parietal CCK2 Receptor Gastrin->CCK2_Receptor_Parietal Binds to CCK2_Receptor_ECL CCK2 Receptor Gastrin->CCK2_Receptor_ECL Binds to ECL_Cell ECL Cell ECL_Cell->Histamine Releases Gs_Protein Gs Protein H2_Receptor->Gs_Protein Activates Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates CCK2_Receptor_Parietal->Gq_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates PLC Phospholipase C Gq_Protein->PLC Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces IP3_DAG IP3 & DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates Calcium_PKC Ca2+ & PKC IP3_DAG->Calcium_PKC Increase Ca2+ & Activate PKC HK_ATPase H+/K+-ATPase (Proton Pump) PKA->HK_ATPase Stimulates Translocation Calcium_PKC->HK_ATPase Stimulates Translocation Acid_Secretion Gastric Acid (H+) Secretion HK_ATPase->Acid_Secretion Drives Tegoprazan This compound Tegoprazan->HK_ATPase Competitively Inhibits K+ binding

Caption: Signaling pathway of gastric acid secretion and inhibition by this compound.

Data on Gastric pH and Acid Secretion

Clinical studies have consistently demonstrated the potent and rapid effects of this compound on gastric pH. The following tables summarize key quantitative data from comparative studies.

Table 1: Time to Reach Gastric pH ≥ 4
Drug & DosageTime to Reach pH ≥ 4 (hours)Study PopulationCitation
This compound 50 mg~1Healthy Subjects[3]
This compound 50, 100, 200 mg< 2Healthy Male Volunteers[1]
Vonoprazan 20 mg~4Healthy Subjects[3]
Esomeprazole 40 mg~4Healthy Subjects[3]
Dexlansoprazole 60 mg7Healthy Male Volunteers[1]
Table 2: Percentage of Time with Gastric pH ≥ 4 over 24 Hours
Drug & Dosage% Time pH ≥ 4 (24h)Study PopulationCitation
This compound 50 mg (Single Dose)55.07%Healthy Subjects[1]
This compound 100 mg (Single Dose)68.38%Healthy Subjects[1]
This compound 50 mg (7 Days)58.35%Healthy Subjects[1]
This compound 100 mg (7 Days)66.55%Healthy Subjects[1]
This compound 50 mg (Night-time)66.0%Healthy Subjects[3]
Vonoprazan 20 mg (Night-time)60.5%Healthy Subjects[3]
Esomeprazole 40 mg (Night-time)36.1%Healthy Subjects[3]
Table 3: Clinical Efficacy in Erosive Esophagitis (EE)
Drug & DosageHealing Rate at Week 4Healing Rate at Week 8Study PopulationCitation
This compound 50 mg91.3%98.9%Patients with EE[4]
This compound 100 mg93.4%98.9%Patients with EE[4]
Esomeprazole 40 mg94.3%98.9%Patients with EE[4]
This compound 50 mg90.6% (gastric ulcer)94.8% (gastric ulcer)Patients with Gastric Ulcer[5]
This compound 100 mg91.9% (gastric ulcer)95.0% (gastric ulcer)Patients with Gastric Ulcer[5]
Lansoprazole 30 mg89.2% (gastric ulcer)95.7% (gastric ulcer)Patients with Gastric Ulcer[5]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound.

Human Clinical Trials: 24-Hour Gastric pH Monitoring

Objective: To assess the pharmacodynamic effects of this compound on intragastric pH over a 24-hour period.

Methodology:

  • Subject Selection: Healthy adult volunteers or patients with acid-related disorders are recruited. Exclusion criteria typically include a history of gastrointestinal surgery, use of medications affecting gastric pH, and allergies to the study drugs.[6]

  • Washout Period: A washout period of at least 7-10 days is implemented to eliminate the effects of any prior acid-suppressing medications.[1]

  • pH Probe Calibration and Placement: A pH monitoring catheter is calibrated using standard buffer solutions (typically pH 4.0 and 7.0). The probe is then inserted transnasally and positioned in the stomach, with its location often confirmed by radiographic imaging or other methods.[7][8][9]

  • Baseline pH Monitoring: A 24-hour baseline recording of gastric pH is typically performed before the administration of the study drug.[1]

  • Drug Administration: Subjects are administered a single or multiple doses of this compound or a comparator drug according to the study design (e.g., randomized, crossover).[1]

  • Post-Dose pH Monitoring: Gastric pH is continuously monitored and recorded for 24 hours following drug administration.[1]

  • Data Analysis: The recorded pH data is analyzed to determine key parameters such as the mean 24-hour gastric pH, the percentage of time the pH remains above 4.0 and 6.0, and the time to reach a pH of 4.0.[1]

24-Hour Gastric pH Monitoring Workflow start Start subject_selection Subject Selection & Screening start->subject_selection end End washout Washout Period (7-10 days) subject_selection->washout probe_calibration pH Probe Calibration (pH 4.0 & 7.0) washout->probe_calibration probe_placement Transnasal Placement of pH Probe probe_calibration->probe_placement baseline_monitoring 24-Hour Baseline pH Monitoring probe_placement->baseline_monitoring randomization Randomization baseline_monitoring->randomization drug_administration This compound or Comparator Administration randomization->drug_administration post_dose_monitoring 24-Hour Post-Dose pH Monitoring drug_administration->post_dose_monitoring data_analysis Data Analysis (% Time pH > 4, Time to pH 4, etc.) post_dose_monitoring->data_analysis data_analysis->end

Caption: Workflow for a typical 24-hour gastric pH monitoring study.
Preclinical In-Vivo Studies: Histamine- or Pentagastrin-Induced Gastric Acid Secretion in Dogs

Objective: To evaluate the inhibitory effect of this compound on stimulated gastric acid secretion in an animal model.

Methodology:

  • Animal Model: Conscious dogs, often with a surgically prepared Heidenhain pouch (a vagally denervated pouch of the stomach) or a gastric fistula, are used.[10][11]

  • Fasting: Animals are fasted overnight prior to the experiment but allowed free access to water.

  • Induction of Acid Secretion: A continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin, is administered to stimulate gastric acid secretion.[10][11]

  • Gastric Juice Collection: Gastric juice is collected at regular intervals (e.g., every 15-30 minutes) from the pouch or fistula.

  • Drug Administration: this compound or a vehicle control is administered, typically intravenously or orally.

  • Post-Dose Collection: Gastric juice collection continues for a specified period after drug administration.

  • Analysis of Gastric Juice: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH. The total acid output is then calculated.

In-Vivo Gastric Acid Secretion Experiment start Start animal_prep Animal Preparation (e.g., Heidenhain Pouch Dog) start->animal_prep end End fasting Overnight Fasting animal_prep->fasting secretagogue_infusion Continuous IV Infusion of Histamine or Pentagastrin fasting->secretagogue_infusion baseline_collection Baseline Gastric Juice Collection secretagogue_infusion->baseline_collection drug_admin Administration of this compound or Vehicle baseline_collection->drug_admin post_dose_collection Post-Dose Gastric Juice Collection drug_admin->post_dose_collection analysis Analysis of Gastric Juice (Volume, Acid Concentration, Total Acid Output) post_dose_collection->analysis analysis->end

Caption: Experimental workflow for in-vivo gastric acid secretion studies in dogs.

Conclusion

This compound demonstrates a rapid, potent, and sustained inhibition of gastric acid secretion, leading to a significant increase in intragastric pH. Its distinct mechanism of action as a P-CAB offers a predictable and effective option for the management of acid-related disorders. The data summarized and protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this novel class of acid suppressants.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of (R)-Tegoprazan in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of (R)-Tegoprazan in plasma. The described method is intended for use in pharmacokinetic studies and other drug development applications.

Introduction

Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[1][2] Accurate quantification of Tegoprazan in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note details a robust and sensitive LC-MS/MS method for the determination of Tegoprazan in plasma. The method utilizes a simple protein precipitation step for sample preparation and has been validated for linearity, accuracy, precision, and stability.

Experimental

Materials and Reagents
  • This compound reference standard

  • Revaprazan (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Control plasma

Instrumentation
  • Liquid Chromatograph: UPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Analytical Column: Waters ACQUITY UPLC BEH C18 column[3]

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Waters ACQUITY UPLC BEH C18
Mobile Phase Gradient elution
Flow Rate 0.5 mL/min[3]
Injection Volume To be optimized
Column Temperature To be optimized

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI) Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)[3]
MRM Transitions To be determined for Tegoprazan and IS
Ion Source Temp. To be optimized
Collision Energy To be optimized

Protocols

Standard and Quality Control Sample Preparation
  • Prepare stock solutions of this compound and the internal standard (Revaprazan) in a suitable organic solvent (e.g., methanol).

  • Prepare working standard solutions by serially diluting the stock solution with a mixture of organic solvent and water.

  • Spike control plasma with the working standard solutions to create calibration standards and quality control (QC) samples at various concentration levels.

Sample Preparation (Protein Precipitation)
  • Aliquot plasma samples (standards, QCs, and unknown samples) into microcentrifuge tubes.

  • Add the internal standard solution to all tubes except for the blank plasma.

  • Add three volumes of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject G cluster_workflow Overall Analytical Workflow sample_collection Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis pk_study Pharmacokinetic Study Application data_analysis->pk_study

References

Application Notes and Protocols for the Development of GERD Animal Models for (R)-Tegoprazan Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing rodent models of Gastroesophageal Reflux Disease (GERD) for the preclinical evaluation of (R)-Tegoprazan, a potassium-competitive acid blocker (P-CAB). Detailed protocols for inducing GERD, preparing and administering this compound, and assessing its efficacy are provided, along with data presentation tables and visualizations to facilitate experimental design and interpretation.

Introduction to this compound and GERD Animal Models

Gastroesophageal reflux disease (GERD) is a chronic condition characterized by the reflux of stomach contents into the esophagus, causing symptoms like heartburn and acid regurgitation, and in some cases, leading to erosive esophagitis.[1] Animal models are crucial for understanding the pathophysiology of GERD and for the preclinical assessment of novel therapeutics.[2]

This compound is a potent and selective potassium-competitive acid blocker (P-CAB).[3][4] Unlike proton pump inhibitors (PPIs), which require acidic conditions for activation and irreversibly inhibit the H+/K+-ATPase, Tegoprazan competitively and reversibly blocks the potassium-binding site of the proton pump, leading to a rapid onset of action and sustained acid suppression.[4][5]

This document outlines protocols for both surgical and non-surgical induction of GERD in rodents, providing a platform to evaluate the therapeutic potential of this compound.

Mechanism of Action of Tegoprazan

Tegoprazan works by competitively inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. This inhibition is reversible and potassium-competitive, preventing the final step of gastric acid secretion.[4][5]

Tegoprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase Gastric_Lumen Gastric Lumen (Acidic) H+/K+ ATPase->Gastric_Lumen Secretes H+ Inhibition Inhibition H+/K+ ATPase->Inhibition Blocks Acid Secretion K+ K+ K+->H+/K+ ATPase Binds to Pump H+ H+ Tegoprazan Tegoprazan Tegoprazan->H+/K+ ATPase Competitively binds to K+ site

Mechanism of Tegoprazan's action on the gastric proton pump.

Experimental Protocols

Protocol 1: Surgically-Induced Chronic Reflux Esophagitis in Rats

This model creates chronic acid reflux by ligating the forestomach and pylorus, leading to the accumulation of gastric acid and subsequent reflux into the esophagus.[6][7]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 2-0 silk)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.[8] Anesthetize the animals.

  • Surgical Incision: Make a midline laparotomy incision to expose the abdominal cavity.

  • Pylorus Ligation: Carefully locate the pylorus (the junction between the stomach and the small intestine) and ligate it with a silk suture.

  • Forestomach Ligation: Ligate the transitional region between the forestomach and the glandular portion of the stomach.[6]

  • Closure: Close the abdominal incision in layers.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • This compound Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the drug orally via gavage once daily, starting from the day of the surgery, for the desired treatment period (e.g., 7-14 days). A control group should receive the vehicle only.

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats. Carefully dissect the esophagus and stomach.

  • Evaluation:

    • Macroscopic Evaluation: Examine the esophagus for visible signs of damage (e.g., erythema, erosion, ulceration) and score according to a predefined scale (see Table 2).

    • Gastric Acid Measurement: Collect the gastric contents to measure the volume and pH.

    • Histological Evaluation: Fix the esophageal tissue in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the microscopic changes (see Table 3).

Surgical_GERD_Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting 24-hour Fasting Animal_Acclimatization->Fasting Surgery Surgical Induction of GERD (Pylorus & Forestomach Ligation) Fasting->Surgery Grouping Random Group Assignment (Vehicle, this compound doses) Surgery->Grouping Treatment Daily Oral Gavage (7-14 days) Grouping->Treatment Euthanasia Euthanasia & Tissue Collection Treatment->Euthanasia Evaluation Macroscopic & Histological Scoring, Gastric pH Measurement Euthanasia->Evaluation

Workflow for the surgically-induced GERD model.
Protocol 2: Non-Surgically-Induced GERD in Mice by Overeating

This model induces GERD through dietary manipulation, which is considered more physiological. Repetitive fasting and feeding cycles lead to overeating, gastric distention, and subsequent reflux.[9][10]

Materials:

  • Male C57BL/6 mice

  • Standard chow diet

  • This compound

  • Vehicle for this compound

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions.

  • Dietary Regimen:

    • Control Group: Provide ad libitum access to food and water.

    • GERD Induction Group: Implement a fasting-feeding cycle. For example, fast the mice every other day for a period of 8 weeks.[9]

  • This compound Administration: During the last 2-4 weeks of the dietary regimen, administer this compound or vehicle orally via gavage daily.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect the esophageal tissue.

  • Evaluation:

    • Macroscopic and Histological Evaluation: Assess the esophageal tissue for signs of inflammation and injury as described in Protocol 1.

    • Biomarker Analysis: Consider analyzing esophageal tissue for biomarkers of inflammation, such as inducible nitric oxide synthase (iNOS) and substance P, which are known to be upregulated in this model.[9]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound in a Rat Model of Reflux Esophagitis

Treatment GroupDose (mg/kg)Esophageal Lesion Score (Mean ± SEM)Gastric Juice Volume (mL, Mean ± SEM)Gastric Juice pH (Mean ± SEM)Inhibition of Esophageal Injury (%)
Vehicle Control--
This compound1
This compound3
This compound10
Positive Control (e.g., Esomeprazole)30

Note: This table is a template. The actual data should be populated from experimental results. A study on tegoprazan (not specified as R-isomer) showed a dose-dependent effect with an ED50 of 2.0 mg/kg for inhibiting esophageal injury in a GERD model.[3]

Table 2: Macroscopic Scoring of Esophageal Lesions

ScoreDescription
0No visible lesions
1Mild hyperemia or one or two small erosions
2Moderate hyperemia, multiple small erosions, or one large erosion
3Severe hyperemia, extensive erosions, or ulceration
4Very severe, extensive, and deep ulcerations, possibly with bleeding

Adapted from various scoring systems described in the literature.[11]

Table 3: Histological Scoring of Esophagitis

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Basal Cell Hyperplasia <15% of epithelial thickness15-30%31-50%>50%
Papillary Elongation <50% of epithelial thickness50-75%>75%Papillae reaching the surface
Inflammatory Cell Infiltration AbsentFew scattered cellsModerate infiltrationDense infiltration
Erosion/Ulceration AbsentFocal erosionMultifocal erosionsConfluent erosions/ulceration

This scoring system is a composite based on common histological features evaluated in GERD models.[12][13]

Logical Relationships in Experimental Design

Logical_Relationships cluster_cause Causal Factors cluster_pathophysiology Pathophysiological Changes cluster_intervention Pharmacological Intervention cluster_outcome Measured Outcomes Surgical_Intervention Surgical Intervention (Ligation) Acid_Reflux Increased Gastric Acid Reflux Surgical_Intervention->Acid_Reflux Dietary_Manipulation Dietary Manipulation (Overeating) Dietary_Manipulation->Acid_Reflux Esophageal_Inflammation Esophageal Inflammation & Injury Acid_Reflux->Esophageal_Inflammation Increased_pH Increased Gastric pH Acid_Reflux->Increased_pH Reduced_Lesions Reduced Esophageal Lesions Esophageal_Inflammation->Reduced_Lesions Reduced_Inflammation Reduced Histological Inflammation Esophageal_Inflammation->Reduced_Inflammation Tegoprazan This compound Tegoprazan->Acid_Reflux Inhibits Tegoprazan->Reduced_Lesions Tegoprazan->Increased_pH Tegoprazan->Reduced_Inflammation

Logical flow from GERD induction to therapeutic outcomes.

Conclusion

The described animal models and evaluation protocols provide a robust framework for the preclinical assessment of this compound's efficacy in treating GERD. The surgical model offers a rapid and consistent method for inducing severe esophagitis, while the non-surgical model provides a more physiologically relevant approach. Consistent application of the detailed protocols and scoring systems will ensure the generation of reliable and reproducible data, facilitating the development of novel therapies for acid-related disorders.

References

Application Notes and Protocols for Cell-Based Functional Assays of Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the management of acid-related disorders. Unlike proton pump inhibitors (PPIs), P-CABs inhibit the gastric H+/K+ ATPase (proton pump) through a reversible, potassium-competitive mechanism.[1][2][3] This distinct mode of action translates to a rapid onset of acid suppression that is not dependent on the activation state of the proton pump.[1][2] To facilitate the discovery and development of novel P-CABs, robust and reliable cell-based functional assays are essential.

These application notes provide detailed protocols for two key cell-based functional assays used to characterize P-CABs: the thallium flux assay and the intracellular pH (pHi) measurement assay. These assays are critical for determining the potency and mechanism of action of P-CAB compounds in a cellular context.

Signaling Pathway of the Gastric H+/K+ ATPase and Inhibition by P-CABs

The gastric H+/K+ ATPase is an enzyme responsible for the final step in gastric acid secretion. It actively pumps hydrogen ions (H+) out of the parietal cell into the gastric lumen in exchange for potassium ions (K+). This process is powered by the hydrolysis of ATP. P-CABs exert their effect by binding to the K+ binding site of the H+/K+ ATPase, thereby preventing the influx of K+ and subsequent efflux of H+, leading to a reduction in gastric acid secretion.[1][2][3]

HK_ATPase_Signaling_Pathway cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm H_lumen H+ K_lumen K+ HK_ATPase H+/K+ ATPase (Proton Pump) K_lumen->HK_ATPase Binds to K+ binding site ATP ATP ATP->HK_ATPase Provides energy ADP ADP + Pi H_cell H+ H_cell->HK_ATPase Binds to proton binding site K_cell K+ PCAB P-CAB PCAB->HK_ATPase Competitively binds to K+ site HK_ATPase->H_lumen Pumps H+ out HK_ATPase->ADP HK_ATPase->K_cell Pumps K+ in

Mechanism of H+/K+ ATPase and P-CAB Inhibition

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of various P-CABs against H+/K+ ATPase. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget/SystemAssay TypeIC50 (nM)Reference
VonoprazanPorcine gastric H+/K+-ATPaseEnzyme Activity17-19[2]
VonoprazanRat liver microsomesMetabolism Inhibition10600[4][5]
TegoprazanPorcine H+/K+-ATPaseEnzyme Activity530[6]
TegoprazanCanine H+/K+-ATPaseEnzyme Activity290[1]
TegoprazanHuman H+/K+-ATPaseEnzyme Activity520[1]
RevaprazanH+/K+-ATPaseEnzyme Activity350 (at pH 6.1)
FexuprazanCYP3A4Enzyme Inhibition11700[3]

Note: IC50 values can vary depending on the specific assay conditions, including pH and the source of the enzyme.

Experimental Protocols

Thallium Flux Assay for P-CAB Activity

This assay indirectly measures the activity of the H+/K+ ATPase by monitoring the influx of thallium ions (Tl+), a surrogate for K+, into cells expressing the proton pump. Inhibition of the pump by a P-CAB reduces Tl+ influx, leading to a decrease in the fluorescence signal of a Tl+-sensitive dye.

Thallium_Flux_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing H+/K+ ATPase Start->Cell_Culture Plating Plate cells in a 96- or 384-well black-walled, clear-bottom plate Cell_Culture->Plating Dye_Loading Load cells with a Thallium-sensitive fluorescent dye (e.g., FluoZin-2 or FluxOR™) Plating->Dye_Loading Incubation1 Incubate for 60-90 minutes at 37°C Dye_Loading->Incubation1 Washing Wash cells to remove extracellular dye Incubation1->Washing Compound_Addition Add P-CAB compounds at varying concentrations Washing->Compound_Addition Incubation2 Incubate for 10-30 minutes at room temperature Compound_Addition->Incubation2 Thallium_Addition Add Thallium-containing stimulus buffer Incubation2->Thallium_Addition Measurement Immediately measure fluorescence kinetics using a plate reader Thallium_Addition->Measurement Analysis Analyze data to determine IC50 values Measurement->Analysis End End Analysis->End

Thallium Flux Assay Workflow

Materials:

  • HEK293 or CHO cells stably expressing the gastric H+/K+ ATPase.

  • Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Stimulus Buffer containing Thallium sulfate (Tl₂SO₄).

  • P-CAB compounds of interest.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture: Maintain HEK293 or CHO cells expressing the H+/K+ ATPase in appropriate culture medium.

  • Cell Plating: Seed the cells into 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate for 60-90 minutes at 37°C, protected from light.

  • Washing:

    • Gently remove the dye-loading solution.

    • Wash the cells 2-3 times with Assay Buffer to remove any extracellular dye.

  • Compound Addition:

    • Prepare serial dilutions of the P-CAB compounds in Assay Buffer.

    • Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in Assay Buffer).

    • Incubate the plate for 10-30 minutes at room temperature.

  • Thallium Stimulation and Fluorescence Measurement:

    • Set up the fluorescence plate reader to measure kinetic fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

    • Add the Thallium-containing Stimulus Buffer to all wells simultaneously using an automated dispenser if available.

    • Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-5 minutes.

  • Data Analysis:

    • Determine the rate of thallium influx by calculating the initial slope of the fluorescence kinetic curve for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized rate of thallium influx against the logarithm of the P-CAB concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Intracellular pH (pHi) Measurement Assay

This assay directly measures the ability of P-CABs to inhibit proton pumping by monitoring changes in the intracellular pH of cells expressing the H+/K+ ATPase. A pH-sensitive fluorescent dye, such as BCECF-AM, is used to report these changes.

pHi_Assay_Workflow Start Start Cell_Culture Culture CHO or HEK293 cells stably expressing H+/K+ ATPase Start->Cell_Culture Plating Plate cells on glass-bottom dishes or in a 96-well plate Cell_Culture->Plating Dye_Loading Load cells with BCECF-AM (a pH-sensitive fluorescent dye) Plating->Dye_Loading Incubation1 Incubate for 30-60 minutes at 37°C Dye_Loading->Incubation1 Washing Wash cells to remove extracellular dye and allow de-esterification Incubation1->Washing Compound_Addition Add P-CAB compounds at varying concentrations Washing->Compound_Addition Incubation2 Incubate for a defined period Compound_Addition->Incubation2 Acidification Induce intracellular acidification (e.g., using a high K+ solution with nigericin or an acid load) Incubation2->Acidification Measurement Measure fluorescence ratio (e.g., 490nm/440nm excitation, 535nm emission) Acidification->Measurement Analysis Analyze data to determine the effect of P-CABs on pHi recovery Measurement->Analysis End End Analysis->End

Intracellular pH (pHi) Assay Workflow

Materials:

  • CHO or HEK293 cells stably expressing the gastric H+/K+ ATPase.

  • Culture medium.

  • Glass-bottom dishes or 96-well black-walled, clear-bottom microplates.

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • High K+ buffer with nigericin for calibration.

  • P-CAB compounds of interest.

  • Fluorescence microscope or plate reader capable of ratiometric measurements.

Procedure:

  • Cell Culture and Plating: Culture and plate the cells as described in the thallium flux assay protocol.

  • Dye Loading:

    • Prepare a 2-5 µM working solution of BCECF-AM in serum-free medium or HBSS.[7][8][9]

    • Remove the culture medium, wash the cells once with HBSS, and add the BCECF-AM working solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.[7][8][9]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with warm HBSS.[7][9]

    • Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester.[7]

  • Compound Addition:

    • Add the P-CAB compounds at various concentrations to the cells in HBSS. Include a vehicle control.

    • Incubate for a predetermined time to allow for compound binding.

  • Induction of Acidification and Measurement:

    • To monitor the inhibition of proton pumping, an intracellular acid load is induced. This can be achieved by various methods, such as the ammonium chloride prepulse technique.

    • Measure the ratiometric fluorescence of BCECF by exciting at approximately 490 nm and 440 nm and measuring the emission at 535 nm.[7][8][9] The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.

    • Record the baseline fluorescence ratio, induce acidification, and then monitor the recovery of pHi over time in the presence and absence of the P-CABs.

  • Data Analysis:

    • Calculate the rate of pHi recovery from the kinetic fluorescence data.

    • Compare the rates of pHi recovery in the presence of different concentrations of the P-CAB to the vehicle control to determine the inhibitory effect.

    • Plot the inhibition of pHi recovery against the logarithm of the P-CAB concentration to determine the IC50 value.

Conclusion

The thallium flux and intracellular pH measurement assays are powerful tools for the functional characterization of potassium-competitive acid blockers in a physiologically relevant cellular environment. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of acid-related drug discovery. By employing these methods, scientists can effectively screen and characterize novel P-CABs, contributing to the development of more effective therapies for a range of gastric acid-related disorders.

References

(R)-Tegoprazan: A Potent and Selective Pharmacological Tool for Interrogating Gastric Acid Physiology

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Tegoprazan is a member of the potassium-competitive acid blocker (P-CAB) class of drugs, which potently and reversibly inhibits the gastric H+/K+-ATPase (proton pump). Unlike traditional proton pump inhibitors (PPIs), this compound does not require acid activation and offers a rapid onset of action and sustained acid suppression.[1][2][3] These characteristics make it an invaluable tool for researchers studying the intricate mechanisms of gastric acid secretion, parietal cell physiology, and the pathophysiology of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a pharmacological tool in both in vitro and in vivo research settings.

Mechanism of Action

This compound exerts its effect by competitively binding to the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells.[1][6][7] This reversible inhibition prevents the final step in the gastric acid secretion pathway, leading to a rapid and dose-dependent reduction in gastric acid output.[1][7] Its action is independent of the secretory state of the parietal cell, allowing for consistent and predictable inhibition.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory potency and in vivo efficacy of this compound, facilitating comparison with other acid-suppressing agents.

Table 1: In Vitro Inhibitory Potency of this compound against H+/K+-ATPase

Enzyme SourceIC50 (μM)Reference
Porcine0.29 - 0.53[6][7][8]
Canine~0.4[6][7]
Human~0.52[6][7]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelSpeciesEndpointED50 (mg/kg)Reference
GERD ModelRatInhibition of esophageal injury2.0[8]
Naproxen-induced Peptic UlcerRatAnti-ulcer activity0.1[8]
Ethanol-induced Peptic UlcerRatAnti-ulcer activity1.4[8]
Water-immersion Restraint Stress-induced Peptic UlcerRatAnti-ulcer activity0.1[8]
Histamine-induced Gastric Acid SecretionDogComplete inhibition1.0[6][7]

Mandatory Visualization

Tegoprazan_Mechanism_of_Action Mechanism of this compound Action cluster_parietal_cell Gastric Parietal Cell H_in H+ ProtonPump H+/K+-ATPase (Proton Pump) H_in->ProtonPump Binds to cytoplasmic side K_out K+ ATP ATP ATP->ProtonPump ADP ADP + Pi ProtonPump->K_out ProtonPump->ADP H_out H+ ProtonPump->H_out H+ efflux (Acid Secretion) K_in K+ K_in->ProtonPump Binds to luminal side Tegoprazan This compound Tegoprazan->ProtonPump Competitively & Reversibly Inhibits K+ binding

Caption: Mechanism of this compound inhibiting the gastric proton pump.

In_Vitro_Workflow In Vitro H+/K+-ATPase Inhibition Assay Workflow cluster_prep Enzyme Preparation cluster_assay ATPase Activity Assay tissue Gastric Mucosa (e.g., Porcine) homogenize Homogenization & Centrifugation tissue->homogenize vesicles H+/K+-ATPase rich Vesicles homogenize->vesicles incubation Incubate Vesicles with This compound & ATP vesicles->incubation phosphate_release Measure Inorganic Phosphate (Pi) Release incubation->phosphate_release data_analysis Calculate IC50 phosphate_release->data_analysis

Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.

In_Vivo_Workflow In Vivo Efficacy Study Workflow cluster_model Animal Model Induction cluster_treatment Treatment & Measurement animal Select Animal Model (e.g., Rat, Dog) induction Induce Condition (e.g., Pylorus Ligation, GERD) animal->induction treatment Administer this compound or Vehicle induction->treatment measurement Measure Gastric pH, Lesion Score, etc. treatment->measurement data_analysis Analyze Data & Determine ED50 measurement->data_analysis

Caption: General workflow for in vivo studies using this compound.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on H+/K+-ATPase activity.

Materials:

  • H+/K+-ATPase-rich vesicles (prepared from porcine or rabbit gastric mucosa)

  • This compound

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2

  • ATP solution (10 mM)

  • Potassium chloride (KCl) solution (varying concentrations)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare H+/K+-ATPase-rich vesicles from fresh or frozen gastric mucosa by differential centrifugation. Determine the protein concentration of the vesicle preparation.

  • Assay Setup: In a 96-well microplate, add the following in order:

    • Assay Buffer

    • This compound at various concentrations (e.g., 0.01 µM to 100 µM) or vehicle (DMSO).

    • H+/K+-ATPase vesicles (pre-incubate for 10-15 minutes at 37°C).

  • Initiate Reaction: Start the reaction by adding ATP solution to a final concentration of 1-2 mM.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction & Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released by ATP hydrolysis to produce a colored complex.

  • Measurement: Read the absorbance at a wavelength of 620-660 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme or ATP).

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

Objective: To evaluate the in vivo antisecretory effect of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ketamine/xylazine or isoflurane)

  • Surgical instruments

  • pH meter

  • Centrifuge

Procedure:

  • Animal Preparation: Fast the rats for 18-24 hours with free access to water.

  • Drug Administration: Administer this compound or vehicle orally or intraperitoneally at the desired doses.

  • Surgical Procedure: After 30-60 minutes of drug administration, anesthetize the rats. Make a midline abdominal incision to expose the stomach. Ligate the pylorus using a silk suture, being careful not to obstruct blood flow. Close the abdominal incision.

  • Gastric Juice Collection: Four hours after pylorus ligation, euthanize the rats. Isolate and remove the stomach. Collect the gastric contents into a centrifuge tube.

  • Analysis of Gastric Juice:

    • Centrifuge the gastric juice at 3000 rpm for 10 minutes.

    • Measure the volume of the supernatant.

    • Determine the pH of the gastric juice using a pH meter.

    • Titrate the total acidity with 0.01 N NaOH using phenolphthalein as an indicator.

  • Data Analysis: Compare the volume, pH, and total acidity of the gastric juice from the this compound-treated groups with the vehicle control group. Calculate the percentage of inhibition of gastric acid secretion.

Acetic Acid-Induced Gastric Ulcer Model in Rats

Objective: To assess the protective effect of this compound on gastric ulcer formation.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle

  • Anesthetic

  • Glacial acetic acid

  • Surgical instruments

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.

  • Ulcer Induction: Anesthetize the rats and make a midline laparotomy. Expose the stomach and inject 0.05 mL of 30-50% acetic acid into the subserosal layer of the glandular portion of the stomach.

  • Drug Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 7-14 days), starting from the day of surgery.

  • Ulcer Assessment: At the end of the treatment period, euthanize the rats and remove their stomachs. Open the stomach along the greater curvature and rinse with saline.

  • Ulcer Index Measurement: Measure the area of the ulcer (in mm²) and calculate the ulcer index. A scoring system can also be used based on the severity of the lesion.

  • Histopathology (Optional): Fix the stomach tissue in 10% formalin for histological examination to assess the extent of mucosal damage and regeneration.

  • Data Analysis: Compare the ulcer index and histological findings of the this compound-treated groups with the vehicle control group. Calculate the percentage of ulcer healing.

Conclusion

This compound is a versatile and potent pharmacological tool for investigating various aspects of gastric physiology. Its distinct mechanism of action, rapid onset, and sustained effect provide researchers with a reliable means to modulate gastric acid secretion in a controlled manner. The protocols outlined in this document offer a foundation for utilizing this compound to advance our understanding of gastric health and disease.

References

Application Notes and Protocols for Oral Dosing of (R)-Tegoprazan in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of (R)-Tegoprazan in rodent models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of this novel potassium-competitive acid blocker (P-CAB).

Quantitative Data Summary

The following tables summarize the efficacy of Tegoprazan in various rat models of gastric acid-related diseases. While these studies likely used the racemic mixture, they provide a strong indication of the potency of the active (R)-enantiomer.

Table 1: Efficacy of Orally Administered Tegoprazan in Rat Models of Peptic Ulcers [1][2]

Ulcer ModelSpecies (Strain)EndpointTegoprazan ED₅₀ (mg/kg)Comparator (Esomeprazole) ED₅₀ (mg/kg)
Naproxen-inducedRatUlcer Inhibition0.1Not Reported
Ethanol-inducedRatUlcer Inhibition1.4Not Reported
Water-immersion restraint stress-inducedRatUlcer Inhibition0.1Not Reported

Table 2: Efficacy of Orally Administered Tegoprazan in a Rat Model of Gastroesophageal Reflux Disease (GERD) [1][2]

GERD ModelSpecies (Strain)EndpointTegoprazan ED₅₀ (mg/kg)Comparator (Esomeprazole) ED₅₀ (mg/kg)
Esophageal InjuryRatInhibition of Esophageal Injury and Gastric Acid Secretion2.0>30 (Tegoprazan was 15-fold more potent)

Table 3: Curative Efficacy of Repeated Oral Administration of Tegoprazan in Acetic Acid-Induced Gastric Ulcers in Rats [1][2]

Ulcer ModelSpecies (Strain)Treatment RegimenTegoprazan (10 mg/kg) Curative Ratio (%)Comparator (Esomeprazole, 30 mg/kg) Curative Ratio (%)
Acetic Acid-inducedRat5 days of repeated oral administration44.232.7

Mechanism of Action: Signaling Pathway

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the final step of gastric acid secretion in parietal cells. Unlike proton pump inhibitors (PPIs), Tegoprazan does not require acid activation and reversibly binds to the H+/K+-ATPase, competitively inhibiting the binding of potassium ions.

Tegoprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_blood Bloodstream Tegoprazan This compound ATPase H+/K+-ATPase (Proton Pump) Tegoprazan->ATPase Reversible Inhibition H_ion_out ATPase->H_ion_out Secretion K_ion K_ion->ATPase Competitive Binding Lumen Gastric Lumen H_ion_out->Lumen Oral_Admin Oral Administration Absorption GI Absorption Oral_Admin->Absorption Absorption->Tegoprazan Enters Circulation

Mechanism of this compound Action

Experimental Protocols

The following are detailed protocols for the oral administration of this compound to rodents and subsequent pharmacodynamic analysis.

Protocol for Oral Gavage Administration of this compound in Rodents

This protocol outlines the standard procedure for administering this compound via oral gavage, a common and precise method for oral dosing in rodents.

Oral_Gavage_Workflow start Start prep_animal 1. Animal Preparation - Fast animals overnight (12-18h) - Weigh animal for dose calculation start->prep_animal prep_drug 2. Drug Formulation - Prepare appropriate vehicle (e.g., 0.5% methylcellulose) - Suspend this compound to desired concentration prep_animal->prep_drug restraint 3. Animal Restraint - Gently restrain the mouse or rat - Ensure a secure grip to prevent movement prep_drug->restraint gavage 4. Gavage Procedure - Measure gavage needle length - Insert needle gently into the esophagus - Administer formulation slowly restraint->gavage monitoring 5. Post-administration Monitoring - Observe for signs of distress - Return to cage and monitor for adverse effects gavage->monitoring end End monitoring->end

Workflow for Oral Gavage Administration

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (size appropriate for the rodent species and age)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • House animals in accordance with institutional guidelines.

    • Fast animals overnight (typically 12-18 hours) with free access to water before dosing to ensure an empty stomach, which can reduce variability in drug absorption.

    • On the day of the study, weigh each animal accurately to calculate the precise dose volume.

  • Drug Formulation:

    • Prepare the vehicle solution. A 0.5% solution of methylcellulose is commonly used to create a uniform suspension.

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

    • Suspend the this compound powder in the vehicle. Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh on the day of dosing.

  • Oral Gavage Administration:

    • Select the appropriate size of gavage needle. For mice, a 20-22 gauge, 1.5-inch curved needle is typical. For rats, a 16-18 gauge, 3-inch curved or straight needle is often used. The needle should have a ball tip to prevent tissue damage.

    • Measure the needle length against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Draw the calculated volume of the drug suspension into the syringe.

    • Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck. For rats, a two-handed grip or a restraint device may be used. The head and body should be in a straight line.

    • Insert the gavage needle into the mouth, slightly to one side of the tongue, and gently advance it into the esophagus. There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and re-insert.

    • Once the needle is in the correct position, dispense the formulation slowly and steadily.

    • Withdraw the needle gently in the same direction it was inserted.

  • Post-Administration Monitoring:

    • Immediately after dosing, observe the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.

    • Return the animal to its cage and monitor for any adverse effects for at least a few hours post-dosing.

Protocol for Gastric pH Measurement in Rats

This protocol describes a method to assess the pharmacodynamic effect of this compound by measuring the intragastric pH in rats.

Gastric_pH_Measurement_Workflow start Start dosing 1. Oral Dosing - Administer this compound or vehicle via oral gavage as per Protocol 3.1 start->dosing wait 2. Time Interval - Wait for the desired time point post-dosing (e.g., 1, 2, 4 hours) dosing->wait anesthesia 3. Anesthesia - Anesthetize the rat (e.g., isoflurane or ketamine/xylazine) wait->anesthesia dissection 4. Surgical Procedure - Perform laparotomy to expose the stomach anesthesia->dissection ph_measurement 5. pH Measurement - Puncture the stomach with a micro pH probe - Record the stable pH reading dissection->ph_measurement euthanasia 6. Euthanasia - Euthanize the animal under anesthesia ph_measurement->euthanasia end End euthanasia->end

Workflow for Gastric pH Measurement

Materials:

  • Anesthetic agents (e.g., isoflurane, ketamine, xylazine)

  • Surgical instruments (scalpel, scissors, forceps)

  • Micro pH probe and meter

  • Saline solution

Procedure:

  • Animal Dosing:

    • Dose rats with this compound or vehicle according to the oral gavage protocol (Section 3.1). Include a control group receiving only the vehicle.

  • Time Points for Measurement:

    • At predetermined time points after dosing (e.g., 1, 2, 4, 6, and 24 hours), select a subset of animals from each treatment group for pH measurement.

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate method, such as isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the anesthetized animal in a supine position.

    • Perform a midline laparotomy to expose the abdominal cavity and locate the stomach.

  • Gastric pH Measurement:

    • Carefully lift the stomach and make a small incision in the non-glandular forestomach region.

    • Insert a calibrated micro pH probe into the gastric lumen, ensuring the tip is in the corpus (body) of the stomach where acid is secreted.

    • Allow the pH reading to stabilize and then record the value.

  • Euthanasia:

    • Following the pH measurement, euthanize the animal while still under deep anesthesia using an approved method, such as cervical dislocation or cardiac puncture followed by exsanguination.

Disclaimer: These protocols are intended as a guide. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols and relevant national and international guidelines.

References

Application Notes & Protocols for Determining the Chiral Purity of (R)-Tegoprazan

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[1][2] The clinically active form is the (R)-enantiomer. The (S)-enantiomer is considered an impurity, and its presence must be carefully controlled to ensure the safety and efficacy of the drug product.[1][3] This document provides detailed application notes and protocols for determining the chiral purity of (R)-Tegoprazan using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique for chiral separations in the pharmaceutical industry.[4]

Principle of the Method

The analytical method is founded on the principle of chiral chromatography, where the enantiomers of Tegoprazan are separated on a chiral stationary phase (CSP). This separation is achieved due to the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times for the (R) and (S) enantiomers.

A validated HPLC method has been established for the enantioselective separation of Tegoprazan, employing a Chiralpak alpha1-acid glycoprotein (AGP) column.[1][3][5] This method allows for the accurate quantification of the (S)-enantiomer impurity in the this compound drug substance.

Experimental Workflow

The overall workflow for the determination of the chiral purity of this compound is depicted below.

G Workflow for Chiral Purity Analysis of this compound cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions ((R)- and (S)-Tegoprazan) prep_sample Prepare Sample Solution (this compound Drug Substance) instrument_setup Instrument Setup and Equilibration prep_sample->instrument_setup Load Samples injection Inject Standards and Samples instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 220 nm separation->detection peak_integration Peak Integration and Identification detection->peak_integration Chromatogram Output quantification Quantification of (S)-Enantiomer peak_integration->quantification reporting Report Chiral Purity quantification->reporting

Caption: Workflow for Chiral Purity Analysis of this compound.

Detailed Experimental Protocol: Chiral HPLC Method

This protocol is based on a validated method for the determination of the enantiomeric impurity in Tegoprazan drug substance.[1][3]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralpak AGP column (4.6 mm × 250 mm, 5.0 µm).[1][3]

  • Chemicals and Reagents:

    • This compound reference standard

    • (S)-Tegoprazan reference standard

    • Ammonium acetate

    • 2-Propanol (HPLC grade)

    • Water (HPLC grade)

    • Ammonia solution (for pH adjustment)

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the enantioselective separation of Tegoprazan.

ParameterCondition
Column Chiralpak AGP (4.6 mm × 250 mm, 5.0 µm)[1][3]
Mobile Phase 5 mmol L⁻¹ Ammonium Acetate Buffer (pH 6.0) : 2-Propanol (93:7, v/v)[1][3]
Flow Rate 0.7 mL/min[1][3]
Column Temperature 30°C[1][3]
Detection Wavelength 220 nm[1][3]
Injection Volume 10 µL

3. Preparation of Solutions

  • Ammonium Acetate Buffer (5 mmol L⁻¹, pH 6.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 5 mmol L⁻¹ solution. Adjust the pH to 6.0 with ammonia solution.

  • Mobile Phase: Prepare the mobile phase by mixing the ammonium acetate buffer and 2-propanol in the ratio of 93:7 (v/v). Degas the mobile phase before use.

  • Standard Solutions: Prepare stock solutions of this compound and (S)-Tegoprazan in the mobile phase. From these stock solutions, prepare a series of calibration standards over the concentration range of 1.0–100 µg/mL.[1][3]

  • Sample Solution: Accurately weigh and dissolve the this compound drug substance in the mobile phase to obtain a suitable concentration for analysis.

4. System Suitability

Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject a solution containing both (R)- and (S)-Tegoprazan. The resolution between the two enantiomer peaks should be greater than 3.0.[1][3]

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the peaks of (R)- and (S)-Tegoprazan based on their retention times, as determined from the injection of the individual standards.

  • Integrate the peak areas of the (S)-enantiomer in the sample chromatogram.

6. Calculation of Chiral Purity

The amount of the (S)-enantiomer impurity in the this compound sample can be calculated using the calibration curve. The chiral purity of this compound is typically expressed as the percentage of the (R)-enantiomer relative to the total amount of both enantiomers.

Method Validation Summary

The described HPLC method has been rigorously validated according to ICH guidelines. The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 1.0–100 µg/mL[1][3]
Correlation Coefficient (r²) 0.9999[1][3]
Limit of Detection (LOD) 0.1 µg/mL[1][3]
Limit of Quantitation (LOQ) 0.3 µg/mL[1][3]
Accuracy (Recovery) 94.10% to 99.39%[1][3]
Precision (RSD) 1.9%[1][3]
Resolution (Rs) > 3.0 between (S)- and this compound[1][3]

Logical Relationship of Method Parameters

The following diagram illustrates the logical relationship and dependencies of the key parameters in the chiral HPLC method development and validation.

G Logical Relationships in Chiral HPLC Method cluster_method_dev Method Development cluster_method_performance Method Performance cluster_validation Method Validation column_selection Chiral Column Selection (e.g., Chiralpak AGP) mobile_phase_opt Mobile Phase Optimization (Buffer pH, Organic Modifier) column_selection->mobile_phase_opt flow_rate_temp Flow Rate & Temperature Optimization mobile_phase_opt->flow_rate_temp resolution Resolution (Rs > 3.0) flow_rate_temp->resolution retention_time Retention Time flow_rate_temp->retention_time peak_shape Peak Shape flow_rate_temp->peak_shape linearity Linearity & Range resolution->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) linearity->accuracy precision Precision (RSD) linearity->precision

Caption: Logical Relationships in Chiral HPLC Method.

The provided HPLC method using a Chiralpak AGP column is a reliable and validated approach for determining the chiral purity of this compound. The detailed protocol and performance data demonstrate its suitability for quality control in the development and manufacturing of Tegoprazan. Adherence to this method will ensure the accurate quantification of the (S)-enantiomer impurity, contributing to the overall quality and safety of the final drug product.

References

Troubleshooting & Optimization

Improving the aqueous solubility of (R)-Tegoprazan for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Tegoprazan. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a poorly water-soluble drug. Its solubility is highly dependent on pH. At pH 3, the solubility is approximately 0.7 mg/mL, which decreases to 0.02 mg/mL at pH 6.8[1][2]. One study reported the aqueous solubility to be around 0.03 mg/mL[3].

Q2: Why is my this compound not dissolving in aqueous buffer?

This compound is a weak base with a pKa of 5.1[1]. In neutral or alkaline aqueous solutions (pH > 5.1), it will be in its less soluble, non-ionized form. To improve solubility in simple aqueous buffers, acidification might be necessary, though this could affect the experimental conditions. For most in vitro assays, especially cell-based experiments, using an organic solvent or a solubilizing agent to prepare a stock solution is the recommended approach.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare high-concentration stock solutions of poorly soluble compounds like this compound. A solubility of 100 mg/mL (258.14 mM) in DMSO has been reported, which may require sonication to fully dissolve[4].

Q4: Are there alternatives to DMSO for solubilizing this compound for in vitro assays?

Yes, complexation with cyclodextrins is a common alternative to enhance the aqueous solubility of hydrophobic drugs. A solution of 10% DMSO in 90% (20% SBE-β-CD in saline) has been shown to solubilize this compound to at least 2.5 mg/mL[5].

Q5: What is the mechanism of action of this compound?

This compound is a potassium-competitive acid blocker (P-CAB). It selectively and reversibly inhibits the gastric H+/K+-ATPase (proton pump) by competing with potassium ions, thereby reducing gastric acid secretion[6][7][8][9].

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Increase the dilution factor to lower the final concentration.- Consider using a co-solvent system or a solubilizing agent like cyclodextrin in your final medium.- Perform serial dilutions to avoid rapid changes in solvent polarity[5].
Cell toxicity or altered cell morphology observed in a cell-based assay. The final concentration of DMSO in the cell culture medium is too high.- Ensure the final DMSO concentration is non-toxic to your specific cell line. A general rule is to keep the final concentration at or below 0.5%[5][10].- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between solvent and compound effects[11][12].
Inconsistent results in H+/K+-ATPase inhibition assays. - Incomplete solubilization of this compound.- Degradation of the compound.- pH of the assay buffer affecting inhibitor potency.- Ensure the stock solution is fully dissolved before use; gentle warming or sonication may help.- Prepare fresh dilutions from the stock solution for each experiment.- The inhibitory effect of Tegoprazan on H+/K+-ATPase is more potent at lower pH values[7]. Ensure your assay buffer pH is consistent and appropriate for the experiment.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent / ConditionSolubilityReference(s)
Water (pH 3)0.7 mg/mL[1][2]
Water (pH 6.8)0.02 mg/mL[1][2]
Water (General)~0.03 mg/mL[3]
DMSO100 mg/mL (258.14 mM)[4]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[5]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL[5]
Methanol (20.0 ± 0.5 °C)~1.5 mg/mL (converging to Polymorph A)[13]
Acetone (20.0 ± 0.5 °C)~0.5 mg/mL (converging to Polymorph A)[13]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol is suitable for preparing a high-concentration stock solution for use in various in vitro assays, including cell-based studies.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for short intervals until the compound is completely dissolved[4][10].

  • Sterilization: While DMSO is hostile to microbial growth, if stringent sterility is required, the stock solution can be filter-sterilized using a DMSO-compatible syringe filter (e.g., PTFE). However, for many applications, preparing the solution in a sterile hood with sterile DMSO is sufficient[4].

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When stored at -20°C, it is recommended to use within one month; at -80°C, within six months[4].

  • Working Solution Preparation: For cell-based assays, dilute the stock solution in cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration does not exceed a level toxic to the cells, typically ≤ 0.5%[5][10][11][12]. Always include a vehicle control with the same final DMSO concentration in your experimental setup.

Protocol 2: General Method for Enhancing Solubility with Cyclodextrins

This protocol outlines a general method for preparing an this compound-cyclodextrin inclusion complex to improve aqueous solubility.

  • Molar Ratio Selection: Determine the molar ratio of this compound to cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). A 1:1 or 1:2 molar ratio is a common starting point[3][14].

  • Solvent Evaporation Method:

    • Dissolve the accurately weighed this compound in a minimal amount of a suitable organic solvent (e.g., methanol).

    • In a separate container, dissolve the cyclodextrin in an aqueous solution.

    • Add the drug solution dropwise to the cyclodextrin solution while stirring continuously.

    • Continue stirring for a defined period (e.g., 1-3 hours).

    • Remove the solvent using a rotary evaporator.

    • Collect the resulting powder, which is the inclusion complex[3][14].

  • Freeze-Drying (Lyophilization) Method:

    • Dissolve both this compound and the cyclodextrin in an aqueous or aqueous/co-solvent system with stirring.

    • Freeze the resulting solution (e.g., at -80°C).

    • Lyophilize the frozen solution under vacuum until a dry powder is obtained[8][14].

  • Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Powder Diffraction (XRPD)[1][3].

  • Use in Experiments: The resulting powder can be dissolved directly in aqueous buffers for in vitro experiments.

Protocol 3: H+/K+-ATPase Inhibition Assay

This protocol is a generalized procedure for assessing the inhibitory activity of this compound on proton pump activity, based on common methodologies.

  • Enzyme Preparation: Isolate H+/K+-ATPase-enriched membrane vesicles from porcine gastric mucosa using differential and density gradient centrifugation[2][15].

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., HEPES or Tris-HCl buffer at a specific pH, typically between 6.5 and 7.5). The buffer should contain MgCl₂, KCl, and ATP[7][16][17].

  • Inhibitor Preparation: Prepare various concentrations of this compound by diluting the stock solution in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the H+/K+-ATPase enzyme preparation to the reaction buffer.

    • Add the different concentrations of this compound or vehicle control to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes)[16].

  • Detection of ATPase Activity: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, such as the malachite green assay.

    • Stop the reaction.

    • Add the malachite green reagent, which forms a colored complex with free phosphate[18].

    • Measure the absorbance at a specific wavelength (e.g., ~620-650 nm) using a microplate reader[16][18].

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cell Viability (MTT) Assay in Gastric Cancer Cells

This protocol describes how to assess the effect of this compound on the viability of gastric cancer cell lines (e.g., AGS, MKN74)[19][20].

  • Cell Seeding: Seed the gastric cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1.5 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator[19].

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Add the diluted compound to the cells and include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate[6][7][21].

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals[6].

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance[21].

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Experimental Workflow for Solubility Troubleshooting

G Troubleshooting Workflow for this compound Solubility start Start: this compound powder prep_stock Prepare high-concentration stock in 100% DMSO start->prep_stock dilute Dilute stock in aqueous buffer/medium prep_stock->dilute observe Observe for precipitation dilute->observe success Solution is clear: Proceed with experiment observe->success No precipitate Precipitation occurs observe->precipitate Yes troubleshoot Troubleshoot precipitate->troubleshoot option1 Option 1: Increase dilution factor (Lower final concentration) troubleshoot->option1 option2 Option 2: Use a co-solvent or solubilizing agent (e.g., cyclodextrin) troubleshoot->option2 option3 Option 3: Adjust pH of aqueous medium (if compatible with experiment) troubleshoot->option3 option1->dilute option2->dilute option3->dilute

Caption: Troubleshooting workflow for dissolving this compound.

Signaling Pathway of Tegoprazan in Gastric Cancer Cells

G Proposed Signaling Pathway of Tegoprazan in Gastric Cancer Cells cluster_membrane Cell Membrane cluster_nucleus Nucleus Tegoprazan Tegoprazan PI3K PI3K Tegoprazan->PI3K inhibits Apoptosis Apoptosis Tegoprazan->Apoptosis stimulates Proliferation Cell Proliferation Tegoprazan->Proliferation inhibits AKT AKT PI3K->AKT activates GSK3b GSK3β AKT->GSK3b inhibits cMYC cMYC GSK3b->cMYC degrades CellCycle G1/S Phase Entry cMYC->CellCycle promotes CellCycle->Proliferation leads to

Caption: Tegoprazan's effect on the PI3K/AKT/GSK3β pathway.

References

Technical Support Center: Optimizing Oral Bioavailability of (R)-Tegoprazan Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on (R)-Tegoprazan formulations. The information is designed to address specific experimental challenges and facilitate the optimization of oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its oral bioavailability?

A1: this compound is a weak base with pH-dependent solubility, which is a critical factor for its oral absorption.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility.[3] Its solubility is significantly higher in acidic conditions compared to neutral or alkaline environments.[1][4] This pH-dependent solubility can impact its dissolution and absorption in different segments of the gastrointestinal tract.

Q2: My this compound formulation shows poor dissolution in neutral pH. How can I improve this?

A2: The low solubility of this compound at neutral pH is a known challenge.[1] Several formulation strategies can be employed to enhance its dissolution:

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous form using polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) or carbomer can significantly increase its aqueous solubility and dissolution rate.[5][6]

  • Modified-Release Formulations: Developing multiparticulate systems with immediate-release (IR) and controlled-release (CR) components can ensure rapid onset of action and prolonged drug release, which can be beneficial.[7][8]

  • pH-modifying Excipients: Incorporating acidic excipients in the formulation can create a more acidic microenvironment, promoting the dissolution of this compound.

Q3: I am observing high inter-subject variability in the pharmacokinetic profile of my this compound formulation. What could be the potential causes?

A3: High inter-subject variability can stem from several factors related to this compound's properties and its interaction with the physiological environment:

  • Food Effects: The presence of food can alter gastric pH and emptying time, which may influence the dissolution and absorption of this compound.[1]

  • CYP3A4 Metabolism: this compound is primarily metabolized by the CYP3A4 enzyme.[1][2][4] Genetic polymorphisms in CYP3A4 can lead to differences in metabolic rates among individuals, contributing to variability in drug exposure.

  • Formulation Performance: The robustness of the formulation in vivo is crucial. Inconsistent release profiles under varying physiological conditions can lead to variable absorption.

Q4: Can co-administration of other drugs affect the bioavailability of this compound?

A4: Yes, co-administration with inhibitors or inducers of CYP3A4 can significantly alter the pharmacokinetics of this compound.[2] For instance, potent CYP3A4 inhibitors like clarithromycin have been shown to increase the plasma concentration of tegoprazan.[2][9] Conversely, CYP3A4 inducers could potentially decrease its systemic exposure.

Troubleshooting Guides

Issue 1: Inconsistent in vitro dissolution results.
Potential Cause Troubleshooting Step
Inadequate deaeration of dissolution medium. Ensure the dissolution medium is properly deaerated before use to prevent the formation of air bubbles on the tablet surface, which can hinder dissolution.
Improper agitation speed. Verify and calibrate the rotation speed of the paddle or basket as specified in the dissolution method.
Inconsistent formulation manufacturing process. Review the manufacturing process for uniformity in particle size, hardness, and drug content of the dosage form.
pH shift of the dissolution medium. For enteric-coated or delayed-release formulations, ensure the pH of the medium is accurately adjusted and maintained throughout the experiment.
Issue 2: Low oral bioavailability in preclinical animal models.
Potential Cause Troubleshooting Step
Poor solubility and dissolution in the GI tract. Consider formulation strategies to enhance solubility, such as creating amorphous solid dispersions or using solubility-enhancing excipients.[5][6]
Significant first-pass metabolism. Investigate the extent of hepatic first-pass metabolism. If significant, consider formulations that promote lymphatic absorption or use of metabolic inhibitors in the formulation (for research purposes).
P-glycoprotein (P-gp) efflux. Evaluate if this compound is a substrate for P-gp. If so, co-administration with a P-gp inhibitor in preclinical studies could clarify its impact on absorption.
Inappropriate animal model. Ensure the selected animal model has a gastrointestinal physiology and metabolic profile relevant to humans for the drug being tested.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₁₉F₂N₃O₃[10]
Molecular Weight387.38 g/mol [10]
pKa (weak base)5.1[1]
Solubility (pH 1)223 mg/mL (predicted)[1]
Solubility (pH 3)0.7 mg/mL[1]
Solubility (pH 6.8)0.02 mg/mL[1][2][3]
BCS ClassificationClass II[2][3]
Permeability (Caco-2)12.53 ± 1.32 x 10⁻⁶ cm/s[3]

Table 2: Pharmacokinetic Parameters of this compound Formulations in Humans

FormulationDoseCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)t₁/₂ (h)Reference
Conventional Tablet50 mg6340.5-4.33[11]
Conventional Tablet100 mg1434.50 ± 570.820.835720.00 ± 1417.86-[12]
Orally Disintegrating Tablet (ODT)50 mg----[13][14]
IR/DR Combination (1:1)100 mg----[15][16]

Note: Dashes indicate data not specified in the cited sources. AUC₀-t is the area under the plasma concentration-time curve from time zero to the last measurable time point.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Modified-Release this compound Formulations
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium:

    • Acid Stage: 0.1 N HCl (pH 1.2) for 2 hours.

    • Buffer Stage: Phosphate buffer (pH 6.8) for the remainder of the study.

  • Procedure: a. Place 900 mL of the acid stage medium in each vessel and allow it to equilibrate to 37 ± 0.5 °C. b. Place one dosage form in each vessel. c. Begin rotation of the paddles at a specified speed (e.g., 50 rpm). d. After 2 hours, withdraw a sample and add an equal volume of pre-warmed buffer stage medium to the vessel after adding a concentrated phosphate buffer to adjust the pH to 6.8. e. Withdraw samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours). f. Filter the samples and analyze the concentration of this compound using a validated HPLC or UPLC-MS/MS method.[7][17][18]

Protocol 2: In Vivo Pharmacokinetic Study in a Cynomolgus Monkey Model
  • Animal Model: Cynomolgus monkeys.

  • Dosing: Administer the this compound formulation orally at a specified dose.

  • Blood Sampling: a. Collect blood samples (e.g., 1 mL) from a suitable vein at pre-dose (0 h) and at various post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours). b. Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). c. Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: a. Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.[17]

  • Pharmacokinetic Analysis: a. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t₁/₂ using non-compartmental analysis software.[13][19]

Visualizations

Experimental_Workflow Formulation Formulation Development (this compound) InVitro In Vitro Dissolution Testing Formulation->InVitro Characterize Release Profile InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Select Promising Formulations DataAnalysis Pharmacokinetic Data Analysis InVivo->DataAnalysis Determine PK Parameters Optimization Formulation Optimization DataAnalysis->Optimization Identify Areas for Improvement Optimization->Formulation Refine Formulation

Caption: Workflow for optimizing this compound oral bioavailability.

Troubleshooting_Logic Start Low Oral Bioavailability Observed CheckSolubility Is In Vitro Dissolution Rate-Limiting? Start->CheckSolubility EnhanceSolubility Action: Enhance Solubility (e.g., ASD, Particle Size Reduction) CheckSolubility->EnhanceSolubility Yes CheckMetabolism Is First-Pass Metabolism Significant? CheckSolubility->CheckMetabolism No Reformulate Re-evaluate Formulation and Excipients EnhanceSolubility->Reformulate MetabolismStrategy Action: Consider Strategies to Bypass/Reduce First-Pass Effect CheckMetabolism->MetabolismStrategy Yes CheckPermeability Is Permeability an Issue? (P-gp Efflux) CheckMetabolism->CheckPermeability No MetabolismStrategy->Reformulate PermeabilityStrategy Action: Investigate P-gp Inhibition (Preclinical) CheckPermeability->PermeabilityStrategy Yes CheckPermeability->Reformulate No PermeabilityStrategy->Reformulate

Caption: Troubleshooting logic for low oral bioavailability of this compound.

References

Troubleshooting variability in (R)-Tegoprazan in vivo efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in in vivo efficacy studies of (R)-Tegoprazan. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment, Tegoprazan competitively and reversibly binds to the H+/K+-ATPase (proton pump) on gastric parietal cells, preventing the exchange of H+ and K+ ions, the final step in acid secretion.[1][2][3] This mechanism allows for a rapid onset of action and sustained acid suppression.[1][4]

Q2: What are the key pharmacokinetic parameters of this compound?

Pharmacokinetic parameters can vary between species. In dogs, orally administered Tegoprazan is well-absorbed, with higher concentrations found in gastric tissue and fluid compared to plasma.[5][6] In humans, Tegoprazan reaches maximum plasma concentration (Tmax) within 0.5 to 1.5 hours, with an elimination half-life of approximately 3.65 to 5.39 hours.[7] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[8]

Q3: Does food intake affect the efficacy of this compound?

Clinical studies in humans have shown that the pharmacokinetic and pharmacodynamic properties of Tegoprazan are not significantly affected by food intake.[4] This is a key advantage over many PPIs, which often require administration before a meal for optimal efficacy. However, in preclinical animal models, the type and timing of food can influence gastric pH and should be standardized to reduce variability.[9]

Q4: What kind of efficacy has been observed for this compound in preclinical and clinical studies?

In rat models of GERD and peptic ulcers, Tegoprazan has demonstrated potent, dose-dependent efficacy in inhibiting esophageal injury and gastric acid secretion, showing superior antiulcer activity compared to esomeprazole.[10] Clinical trials in humans have shown high rates of healing for erosive esophagitis and gastric ulcers, with efficacy being non-inferior to traditional PPIs like lansoprazole and esomeprazole.

Troubleshooting Guide for In Vivo Efficacy Variability

Variability in in vivo efficacy studies can arise from multiple sources. This guide provides a structured approach to identifying and mitigating these factors.

Issue 1: Inconsistent or lower-than-expected inhibition of gastric acid secretion.
Potential Cause Troubleshooting Action
Animal Model Selection Different species (e.g., rats, dogs, pigs) have variations in gastric physiology and pH.[11][12] The gastric pH in fasted rats is generally higher than in humans.[11] Ensure the chosen animal model is appropriate for studying acid-related disorders.
Animal Stress Physical and psychological stress can significantly alter gastric acid secretion.[13][14][15][16] Chronic stress may increase gastric mucosal inflammation.[15] Acclimatize animals properly and handle them consistently to minimize stress.
Dietary Factors The composition of animal chow (e.g., protein content) can buffer stomach acid or stimulate its secretion.[9] Standardize the diet and fasting period before dosing and measurements to ensure consistent baseline gastric pH.
Dosing and Formulation Improper dosing or an unsuitable vehicle can lead to poor absorption and variable exposure. Tegoprazan's formulation can be optimized for modified release.[17] Verify dose calculations and consider pharmacokinetic studies in your chosen animal model to confirm adequate exposure.
Measurement Technique The method used to measure gastric pH can introduce variability.[18] Ensure that the pH measurement technique is validated and consistently applied across all animals.
Issue 2: High inter-animal variability in response.
Potential Cause Troubleshooting Action
Genetic Variability Outbred animal stocks can have greater genetic variability, potentially leading to different metabolic rates and drug responses. Consider using inbred strains to reduce genetic variability.
Underlying Health Status Subclinical infections or other health issues can affect drug metabolism and gastrointestinal function. Ensure all animals are healthy and free from pathogens.
Circadian Rhythm Gastric acid secretion follows a circadian rhythm. Dosing and measurements should be performed at the same time each day to minimize this source of variation.

Data Presentation

Table 1: Comparative Efficacy of Tegoprazan in a Rat GERD Model

TreatmentDose (mg/kg)Inhibition of Esophageal Injury (%)
Tegoprazan 145.2
378.6
1095.3
Esomeprazole 3068.4
Source: Adapted from preclinical data on rat models of GERD.[10]

Table 2: Pharmacokinetic Parameters of Tegoprazan in Dogs

Dose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
32,4901.512,731
Source: Adapted from preclinical pharmacokinetic data in dogs.[19]

Experimental Protocols

Protocol: In Vivo Efficacy Assessment of this compound in a Rat Model of Pylorus Ligation-Induced Gastric Ulcer

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Fasting: Fast animals for 24 hours before the experiment with free access to water.

  • Dosing:

    • Administer this compound orally at the desired doses (e.g., 1, 3, 10 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • The control group receives the vehicle only.

    • A positive control group can be included (e.g., a known PPI).

  • Surgical Procedure:

    • One hour after drug administration, anesthetize the rats.

    • Perform a midline laparotomy to expose the stomach.

    • Ligate the pylorus at the junction of the stomach and duodenum.

    • Suture the abdominal incision.

  • Post-Surgical Period: Keep the animals for 4 hours without access to food or water.

  • Sample Collection and Analysis:

    • Euthanize the animals and collect the gastric contents.

    • Measure the volume and pH of the gastric juice.

    • Open the stomach along the greater curvature and examine for ulcers.

    • Score the ulcers based on a standardized scale.

  • Data Analysis: Compare the ulcer index, gastric volume, and pH between the treatment groups and the control group using appropriate statistical methods.

Visualizations

Signaling Pathways and Experimental Workflows

Tegoprazan_Mechanism cluster_Parietal_Cell Gastric Parietal Cell cluster_Lumen Stomach Lumen H_K_ATPase H+/K+-ATPase (Proton Pump) H_ion_out H+ H_K_ATPase->H_ion_out K_ion_channel K+ Channel K_ion_out K+ K_ion_channel->K_ion_out H_ion H+ H_ion->H_K_ATPase Pumped out K_ion_in K+ K_ion_in->H_K_ATPase Pumped in Tegoprazan This compound Tegoprazan->H_K_ATPase Competitively Inhibits K+ binding K_ion_lumen K+ K_ion_lumen->H_K_ATPase Troubleshooting_Workflow cluster_Protocol Protocol Checks cluster_Animal Animal Factor Checks cluster_Drug Drug Factor Checks cluster_Measurement Measurement Checks Start Inconsistent Efficacy Observed CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckAnimal Evaluate Animal-Related Factors CheckProtocol->CheckAnimal Protocol OK Standardization Standardization (diet, fasting, timing, handling) CheckProtocol->Standardization CheckDrug Assess Drug Formulation & Dosing CheckAnimal->CheckDrug Animal Factors OK Species Species/Strain Suitability CheckAnimal->Species Stress Stress Levels CheckAnimal->Stress Health Health Status CheckAnimal->Health CheckMeasurement Verify Endpoint Measurement CheckDrug->CheckMeasurement Drug Factors OK Formulation Formulation/Vehicle CheckDrug->Formulation Dose Dose Calculation/Route CheckDrug->Dose PK Pharmacokinetics CheckDrug->PK RefineProtocol Refine Protocol & Repeat CheckMeasurement->RefineProtocol Measurement OK Technique Technique Consistency CheckMeasurement->Technique Equipment Equipment Calibration CheckMeasurement->Equipment Experimental_Workflow Start Start: Hypothesis Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Fasting Fasting Period (e.g., 24 hours) Acclimatization->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping Dosing Drug Administration (Oral Gavage) Grouping->Dosing Induction Induction of Gastric Injury Model Dosing->Induction Observation Observation Period (e.g., 4 hours) Induction->Observation Endpoint Endpoint Measurement (Gastric pH, Ulcer Score) Observation->Endpoint Analysis Data Analysis Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

References

Technical Support Center: Refinement of Purification Techniques for High-Purity (R)-Tegoprazan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity (R)-Tegoprazan.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: During the synthesis of this compound, several types of impurities can arise. These include the undesired (S)-enantiomer, process-related impurities from starting materials and intermediates, and degradation products.[1][2] Common process-related impurities can include unreacted starting materials or byproducts from key reaction steps like the Mitsunobu reaction.[3][4] Degradation can occur under acidic, alkaline, or oxidative stress conditions.[5]

Q2: What are the primary methods for purifying crude this compound to high purity?

A2: The primary methods for purifying crude this compound include preparative chiral chromatography (such as HPLC and SFC) and recrystallization.[3][6] Preparative chromatography is effective for separating the (R)- and (S)-enantiomers, while recrystallization can be used for both chemical and enantiomeric purification, as well as to isolate specific polymorphic forms.[4][6]

Q3: How can I confirm the enantiomeric purity of my this compound sample?

A3: The enantiomeric purity of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[5] A validated analytical method using a suitable chiral stationary phase (CSP), such as a Chiralpak AGP column, can achieve baseline separation of the (R)- and (S)-enantiomers, allowing for accurate quantification of enantiomeric excess (ee).[5]

Q4: What are the different polymorphic forms of this compound, and how can I control for them during purification?

A4: this compound is known to exist in different polymorphic forms, such as Form A and Form B.[6] The formation of a specific polymorph can be influenced by the choice of solvent and the conditions used during recrystallization.[6] For example, different crystal forms can be obtained from solvent systems like n-heptane or mixtures of ethers and esters.[6] It is crucial to characterize the solid form using techniques like Powder X-Ray Diffraction (PXRD) to ensure consistency.

Troubleshooting Guides

Troubleshooting Preparative Chiral HPLC/SFC

Q: I am observing poor resolution between the (R)- and (S)-Tegoprazan enantiomers. What should I do?

A: Poor resolution can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Optimize the Mobile Phase: The composition of the mobile phase is critical. For chiral separations, systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the main solvent. Small changes can significantly impact selectivity.

  • Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.

  • Evaluate the Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., in 5 °C increments) to see if resolution improves.

  • Check the Chiral Stationary Phase (CSP): Ensure you are using an appropriate CSP for this separation. Polysaccharide-based CSPs are often effective for this class of compounds. If resolution is still poor, consider screening other types of chiral columns.

Q: My chromatogram shows peak tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue and can be caused by:

  • Secondary Interactions: The analyte may be interacting with active sites on the silica support of the stationary phase. Adding a small amount of a modifier to the mobile phase, such as a basic additive for a basic analyte, can help to reduce these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent to clean it.

Q: I am seeing a high backpressure in my HPLC/SFC system. What are the likely causes?

A: High backpressure is a serious issue that can damage your system. Common causes include:

  • Blocked Frit: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase. Try reversing the column and flushing it to dislodge the blockage.

  • Precipitation in the System: The sample may be precipitating in the mobile phase. Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase.

  • High Flow Rate: An excessively high flow rate for the column dimensions and particle size will lead to high backpressure. Ensure your flow rate is within the recommended range for your column.

Troubleshooting Recrystallization

Q: I am not achieving the desired enantiomeric enrichment after recrystallization. What can I do?

A: Achieving high enantiomeric excess through recrystallization can be challenging. Consider the following:

  • Solvent System Selection: The choice of solvent is critical. You may need to screen a variety of solvents and solvent mixtures to find a system where the racemic compound has moderate solubility and the desired enantiomer is less soluble. For Tegoprazan, solvent systems such as ethyl acetate/heptane have been reported.[7][8]

  • Cooling Rate: A slow cooling rate generally leads to the formation of purer crystals. Rapid cooling can trap impurities and the undesired enantiomer in the crystal lattice.

  • Seeding: Seeding the supersaturated solution with a small amount of high-purity this compound crystals can promote the crystallization of the desired enantiomer.

Q: The yield of my recrystallization is very low. How can I improve it?

A: Low yield is a common problem in recrystallization. Here are some tips to improve it:

  • Optimize Solvent Volume: Using too much solvent will result in a low yield, as more of your product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize crystal formation. An ice bath can be used to further decrease the solubility of your compound.

  • Recovery from Mother Liquor: The mother liquor will still contain a significant amount of your product. You can try to recover more material by concentrating the mother liquor and performing a second recrystallization.

Data Presentation

The following table provides an illustrative comparison of common purification techniques for this compound. The values are representative and may vary depending on the specific experimental conditions and the purity of the crude material.

Purification TechniqueTypical Purity (% ee)Typical Yield (%)ThroughputKey AdvantagesKey Disadvantages
Preparative Chiral HPLC > 99.5%70 - 90%Low to MediumHigh resolution and purityHigh solvent consumption, lower throughput
Preparative Chiral SFC > 99.5%80 - 95%Medium to HighFaster than HPLC, less solvent wasteRequires specialized equipment
Recrystallization 98 - >99% (can be iterative)50 - 80% (per crop)High (scalable)Cost-effective, scalableCan be less effective for low ee starting material
Silica Gel Chromatography N/A (for enantiomers)> 90%High (scalable)Removes chemical impuritiesDoes not separate enantiomers

Experimental Protocols

Protocol 1: Preparative Chiral HPLC Purification of this compound

This protocol is a general guideline and should be optimized for your specific equipment and crude material.

  • Column: A suitable preparative chiral stationary phase column (e.g., a polysaccharide-based CSP).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be determined through analytical scale screening to achieve a resolution (Rs) > 1.5.

  • Sample Preparation: Dissolve the crude Tegoprazan in the mobile phase or a weaker solvent to a concentration suitable for preparative injections. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Set the flow rate appropriate for the dimensions of your preparative column.

    • Set the detection wavelength to an appropriate value for Tegoprazan (e.g., 220 nm).[5]

    • Inject the sample onto the column.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified (R)-Togeprazan.

  • Purity Analysis: Analyze the purified product using an analytical chiral HPLC method to confirm the enantiomeric purity.

Protocol 2: Recrystallization for Enantiomeric Enrichment of this compound

This protocol describes a general procedure for the recrystallization of this compound.

  • Solvent Selection: Based on literature or internal screening, select a suitable solvent system (e.g., ethyl acetate/heptane).[7][8]

  • Dissolution: In a suitable flask, add the crude this compound and the minimum amount of the hot solvent (or the more soluble solvent in a binary system) required to achieve complete dissolution.

  • Cooling and Crystallization: Slowly cool the solution to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. Once crystallization begins at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Analyze the purity of the recrystallized material and the mother liquor by chiral HPLC to determine the efficiency of the enantiomeric enrichment.

Mandatory Visualization

experimental_workflow cluster_synthesis Crude Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude this compound (mixture of enantiomers and impurities) chromatography Preparative Chiral Chromatography (HPLC/SFC) crude->chromatography recrystallization Recrystallization crude->recrystallization analysis Chiral HPLC Analysis (% ee determination) chromatography->analysis recrystallization->analysis final_product High-Purity This compound analysis->final_product

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_solution Potential Solutions start Poor Purification Result poor_resolution Poor Resolution (Chromatography) start->poor_resolution low_ee Low Enantiomeric Enrichment (Recrystallization) start->low_ee peak_tailing Peak Tailing (Chromatography) start->peak_tailing low_yield Low Yield start->low_yield optimize_mobile_phase Optimize Mobile Phase poor_resolution->optimize_mobile_phase adjust_flow_rate Adjust Flow Rate poor_resolution->adjust_flow_rate change_temp Change Temperature poor_resolution->change_temp screen_solvents Screen Solvents low_ee->screen_solvents slow_cooling Slow Cooling Rate low_ee->slow_cooling add_modifier Add Mobile Phase Modifier peak_tailing->add_modifier reduce_load Reduce Sample Load peak_tailing->reduce_load optimize_solvent_vol Optimize Solvent Volume low_yield->optimize_solvent_vol recover_mother_liquor Recover from Mother Liquor low_yield->recover_mother_liquor

Caption: A troubleshooting decision tree for common purification issues.

References

Investigating and mitigating potential off-target effects of (R)-Tegoprazan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating and mitigating potential off-target effects of (R)-Tegoprazan.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potassium-competitive acid blocker (P-CAB)[1][2][3]. It functions by competitively and reversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells[4][5]. Unlike proton pump inhibitors (PPIs), Tegoprazan does not require acid activation and can block both active and inactive proton pumps, leading to a rapid and sustained suppression of gastric acid secretion[6][7][8].

Q2: Is this compound a selective inhibitor?

This compound is considered a highly selective inhibitor of the gastric H+/K+ ATPase[3][4][5]. In vitro studies have shown high selectivity for the gastric proton pump over the closely related Na+/K+ ATPase[4]. A broader screening study indicated that at a concentration of 10 µM, Tegoprazan did not significantly inhibit the binding or functional activities of a wide range of receptors, enzymes, ion channels, and transporters by more than 50%[4].

Q3: Are there any known or potential off-target interactions for this compound?

While generally highly selective, two potential off-target effects have been noted in preclinical research:

  • Melatonin Receptor Interaction: A selectivity screening study showed that 10 µM of Tegoprazan could inhibit the binding to the rat melatonin receptor ML2 (also referred to as MT3) by more than 50%[4]. The functional consequence of this interaction requires further investigation.

  • Anti-cancer Effects: Studies on gastric cancer cell lines have suggested that Tegoprazan may have anti-proliferative and pro-apoptotic effects, independent of its action on the proton pump[9]. This could be an unexpected off-target effect in cancer-related research models.

Q4: What are the most commonly reported adverse events in clinical studies?

In clinical trials, this compound has been generally well-tolerated. The most frequently reported adverse events are gastrointestinal disorders (such as diarrhea and nausea) and headaches, which are typically mild and transient[3][10].

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during their experiments with this compound and provides steps to investigate and mitigate them.

Issue 1: Unexpected Phenotypic Changes in Cells or Tissues

Symptoms:

  • Unexplained changes in cell proliferation, viability, or morphology.

  • Alterations in circadian rhythm-related gene expression or cellular behavior.

  • Unexpected physiological responses in animal models not readily explained by gastric acid suppression.

Potential Cause: These effects could be due to the off-target interaction of this compound with the melatonin receptor or other unforeseen targets.

Troubleshooting Steps:

  • Confirm On-Target Effect: First, verify that the observed concentration of this compound is effectively inhibiting the H+/K+ ATPase in your experimental system, if applicable.

  • Investigate Melatonin Receptor Involvement:

    • Expression Analysis: Determine if your cell line or tissue model expresses melatonin receptors (MT1, MT2, or the quinone reductase 2, often referred to as MT3/ML2).

    • Competitive Binding Assay: Perform a competitive binding assay using a known melatonin receptor ligand to see if this compound can displace it.

    • Functional Assays: Use melatonin receptor agonists or antagonists to see if they can mimic or reverse the observed effects of this compound.

  • Assess General Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to rule out general toxicity as the cause of the observed phenotype.

  • Apoptosis and Cell Cycle Analysis: If cytotoxicity is observed, further investigate the mechanism by performing an apoptosis assay (e.g., Annexin V/PI staining) and a cell cycle analysis (e.g., propidium iodide staining and flow cytometry).

Issue 2: Inconsistent or Unexplained Results in Cancer Cell Line Experiments

Symptoms:

  • Reduced cell proliferation or induction of apoptosis in cancer cell lines, particularly of gastric origin.

  • Alterations in cell signaling pathways related to cell growth and survival.

Potential Cause: this compound has been reported to have anti-cancer effects in gastric cancer cell lines, which may be an intended or unintended off-target effect in your research context.

Troubleshooting Steps:

  • Characterize the Anti-cancer Effect:

    • Dose-Response Curve: Determine the IC50 of this compound for cell viability in your specific cancer cell line using an MTT assay.

    • Mechanism of Cell Death: Use Annexin V/PI staining and flow cytometry to confirm if the observed cell death is due to apoptosis or necrosis.

    • Cell Cycle Arrest: Analyze the cell cycle distribution using propidium iodide staining and flow cytometry to see if this compound induces arrest at a specific phase.

  • Investigate Signaling Pathways: Based on existing literature, examine key signaling pathways that might be affected, such as the PI3K/AKT/mTOR pathway.

  • Compare with other P-CABs/PPIs: To determine if this is a class effect, compare the results with other P-CABs or PPIs.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

TargetSpeciesAssay TypeIC50 / KiReference
H+/K+ ATPasePorcineEnzyme Assay0.53 µM[5]
H+/K+ ATPaseCanineEnzyme Assay0.29 - 0.52 µM[4]
H+/K+ ATPaseHumanEnzyme Assay0.29 - 0.52 µM[4]
Na+/K+ ATPaseCanineEnzyme Assay> 100 µM[4]
Melatonin Receptor ML2 (MT3)RatRadioligand Binding Assay>50% inhibition at 10 µM[4]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome) conjugate

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the MTT assay.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide Staining

Principle: This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound for the desired duration.

  • Harvest cells and wash once with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualizations

Tegoprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen tegoprazan This compound proton_pump H+/K+ ATPase (Proton Pump) tegoprazan->proton_pump Reversible Inhibition h_ion_out H+ proton_pump->h_ion_out Secretion k_ion K+ k_ion->proton_pump Competitive Binding h_ion_out->lumen_space h_ion_in H+ h_ion_in->proton_pump

Caption: Mechanism of action of this compound.

Off_Target_Troubleshooting_Workflow start Unexpected Experimental Result (e.g., phenotypic change, cytotoxicity) confirm_on_target 1. Confirm On-Target Effect (H+/K+ ATPase Inhibition) start->confirm_on_target investigate_melatonin 2. Investigate Melatonin Receptor Interaction confirm_on_target->investigate_melatonin assess_cytotoxicity 3. Assess General Cytotoxicity (e.g., MTT Assay) investigate_melatonin->assess_cytotoxicity No end_melatonin Potential Melatonin Receptor Off-Target Effect investigate_melatonin->end_melatonin Yes apoptosis_cell_cycle 4. Investigate Mechanism (Apoptosis/Cell Cycle Analysis) assess_cytotoxicity->apoptosis_cell_cycle end_unknown Further Investigation Needed (e.g., broader screening) assess_cytotoxicity->end_unknown No Cytotoxicity pathway_analysis 5. Analyze Signaling Pathways (e.g., PI3K/AKT) apoptosis_cell_cycle->pathway_analysis end_cytotoxicity Identified Cytotoxic/ Anti-proliferative Effect pathway_analysis->end_cytotoxicity Apoptosis_Assay_Principle cluster_cells Cell States cluster_reagents Staining Reagents viable Viable Cell (Annexin V-, PI-) early_apoptosis Early Apoptotic Cell (Annexin V+, PI-) viable->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptotic/Necrotic Cell (Annexin V+, PI+) early_apoptosis->late_apoptosis Membrane Permeabilization annexin_v Annexin V-FITC annexin_v->early_apoptosis Binds Externalized Phosphatidylserine annexin_v->late_apoptosis pi Propidium Iodide (PI) pi->late_apoptosis Enters Permeabilized Membrane and Stains DNA

References

Technical Support Center: Method Development for Identifying (R)-Tegoprazan Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of (R)-Tegoprazan metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: The main metabolic pathways for this compound in humans are N-demethylation, oxidation, glucuronidation, and sulfation.[1][2] The major metabolite, M1 (desmethyl-tegoprazan), is formed through N-demethylation, primarily by the cytochrome P450 enzyme CYP3A4.

Q2: What is the major metabolite of this compound observed in human plasma?

A2: The major metabolite of this compound in human plasma is M1 (N-demethylation metabolite).[1][2] It accounts for a significant portion of the total drug-related compounds in circulation.[1]

Q3: What analytical technique is most suitable for identifying and quantifying this compound and its metabolites?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and suitable technique for the simultaneous quantification of this compound and its metabolites in biological matrices due to its high sensitivity and selectivity.

Q4: Are there any known stability issues with this compound or its M1 metabolite?

Troubleshooting Guides

This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound metabolites.

Problem Potential Cause Recommended Solution
Low or no signal for the M1 metabolite Inefficient extraction of the more polar M1 metabolite compared to the parent drug.Optimize the protein precipitation and/or liquid-liquid extraction procedure. Ensure the pH of the extraction solvent is appropriate to maintain the ionization state of M1 for good recovery.
Ion suppression due to co-eluting endogenous matrix components.Modify the chromatographic gradient to better separate M1 from interfering matrix components.[4][5] Consider using a different sample clean-up technique, such as solid-phase extraction (SPE). Infuse a solution of the M1 standard post-column to identify regions of ion suppression in the chromatogram.[5]
Difficulty in identifying glucuronide or sulfate conjugates These conjugates are often present at low concentrations and can be highly polar, leading to poor retention on reverse-phase columns.Use a high-aqueous mobile phase at the beginning of the gradient to retain these polar metabolites. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
In-source fragmentation of the labile conjugate bond.Optimize the ion source parameters, particularly the source temperature and cone voltage, to minimize in-source fragmentation.
Poor peak shape (fronting, tailing, or splitting) Column overload, especially for the parent drug when analyzing for minor metabolites.Dilute the sample to ensure the concentration of the parent drug is within the linear range of the detector.
Secondary interactions with the column stationary phase.Adjust the mobile phase pH or use a mobile phase additive (e.g., a small amount of formic acid or ammonium formate) to improve peak shape.
Column contamination or degradation.Implement a robust column washing protocol between injections. If the problem persists, replace the column.
Inconsistent retention times Fluctuations in mobile phase composition or column temperature.Ensure mobile phases are freshly prepared and properly degassed. Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when using steep gradients.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its M1 Metabolite in Healthy Human Subjects [1][2]

ParameterThis compoundM1 MetaboliteTotal Radioactivity (TRA)
Tmax (h) 0.504.000.50
Cmax (ng/mL) 634-990 (ng eq./mL)
t½ (h) 4.3310.08.72
AUC₀-t (% of TRA) 34.84%40.10%-

Data are presented as mean values following a single oral dose of 50 mg --INVALID-LINK---Tegoprazan.

Experimental Protocols

Protocol 1: Simultaneous Quantification of this compound and M1 Metabolite in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for human plasma analysis.[1]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 400 µL of acetonitrile containing the internal standard (e.g., Tegoprazan-d6).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC system

    • Column: XBridge C18, 2.1 x 50 mm, 5 µm[1]

    • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Methanol/acetonitrile (50:50, v/v) with 0.1% formic acid[1]

    • Gradient: Develop a suitable gradient to separate Tegoprazan and M1 from endogenous interferences. A starting condition of high aqueous phase (e.g., 95% A) is recommended, followed by a linear gradient to a high organic phase (e.g., 95% B).

    • Flow Rate: 0.8 mL/min[1]

    • Injection Volume: 5-10 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • This compound: m/z 388.1 → 219.9[1]

      • M1 Metabolite: m/z 374.1 → 206.0[1]

      • Internal Standard (Tegoprazan-d6): m/z 394.2 → 225.8[1]

Protocol 2: Identification of Glucuronide and Sulfate Conjugates
  • Sample Preparation:

    • Follow the same protein precipitation procedure as in Protocol 1. To confirm the presence of glucuronide or sulfate conjugates, samples can be incubated with β-glucuronidase or sulfatase enzymes prior to extraction. A decrease in the peak area of the suspected conjugate and a corresponding increase in the parent drug or phase I metabolite peak would confirm its identity.

  • LC-MS/MS Conditions:

    • Use the same LC system and column as in Protocol 1.

    • Modify the gradient to ensure the retention of highly polar conjugates. A shallower gradient at the beginning of the run is recommended.

    • MS Detection:

      • Precursor Ion Scan: Scan for precursor ions that yield a characteristic product ion of the glucuronide (m/z 177) or sulfate (m/z 80 or 97) moiety in negative ion mode.

      • Neutral Loss Scan: Scan for the neutral loss of the glucuronic acid moiety (176 Da) or the sulfate group (80 Da) in positive or negative ion mode.

      • Product Ion Scan (MS/MS): Acquire full scan MS/MS spectra of the suspected conjugate masses to observe the characteristic fragment ions.

Mandatory Visualizations

cluster_metabolism Metabolic Pathway of this compound Tegoprazan This compound M1 M1 (Desmethyl) Tegoprazan->M1 CYP3A4 (N-demethylation) Oxidized Oxidation Products Tegoprazan->Oxidized CYP450 Glucuronide Glucuronide Conjugates Tegoprazan->Glucuronide UGTs Sulfate Sulfate Conjugates Tegoprazan->Sulfate SULTs M1->Glucuronide UGTs

Caption: Metabolic pathway of this compound.

cluster_workflow Experimental Workflow for Metabolite Identification Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC_Separation LC Separation (UPLC C18 Column) Preparation->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Identification Metabolite Identification Data_Analysis->Identification

Caption: General experimental workflow.

cluster_troubleshooting Troubleshooting Logic Start Problem Encountered Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC Evaluate LC Performance Check_Sample_Prep->Check_LC If no issue Resolved Issue Resolved Check_Sample_Prep->Resolved If issue found & fixed Check_MS Assess MS Parameters Check_LC->Check_MS If no issue Check_LC->Resolved If issue found & fixed Check_MS->Resolved If issue found & fixed

Caption: A logical approach to troubleshooting.

References

Addressing long-term stability issues of (R)-Tegoprazan in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the long-term stability issues of (R)-Tegoprazan during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary long-term stability concerns for this compound?

A1: The main long-term stability concerns for this compound are twofold:

  • Polymorphic Transformation: this compound exists in at least three solid-state forms: a stable crystalline form (Polymorph A), a metastable crystalline form (Polymorph B), and an amorphous form.[1][2] Over time and under certain conditions (e.g., elevated temperature, humidity, and in the presence of certain solvents), the less stable amorphous and Polymorph B forms can convert to the more stable Polymorph A.[1][2] This can impact the drug's physical properties, solubility, and bioavailability.

  • Chemical Degradation: this compound is susceptible to degradation under specific environmental conditions. It shows instability in acidic, alkaline, and oxidative environments, leading to the formation of degradation products.[3][4] However, it is relatively stable under thermal and photolytic stress.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under the following conditions:

  • Powder Form (Long-term): -20°C in a tightly sealed container, protected from light and moisture.

  • Powder Form (Short-term): 0-4°C for days to weeks.

  • In Solvent: -80°C for up to 6 months or -20°C for up to 1 month.

  • General Precautions: Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.

Q3: What are the known degradation products of this compound?

A3: Studies have identified up to eight degradation products of this compound under various stress conditions.[3][4] These are primarily formed through hydrolysis (in acidic and alkaline conditions) and oxidation.[3][4] The main metabolic pathways also include demethylation, oxidation, glucuronidation, and sulfation.

Q4: How can I monitor the stability of my this compound samples?

A4: Several analytical techniques can be employed to monitor the stability of this compound:

  • High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect the formation of degradation products.

  • Powder X-ray Diffraction (PXRD): To identify the polymorphic form of the solid material and monitor for any transformations.[1][5][6][7][8]

  • Differential Scanning Calorimetry (DSC): To assess the thermal properties and detect polymorphic transitions.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and characterization of degradation products.[3][4]

Troubleshooting Guides

This section provides solutions to common issues encountered during the stability assessment of this compound.

HPLC Analysis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. 4. Contamination of the guard or analytical column.[9]1. Replace the HPLC column. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Reduce the injection volume or sample concentration. 4. Flush the column or replace the guard column.[9]
Baseline Noise or Drift 1. Contaminated mobile phase.[10][11] 2. Air bubbles in the system.[10][12] 3. Detector lamp issue.[12]1. Prepare fresh, filtered, and degassed mobile phase.[9][10] 2. Purge the pump and detector.[10][12] 3. Check the lamp's energy and replace if necessary.[12]
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations.[12] 3. Column equilibration issues.[12]1. Ensure the pump is working correctly and the mobile phase is well-mixed. 2. Use a column oven for temperature control.[12] 3. Allow for adequate column equilibration time before analysis.[12]
Polymorph Characterization Troubleshooting (PXRD)
Issue Potential Cause(s) Recommended Solution(s)
Broad or Poorly Defined Peaks 1. Amorphous content in the sample. 2. Small crystallite size. 3. Improper sample preparation.1. Confirm with other techniques like DSC. 2. Consider techniques for particle size analysis. 3. Ensure the sample is finely ground and properly packed in the sample holder.
Appearance of New Peaks Over Time 1. Polymorphic transformation. 2. Formation of a new crystalline phase (e.g., a solvate).1. Compare the new pattern with known polymorphs of this compound. 2. Analyze the sample for residual solvents.
Inconsistent Diffraction Patterns Between Batches 1. Different polymorphic forms present in each batch. 2. Variation in preferred orientation of crystals.1. Perform a thorough polymorphic screening of each batch. 2. Use a sample preparation technique that minimizes preferred orientation.

Quantitative Data

Table 1: Polymorphic Transformation Kinetics of this compound in Different Solvents

This table summarizes the kinetic parameters for the solvent-mediated transformation of less stable forms of Tegoprazan to the stable Polymorph A. The transformation was modeled using the Kolmogorov-Johnson-Mehl-Avrami (KJMA) equation.

Solvent Initial Form Transformation Pathway Rate Constant (k) Avrami Exponent (n) Reference
MethanolAmorphousAmorphous → Polymorph A0.2211.3[1]
AcetonePolymorph BPolymorph B → Polymorph A-5.5 - 8.4[1]
WaterAmorphousAmorphous → Polymorph A-6.3 - 11.5[1]

Note: A higher rate constant (k) indicates a faster transformation. The Avrami exponent (n) relates to the mechanism of crystal nucleation and growth.

Table 2: Summary of this compound Stability Under Forced Degradation Conditions

This table provides a qualitative summary of this compound's stability under various stress conditions as per forced degradation studies.

Stress Condition Observation Degradation Products Detected Reference
Acidic HydrolysisUnstableYes[3][4]
Alkaline HydrolysisUnstableYes[3][4]
Oxidative (e.g., H₂O₂)UnstableYes[3][4]
ThermalStableNo[3][4]
PhotolyticStableNo[3][4]

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis of this compound

This protocol outlines a stability-indicating HPLC method for the quantification of this compound and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Agilent Poroshell C18 column (150 mm × 4.6 mm, 2.7 µm) or equivalent.[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM ammonium acetate buffer (pH 6.5) with 5% acetonitrile.[1]

  • Mobile Phase B: Pure acetonitrile.[1]

3. Chromatographic Conditions:

  • Gradient Elution:

    • Start with 88% A and 12% B.[1]

    • Ramp up to 90% B.[1]

    • Return to initial conditions.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10 µL.[1]

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50% acetonitrile) to a final concentration of approximately 200 ppm.[1]

  • Filter the sample through a 0.2 µm membrane filter before injection.[1]

Protocol 2: PXRD Method for Polymorph Analysis of this compound

This protocol describes a general procedure for the analysis of this compound polymorphs using Powder X-ray Diffraction.

1. Instrumentation:

  • Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.540593 Å).[8]

2. Sample Preparation:

  • Gently grind a small amount of the this compound powder to ensure a random distribution of crystal orientations.

  • Pack the powdered sample into the sample holder, ensuring a flat and even surface.

3. Data Collection:

  • Operating Conditions: 40 kV and 50 mA.[8]

  • Scan Mode: Continuous 2θ–θ scan.[8]

  • 2θ Range: 5-70° for standard characterization, or a narrower range (e.g., 5-35°) for time-dependent studies.[8]

  • Scan Rate: 1°/min for standard characterization, or a faster rate (e.g., 10°/min) for kinetic studies.[8]

4. Data Analysis:

  • Compare the resulting diffraction pattern with reference patterns for Polymorph A, Polymorph B, and the amorphous form of this compound to determine the solid-state form.

Visualizations

degradation_pathway Tegoprazan This compound Acid Acidic Hydrolysis Tegoprazan->Acid Base Alkaline Hydrolysis Tegoprazan->Base Oxidation Oxidation Tegoprazan->Oxidation DPs Degradation Products (DP-1 to DP-8) Acid->DPs Base->DPs Oxidation->DPs

Caption: Degradation pathway of this compound under stress conditions.

experimental_workflow cluster_sampling Sample Preparation & Stressing cluster_analysis Analytical Testing cluster_data Data Interpretation Sample Tegoprazan Sample Stress Apply Stress Condition (Acid, Base, Oxidative, etc.) Sample->Stress HPLC HPLC Analysis Stress->HPLC PXRD PXRD Analysis Stress->PXRD DSC DSC Analysis Stress->DSC Quantification Quantify Degradation & Identify Products HPLC->Quantification PolymorphID Identify Polymorphic Form & Detect Transformation PXRD->PolymorphID DSC->PolymorphID

Caption: Workflow for this compound stability testing.

troubleshooting_logic Problem HPLC Issue Encountered (e.g., Poor Peak Shape) CheckColumn Check Column Condition Problem->CheckColumn CheckSolvent Check Sample Solvent Problem->CheckSolvent CheckConcentration Check Sample Concentration Problem->CheckConcentration ReplaceColumn Replace Column CheckColumn->ReplaceColumn Degraded ChangeSolvent Change Solvent CheckSolvent->ChangeSolvent Incompatible DiluteSample Dilute Sample CheckConcentration->DiluteSample Too High

References

Reducing inter-animal variability in pharmacokinetic studies of (R)-Tegoprazan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-animal variability in pharmacokinetic studies of (R)-Tegoprazan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potassium-competitive acid blocker (P-CAB).[1][2] It inhibits gastric H+/K+-ATPase, the proton pump in the stomach, by competitively binding to the potassium-binding site.[1] Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and can inhibit both active and inactive proton pumps, leading to a faster onset of action.[3] The inhibition is reversible.[1]

Q2: What are the known pharmacokinetic parameters of this compound in rats?

A study in rats that administered this compound via oral gavage reported the following pharmacokinetic parameters. It is important to note that these values can be influenced by the specific formulation, dose, and experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Mean ± SD)
Cmax (ng/mL) 2513.2 ± 707.0
Tmax (h) 1.8 ± 1.1
AUC(0-∞) (μg/L*h) 9129.6 ± 1823.3
T1/2 (h) 1.6 ± 0.8

Data from a study involving oral administration in rats.[4]

Q3: How do different formulations of this compound affect its pharmacokinetic profile?

Different formulations can significantly alter the absorption and release profile of this compound. Studies have explored immediate-release (IR), delayed-release (DR), and orally disintegrating tablets (ODT). A combination of IR and DR formulations has been shown to prolong the duration of acid suppression compared to an IR formulation alone.[5][6][7] As this compound is a BCS Class II drug (low solubility, high permeability), formulations that enhance its solubility, such as solid dispersions using polymers like HPMC or PVP, can improve its oral bioavailability in rats.[8]

Table 2: Impact of Formulation on this compound Pharmacokinetics (Conceptual)

Formulation TypeExpected Impact on Pharmacokinetics
Immediate-Release (IR) Rapid absorption, shorter Tmax, potentially higher Cmax.
Delayed-Release (DR) Slower absorption, longer Tmax, potentially lower Cmax, prolonged exposure.
IR + DR Combination Biphasic absorption profile, sustained plasma concentrations.[5][6][7]
Solid Dispersion Increased solubility leading to enhanced bioavailability (higher AUC and Cmax).[8]
Orally Disintegrating Tablet (ODT) Pharmacokinetics are generally equivalent to conventional tablets.[9]

Q4: Should animals be fasted before dosing with this compound?

In human studies, the pharmacokinetic and pharmacodynamic properties of Tegoprazan have been found to be independent of food.[10][11] Administration after a meal can delay absorption (increase Tmax) and decrease Cmax, but the total exposure (AUC) remains largely unchanged.[11][12][13] For consistency in preclinical studies and to minimize variability, it is recommended to standardize the feeding schedule. A period of fasting before oral administration is a common practice to reduce variability in gastric emptying and drug absorption.

Troubleshooting Guides

Issue: High Inter-Animal Variability in Cmax and AUC

High variability in plasma concentrations of this compound can obscure the true pharmacokinetic profile and require a larger number of animals to achieve statistical significance. Below are common causes and troubleshooting steps.

Diagram 1: Troubleshooting High Pharmacokinetic Variability

G Start High Inter-Animal Variability Observed Formulation Is the formulation a homogenous suspension? Start->Formulation Dosing Is the oral gavage technique consistent? Formulation->Dosing Yes Sol1 Improve Formulation: - Use a suspension agent (e.g., methylcellulose). - Ensure continuous mixing during dosing. - Consider a solubility-enhancing formulation. Formulation->Sol1 No Animal Are the animals standardized? Dosing->Animal Yes Sol2 Refine Dosing Technique: - Ensure proper animal restraint. - Verify gavage needle placement. - Administer dose at a consistent rate. - Use trained personnel. Dosing->Sol2 No Sol3 Standardize Animal Factors: - Use animals of the same age and sex. - Acclimatize animals to handling and restraint. - Standardize fasting period before dosing. Animal->Sol3 No G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Formulation Preparation Dosing Oral Gavage Dosing Formulation->Dosing AnimalPrep Animal Acclimatization & Fasting AnimalPrep->Dosing Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Sample Processing Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) LCMS->PK_Analysis G cluster_cell Gastric Parietal Cell Tegoprazan This compound Pump H+/K+-ATPase (Proton Pump) Tegoprazan->Pump Binds reversibly to K+ binding site H_ion H+ (Proton) Pump->H_ion H+ secretion is inhibited K_ion K+ (Potassium Ion) K_ion->Pump Blocked Lumen Gastric Lumen (Stomach)

References

Protocol modifications to enhance the anti-secretory effect of (R)-Tegoprazan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the anti-secretory effect of (R)-Tegoprazan in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is a potassium-competitive acid blocker (P-CAB).[1][2] Unlike proton pump inhibitors (PPIs) that require an acidic environment for activation and irreversibly inhibit the H+/K+ ATPase (proton pump), Tegoprazan works through a reversible, potassium-competitive process.[1][2] It directly binds to the potassium-binding site of the H+/K+ ATPase, preventing the final step of gastric acid secretion.[1][2] This mechanism allows for a rapid onset of action and sustained acid suppression.[1][3][4]

Q2: What are the key advantages of this compound over traditional PPIs?

This compound offers several advantages over PPIs, including:

  • Rapid Onset of Action: It does not require acid activation, leading to a faster inhibition of the proton pump.[1][5]

  • Sustained Acid Suppression: Tegoprazan provides a more consistent and prolonged control of intragastric pH.[1][4][5]

  • Dosing Flexibility: Its efficacy is independent of food intake.[4][6]

  • Reduced Influence of CYP2C19 Polymorphisms: Tegoprazan's metabolism is less dependent on the CYP2C19 enzyme, leading to more predictable patient responses.[5][6][7]

Q3: Can the formulation of this compound be modified to enhance its anti-secretory effect?

Yes, modified-release formulations can enhance and prolong the anti-secretory effect. Studies have explored combinations of immediate-release (IR) and delayed-release (DR) formulations. A 1:1 ratio of IR and DR Tegoprazan has been shown to induce stronger gastric acid suppression throughout the day and night compared to the conventional IR formulation alone.[8] Orally disintegrating tablets (ODT) have also been developed for improved convenience and flexible administration, such as via a nasogastric tube, without compromising pharmacokinetic properties.[9]

Q4: How does the anti-secretory effect of this compound compare to other P-CABs like Vonoprazan?

Both Tegoprazan and Vonoprazan are potent P-CABs.[10] Clinical and preclinical studies suggest that both have a rapid onset of action and provide robust acid suppression.[10][11] Some studies indicate that Vonoprazan may have a more potent and prolonged inhibition of gastric acid secretion due to its higher pKa and slower clearance from gastric glands.[12] However, Tegoprazan has demonstrated non-inferiority to PPIs like lansoprazole and esomeprazole in clinical trials for treating gastric ulcers and erosive esophagitis.[3][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent anti-secretory effect in animal models. Animal-to-animal variability: Differences in metabolism, gastric emptying, or baseline acid secretion.- Increase the number of animals per group to improve statistical power.- Ensure consistent fasting periods before drug administration.- Monitor baseline gastric pH for each animal before the experiment.
Drug administration issues: Improper gavage technique leading to incomplete dosing.- Use experienced personnel for oral gavage.- Consider alternative administration routes if variability persists (e.g., subcutaneous).
Species-specific differences: Mice, for instance, can be resistant to proton pump inhibitors and may require significantly higher doses.[14]- Conduct dose-ranging studies to determine the optimal effective dose for the specific animal model.
Lower than expected in vitro H+/K+-ATPase inhibition. Suboptimal assay conditions: Incorrect pH, temperature, or ion concentrations.- Ensure the assay buffer pH is optimal for enzyme activity.- Verify the concentration of K+ ions in the assay, as Tegoprazan is a potassium-competitive inhibitor.[2]
Enzyme preparation quality: Poorly isolated or degraded H+/K+-ATPase.- Use freshly prepared or properly stored (-80°C) enzyme vesicles.- Perform a positive control with a known inhibitor to validate enzyme activity.
Variability in gastric pH measurements. Probe placement and calibration: Incorrect positioning of the pH probe in the stomach or improper calibration.- Ensure the pH probe is placed in the gastric lumen and not in the esophagus or duodenum.- Calibrate the pH probe with standard buffer solutions before each experiment.
Animal stress: Stress can influence gastric acid secretion.- Acclimatize animals to the experimental setup to minimize stress.- Handle animals gently and consistently.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Enzyme SourceIC50 (μM)
Porcine H+/K+-ATPase0.29 - 0.52
Canine H+/K+-ATPase0.29 - 0.52
Human H+/K+-ATPase0.29 - 0.52
Canine Kidney Na+/K+-ATPase> 100
Data sourced from[2][15]

Table 2: Clinical Efficacy of this compound in Gastric Ulcer Healing (Phase 3 Trial)

Treatment GroupCumulative Healing Rate at Week 4Cumulative Healing Rate at Week 8
Tegoprazan 50 mg90.6%94.8%
Tegoprazan 100 mg91.9%95.0%
Lansoprazole 30 mg89.2%95.7%
Data sourced from[3]

Table 3: Pharmacokinetic Parameters of this compound (100 mg Tablet)

ParameterValue
Tmax (median)0.71 - 0.83 h
Cmax (mean ± SD)1415.92 ± 326.78 - 1434.50 ± 570.82 µg/L
AUClast (mean ± SD)5502.99 ± 1070.62 - 5720.00 ± 1417.86 µg*h/L
Elimination Half-life (t1/2)3.65 - 5.39 h
Data sourced from[16][17]

Experimental Protocols

1. In Vitro H+/K+-ATPase Inhibition Assay

This protocol is adapted from methodologies described for P-CABs.[2][15]

  • Objective: To determine the IC50 of this compound against H+/K+-ATPase.

  • Materials:

    • Isolated H+/K+-ATPase vesicles (from porcine, canine, or human gastric mucosa)

    • This compound

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

    • ATP

    • Valinomycin

    • Potassium chloride (KCl)

    • Malachite green reagent for phosphate detection

  • Procedure:

    • Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of this compound in the assay buffer.

    • Initiate the reaction by adding ATP. The enzyme will hydrolyze ATP to ADP and inorganic phosphate (Pi).

    • Vary the concentration of KCl to assess the potassium-competitive nature of the inhibition.

    • Stop the reaction after a defined period (e.g., 10 minutes) by adding the malachite green reagent.

    • Measure the amount of Pi produced colorimetrically.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

2. Histamine-Induced Gastric Acid Secretion in a Canine Model

This protocol is based on established models for evaluating gastric acid secretion inhibitors.[2][15][18]

  • Objective: To evaluate the in vivo anti-secretory effect of this compound.

  • Animals: Beagles or other suitable dog models with a surgically prepared Heidenhain pouch or gastric fistula.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Infuse histamine continuously to stimulate gastric acid secretion.

    • Collect gastric juice at regular intervals and measure the volume and acid concentration by titration.

    • Administer a single oral dose of this compound (e.g., 0.3 to 30 mg/kg).[2][15]

    • Continue collecting gastric juice and measuring acid output to determine the extent and duration of inhibition.

    • A complete inhibition of histamine-induced gastric acid secretion has been observed at 1.0 mg/kg of Tegoprazan, starting from 1 hour after administration.[2][15]

Visualizations

Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) H_ion H+ ion (Acid) Proton_Pump->H_ion Secretes into gastric lumen K_ion K+ ion K_ion->Proton_Pump Binds to activate pump Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen Increases Acidity Tegoprazan This compound Tegoprazan->Proton_Pump Competitively binds to K+ binding site

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model (Canine) Isolate_Enzyme Isolate H+/K+-ATPase Incubate_Drug Incubate with this compound Isolate_Enzyme->Incubate_Drug Add_Substrate Add ATP & Vary K+ Incubate_Drug->Add_Substrate Measure_Activity Measure Phosphate Production Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 Prepare_Animal Prepare Fistulated Dog Stimulate_Secretion Induce Acid Secretion (Histamine) Prepare_Animal->Stimulate_Secretion Administer_Drug Administer this compound Stimulate_Secretion->Administer_Drug Collect_Samples Collect Gastric Juice Administer_Drug->Collect_Samples Measure_pH Measure Acid Output Collect_Samples->Measure_pH

Caption: Experimental Workflow for Efficacy Testing.

References

Validation & Comparative

A Head-to-Head Comparison of (R)-Tegoprazan and Traditional Proton Pump Inhibitors (PPIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel potassium-competitive acid blocker (P-CAB), (R)-Tegoprazan, and traditional proton pump inhibitors (PPIs). The information presented is based on available experimental data from preclinical and clinical studies, offering insights into their respective mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles.

Mechanism of Action: A Tale of Two Binders

The fundamental difference between this compound and traditional PPIs lies in their mechanism of inhibiting the H+/K+-ATPase, the proton pump responsible for gastric acid secretion in parietal cells.

Traditional PPIs, such as esomeprazole and lansoprazole, are prodrugs that require activation in the acidic environment of the parietal cell canaliculus.[1] Once activated, they form a covalent, irreversible bond with cysteine residues on the proton pump.[1] This irreversible inhibition necessitates the synthesis of new proton pump enzymes for acid secretion to resume, leading to a longer duration of action but a slower onset.

In contrast, this compound is a potassium-competitive acid blocker (P-CAB). It does not require acid activation and competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase. This direct and reversible inhibition leads to a more rapid onset of action and sustained acid suppression.

Signaling Pathway of Gastric Acid Secretion and Inhibition

cluster_lumen Gastric Lumen cluster_cell Parietal Cell cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_inhibition Inhibition H+ H⁺ Histamine Histamine cAMP cAMP Histamine->cAMP stimulates Gastrin Gastrin Ca2 Ca²⁺ Gastrin->Ca2 stimulates ACh Acetylcholine ACh->Ca2 stimulates H+/K+ ATPase H⁺/K⁺-ATPase (Proton Pump) cAMP->H+/K+ ATPase activate Ca2->H+/K+ ATPase activate H+/K+ ATPase->H+ pumps K+ K⁺ K+->H+/K+ ATPase enters Tegoprazan This compound (P-CAB) Tegoprazan->H+/K+ ATPase reversibly binds (K⁺ competitive) PPI Traditional PPIs PPI->H+/K+ ATPase irreversibly binds (requires acid activation)

Figure 1: Mechanism of Action of this compound and Traditional PPIs.

Pharmacokinetic Profile

The differing mechanisms of action contribute to distinct pharmacokinetic profiles.

ParameterThis compoundTraditional PPIs
Activation Does not require acid activationRequires acid activation
Onset of Action RapidSlower
Time to Tmax ~1.5 hours[2]Varies (e.g., Esomeprazole ~1-2 hours)
Half-life ~3.1-3.6 hours[2]Varies (e.g., Esomeprazole ~1.5 hours)
Metabolism Less dependent on CYP2C19Primarily metabolized by CYP2C19
Food Effect Can be taken with or without foodTypically taken before a meal for optimal efficacy

Clinical Efficacy: A Comparative Look

Head-to-head clinical trials have provided valuable data on the comparative efficacy of this compound and traditional PPIs in various acid-related disorders.

Healing of Erosive Esophagitis

Randomized controlled trials have demonstrated that this compound is non-inferior to traditional PPIs in healing erosive esophagitis.

StudyDrug & DosageDurationHealing Rate at Week 4Healing Rate at Week 8Reference
Phase 3, Multicenter, Randomized, Double-BlindTegoprazan 50 mg8 weeks90.3%99.1%[3]
Esomeprazole 40 mg8 weeks88.5%99.1%[3]
Phase 4, Multicenter, Randomized, Double-BlindTegoprazan 50 mg4 weeks87.5%94.2% (cumulative)[4]
Lansoprazole 30 mg4 weeks82.6%86.2% (cumulative)[4]
Helicobacter pylori Eradication

This compound-based triple therapies have shown comparable, and in some cases superior, eradication rates for H. pylori compared to PPI-based regimens.

StudyRegimenDurationEradication Rate (ITT)Eradication Rate (PP)Reference
Meta-analysis of RCTsTegoprazan-based therapy7-14 days83.37%-[5]
PPI-based therapy7-14 days80.06%-[5]
Randomized Controlled TrialTegoprazan-based triple therapy14 days76.6%88.9%[6]
Lansoprazole-based triple therapy14 days75.6%88.4%[6]
Randomized Controlled TrialTegoprazan-based quadruple therapy14 days86.3%87.3%[7]
Rabeprazole-based quadruple therapy14 days77.2%77.7%[7]

ITT: Intention-to-Treat; PP: Per-Protocol

Gastric Acid Suppression

Studies utilizing 24-hour intragastric pH monitoring have demonstrated the rapid and sustained acid-suppressive effects of this compound.

StudyDrug & DosageTime to reach pH > 4% Time pH > 4 (24 hours)Reference
Randomized Crossover StudyTegoprazan 50 mg~2 hours58.55%[8][9]
Dexlansoprazole 60 mg~7 hours60.55%[8][9]

Safety and Tolerability

Clinical trials have indicated that this compound has a safety profile comparable to that of traditional PPIs.

StudyDrug & DosageAny Adverse EventDrug-Related Adverse EventsSerious Adverse EventsReference
Phase 3 (vs. Esomeprazole)Tegoprazan 50 mg / 100 mgComparable to EsomeprazoleComparable to EsomeprazoleComparable to Esomeprazole[3]
Esomeprazole 40 mg[3]
Phase 3 (vs. Lansoprazole)Tegoprazan 25 mgComparable to LansoprazoleComparable to LansoprazoleComparable to Lansoprazole[10]
Lansoprazole 15 mg[10]
Meta-analysis (H. pylori)Tegoprazan-based therapy46.48%--[5]
PPI-based therapy46.31%--[5]

Experimental Protocols

Detailed experimental protocols for the cited studies are extensive and proprietary. However, the general methodologies employed in key comparative trials are summarized below.

Phase 3 Trial: this compound vs. Esomeprazole for Erosive Esophagitis
  • Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority trial.[3]

  • Participants: Patients with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D).[3]

  • Intervention: Patients were randomized to receive either this compound (50 mg or 100 mg) or esomeprazole (40 mg) once daily for 4 or 8 weeks.[3]

  • Primary Endpoint: The cumulative proportion of patients with healed erosive esophagitis confirmed by endoscopy at week 8.[3]

  • Secondary Endpoints: Healing rate at week 4, symptom resolution, and safety assessments.[3]

Phase 4 Trial: this compound vs. Lansoprazole for Erosive Esophagitis
  • Study Design: A multicenter, randomized, double-blind, active-comparator, non-inferiority trial.[4]

  • Participants: Patients with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D).[4]

  • Intervention: Patients were randomized to receive either this compound (50 mg) or lansoprazole (30 mg) once daily for up to 4 weeks.[4]

  • Primary Endpoint: The cumulative proportion of patients with healed erosive esophagitis confirmed by endoscopy at week 4.[4]

  • Secondary Endpoints: Healing rate at week 2, symptom relief, and safety.[4]

H. pylori Eradication Trial: this compound vs. PPI-based Therapy
  • Study Design: A prospective, randomized controlled trial.[7]

  • Participants: Treatment-naïve adult patients with confirmed H. pylori infection.[7]

  • Intervention: Patients were randomized to receive one of three 14-day regimens:

    • Tegoprazan-based quadruple therapy (Tegoprazan, bismuth, amoxicillin, clarithromycin)[7]

    • Tegoprazan-based dual therapy (Tegoprazan, amoxicillin)[7]

    • Rabeprazole-based quadruple therapy (Rabeprazole, bismuth, amoxicillin, clarithromycin)[7]

  • Primary Endpoint: H. pylori eradication rate, confirmed by a 13C-urea breath test.[7]

  • Secondary Endpoints: Incidence of adverse events and treatment compliance.[7]

Experimental Workflow: A Typical Phase 3 Erosive Esophagitis Trial

Start Patient Screening Inclusion Inclusion Criteria Met? Start->Inclusion Randomization Randomization Inclusion->Randomization Yes ScreenFail Screen Failure Inclusion->ScreenFail No Exclusion Exclusion Criteria Met? GroupA Group A: This compound Randomization->GroupA GroupB Group B: Traditional PPI Randomization->GroupB TreatmentW4 Treatment Period (4 Weeks) GroupA->TreatmentW4 GroupB->TreatmentW4 AssessmentW4 Week 4 Assessment: - Endoscopy - Symptom Score - Safety Labs TreatmentW4->AssessmentW4 TreatmentW8 Treatment Period (4 Weeks) AssessmentW4->TreatmentW8 AssessmentW8 Week 8 Assessment: - Endoscopy - Symptom Score - Safety Labs TreatmentW8->AssessmentW8 Analysis Data Analysis AssessmentW8->Analysis End End of Study Analysis->End

Figure 2: Generalized workflow for a comparative clinical trial in erosive esophagitis.

Conclusion

This compound represents a significant advancement in acid suppression therapy. Its distinct mechanism of action as a P-CAB offers a rapid onset and sustained acid control, with an efficacy and safety profile that is non-inferior, and in some aspects potentially superior, to traditional PPIs. The lack of dependence on CYP2C19 metabolism and the flexibility of administration with or without food are notable advantages. Further long-term studies will continue to delineate the full clinical potential of this compound in the management of acid-related disorders.

References

(R)-Tegoprazan Demonstrates Rapid and Sustained 24-Hour Intragastric pH Control in Comparative Studies

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Tegoprazan, a potassium-competitive acid blocker (P-CAB), exhibits a pronounced and sustained effect on 24-hour intragastric pH, consistently outperforming traditional proton pump inhibitors (PPIs) and showing competitive efficacy with other P-CABs in providing rapid and prolonged acid suppression. Clinical data highlights its ability to achieve a faster onset of action and maintain a higher percentage of time with intragastric pH above the clinically significant threshold of 4, addressing key limitations of previous acid-suppressing agents, particularly in managing nocturnal acid breakthrough.

This compound, known as Tegoprazan, distinguishes itself from PPIs through its unique mechanism of action.[1] Unlike PPIs, which require an acidic environment for activation and bind irreversibly to the proton pump, Tegoprazan directly and reversibly binds to the potassium-binding site of the H+/K+-ATPase.[1] This leads to a more rapid and consistent inhibition of acid secretion, independent of meal times and the influence of CYP2C19 genetic polymorphisms that can affect the metabolism of many PPIs.[1][2]

Comparative Efficacy in Intragastric pH Control

Multiple clinical trials have validated the superior pharmacodynamic profile of Tegoprazan in controlling intragastric pH compared to widely used PPIs such as esomeprazole and dexlansoprazole. A key metric in assessing the efficacy of acid-suppressing drugs is the percentage of a 24-hour period that the intragastric pH is maintained above 4 (%Time pH > 4), as this is correlated with the healing of acid-related mucosal damage.

A study directly comparing Tegoprazan with esomeprazole and another P-CAB, vonoprazan, found that a single 50 mg dose of Tegoprazan resulted in a significantly greater percentage of time with pH ≥ 4 at night (66.0%) compared to 40 mg of esomeprazole (36.1%).[3][4] In the same study, Tegoprazan's effect was comparable to, and slightly longer than, 20 mg of vonoprazan (60.5%).[3][4] Furthermore, Tegoprazan demonstrated a remarkably faster onset of action, reaching a mean intragastric pH of over 4 in approximately one hour, whereas esomeprazole and vonoprazan took about four hours to achieve the same threshold.[3][4]

Another comparative study against dexlansoprazole highlighted this rapid onset. All tested doses of Tegoprazan (50 mg, 100 mg, and 200 mg) led to a mean pH ≥ 4 within two hours, while the 60 mg dexlansoprazole group required seven hours to reach this level.[5] The 50 mg dose of Tegoprazan showed a comparable percentage of time with pH > 4 over 24 hours to 60 mg of dexlansoprazole (58.55% vs. 60.55%), with higher doses of Tegoprazan showing a dose-dependent increase in this parameter.[5]

The sustained effect of Tegoprazan is also a notable advantage. While the efficacy of PPIs can wane, particularly overnight leading to nocturnal acid breakthrough, Tegoprazan maintains a more stable intragastric pH throughout the 24-hour period.[1] This is crucial for managing symptoms and promoting healing in conditions like erosive esophagitis and gastroesophageal reflux disease (GERD).[1]

Drug/DosageComparator/DosageStudy PopulationKey Pharmacodynamic Parameters
Tegoprazan 50 mg Esomeprazole 40 mgHealthy Subjects% Time pH ≥ 4 (Night-time): 66.0% vs. 36.1%[3][4]
Vonoprazan 20 mg% Time pH ≥ 4 (Night-time): 66.0% vs. 60.5%[3][4]
Time to reach pH > 4: ~1 hour vs. ~4 hours (for both comparators)[3][4]
Tegoprazan 50 mg Dexlansoprazole 60 mgHealthy Male Volunteers% Time pH > 4 (24 hours): 58.55% vs. 60.55%[5]
Tegoprazan 100 mg Dexlansoprazole 60 mg% Time pH > 4 (24 hours): 70.07% vs. 60.55%[5]
Tegoprazan 200 mg Dexlansoprazole 60 mg% Time pH > 4 (24 hours): 81.73% vs. 60.55%[5]
Time to reach pH ≥ 4: < 2 hours vs. 7 hours[5]

Experimental Protocols

The data presented is derived from randomized, open-label, crossover clinical trials involving healthy adult subjects. A typical experimental protocol for the validation of 24-hour intragastric pH is as follows:

  • Subject Screening and Enrollment: Healthy male volunteers are screened for eligibility, including tests to confirm the absence of Helicobacter pylori infection.[6]

  • Baseline pH Monitoring: Prior to drug administration, baseline 24-hour intragastric pH is continuously monitored to establish a baseline for each subject.[3]

  • Drug Administration: Subjects are randomized to receive a single oral dose of the study drug (e.g., Tegoprazan) or a comparator drug. In crossover studies, there is a washout period between different drug administration periods.[5]

  • Continuous pH Monitoring: Post-administration, intragastric pH is monitored continuously for 24 hours using a calibrated pH monitoring system, such as a Digitrapper PH-Z recorder with a pH catheter.[3]

  • Data Analysis: The collected pH data is analyzed to determine key pharmacodynamic parameters, including the percentage of time the intragastric pH is above 4 and 6, the mean and median pH over the 24-hour period, and the time to reach a pH of 4.[5]

experimental_workflow cluster_screening Phase 1: Screening cluster_baseline Phase 2: Baseline Measurement cluster_intervention Phase 3: Intervention cluster_data_collection Phase 4: Data Collection & Analysis screening Subject Screening (Healthy Volunteers, H. pylori negative) baseline_monitoring 24-hour Intragastric pH Monitoring (Baseline) screening->baseline_monitoring randomization Randomization baseline_monitoring->randomization drug_admin Drug Administration (Tegoprazan or Comparator) randomization->drug_admin washout Washout Period (for Crossover Studies) drug_admin->washout post_monitoring 24-hour Intragastric pH Monitoring (Post-dose) drug_admin->post_monitoring washout->randomization data_analysis Pharmacodynamic Analysis (%Time pH>4, Mean pH, etc.) post_monitoring->data_analysis

Figure 1: Experimental workflow for a comparative 24-hour intragastric pH study.

Mechanism of Action: P-CAB Signaling Pathway

Tegoprazan's mechanism of action centers on the competitive and reversible inhibition of the gastric H+/K+-ATPase, the final step in the acid secretion pathway within gastric parietal cells.[2] This differs from PPIs, which form a covalent bond with the enzyme.[1] The reversible nature of Tegoprazan's binding contributes to its sustained effect.[1]

P_CAB_pathway cluster_cell Gastric Parietal Cell tegoprazan This compound (P-CAB) pump H+/K+ ATPase (Proton Pump) tegoprazan->pump Reversibly Binds to K+ Binding Site tegoprazan->pump Inhibits k_ion K+ Ion pump->k_ion Binds h_ion H+ Ion pump->h_ion Secretes lumen Gastric Lumen h_ion->lumen

Figure 2: Signaling pathway of this compound in inhibiting the gastric proton pump.

References

Preclinical Showdown: A Comparative Analysis of (R)-Tegoprazan and Vonoprazan

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look at the preclinical profiles of two leading potassium-competitive acid blockers, (R)-Tegoprazan and vonoprazan, reveals distinct pharmacological characteristics that may influence their clinical application. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive comparison of their in vitro potency, in vivo efficacy, and pharmacokinetic properties in various animal models.

Both this compound and vonoprazan are potent, orally active potassium-competitive acid blockers (P-CABs) that inhibit gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway.[1][2] Unlike traditional proton pump inhibitors (PPIs), P-CABs offer a rapid onset of action and prolonged acid suppression.[1][3] While clinical studies have demonstrated the efficacy of both drugs in treating acid-related disorders, a direct comparative analysis of their preclinical performance is essential for understanding their fundamental pharmacological differences.

In Vitro Potency: A Head-to-Head Look at H+/K+-ATPase Inhibition

The primary mechanism of action for both this compound and vonoprazan is the competitive and reversible inhibition of the H+/K+-ATPase enzyme. Preclinical studies have quantified the inhibitory potency of each compound, providing insights into their molecular interactions with the proton pump.

This compound has demonstrated potent inhibition of H+/K+-ATPase from various species. In vitro assays using porcine, canine, and human H+/K+-ATPases revealed IC50 values ranging from 0.29 to 0.52 μM.[2] Kinetic analyses have confirmed that tegoprazan acts as a potassium-competitive inhibitor with reversible binding properties.[2]

Vonoprazan has also been shown to be a highly potent inhibitor of the proton pump, with preclinical assays indicating a Ki value of approximately 10–20 nM.[4] This strong binding affinity contributes to its profound and long-lasting acid suppression effects.

Table 1: In Vitro Potency against H+/K+-ATPase

CompoundParameterValueSpeciesReference
This compoundIC500.29 - 0.52 µMPorcine, Canine, Human[2]
VonoprazanKi~10 - 20 nMNot Specified[4]

Note: IC50 and Ki are different measures of inhibitory potency and are not directly comparable. The data is derived from separate studies and methodologies.

Preclinical Efficacy in Animal Models of Acid-Related Diseases

The in vitro potency of these P-CABs translates into significant efficacy in preclinical models of gastroesophageal reflux disease (GERD) and peptic ulcers.

In a rat model of GERD, this compound demonstrated dose-dependent inhibition of esophageal injury and gastric acid secretion, with an ED50 of 2.0 mg/kg.[5] This was found to be 15-fold more potent than the PPI esomeprazole.[5] Furthermore, in rat models of peptic ulcers induced by naproxen, ethanol, or water-immersion restraint stress, tegoprazan showed superior antiulcer activity compared to esomeprazole, with ED50 values of 0.1, 1.4, and 0.1 mg/kg, respectively.[5]

Preclinical studies with vonoprazan in rat and dog models have also shown stronger and more sustained gastric acid suppression compared to PPIs.[4] It effectively maintains a higher intragastric pH for extended periods after oral administration.[4]

Table 2: In Vivo Efficacy in Rat Models

CompoundModelParameterValueComparisonReference
This compoundGERDED502.0 mg/kg15-fold more potent than esomeprazole[5]
This compoundNaproxen-induced ulcerED500.1 mg/kgSuperior to esomeprazole[5]
This compoundEthanol-induced ulcerED501.4 mg/kgSuperior to esomeprazole[5]
This compoundStress-induced ulcerED500.1 mg/kgSuperior to esomeprazole[5]
VonoprazanGastric Acid Secretion-Stronger & longer-lasting than PPIs-[4]

Note: The data for this compound and vonoprazan are from different studies and are not a direct head-to-head comparison.

Pharmacokinetic Profiles in Preclinical Species

The pharmacokinetic properties of this compound and vonoprazan have been characterized in various animal models, providing insights into their absorption, distribution, metabolism, and excretion.

Oral administration of this compound in dogs at doses ranging from 0.3 to 30 mg/kg resulted in good absorption into the bloodstream, with higher distribution to gastric tissue and fluid compared to plasma.[2]

Pharmacokinetic studies of vonoprazan in rats and dogs have demonstrated good oral bioavailability and dose-proportional exposure.[4][6]

Table 3: Pharmacokinetic Parameters in Dogs

CompoundDose (oral)CmaxAUCReference
This compound0.3 - 30 mg/kgDose-dependentDose-dependent[2]
Vonoprazan0.6 mg/kg--[6]

Note: Direct comparative values for Cmax and AUC under identical conditions are not available from the searched literature.

Experimental Protocols

To facilitate a deeper understanding of the presented data, the following are summaries of the experimental methodologies employed in the key preclinical studies.

In Vitro H+/K+-ATPase Inhibition Assay for this compound

The inhibitory activity of this compound on H+/K+-ATPase was assessed using ion-leaky vesicles containing gastric H+/K+-ATPases isolated from pigs, dogs, or humans. The enzyme activity was measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis. The reaction was performed in the presence of various concentrations of tegoprazan to determine the IC50 value. For kinetic analysis, the inhibition was measured at different concentrations of both tegoprazan and potassium to confirm the competitive nature of the inhibition.[2]

In Vivo GERD Model for this compound in Rats

The efficacy of this compound in a GERD model was evaluated in male Sprague-Dawley rats. The procedure involved ligating the transitional region between the forestomach and the corpus, as well as the pylorus, to induce gastric acid reflux into the esophagus. This compound or a vehicle was orally administered before the surgical procedure. After a set period, the esophagus was removed, and the degree of injury was macroscopically scored. Gastric contents were also collected to measure the acidity. The dose-dependent effects were analyzed to calculate the ED50.[5]

Preclinical Pharmacokinetic Study of Vonoprazan in Dogs

The pharmacokinetic profile of vonoprazan was assessed in beagle dogs. The study typically involves administering a single oral or intravenous dose of vonoprazan. Blood samples are collected at predetermined time points post-dosing. Plasma concentrations of vonoprazan are then quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life are then calculated from the plasma concentration-time data.[6]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of P-CABs and a typical preclinical experimental workflow.

P_CAB_Mechanism cluster_parietal_cell Gastric Parietal Cell ParietalCell H+/K+-ATPase (Proton Pump) Lumen Gastric Lumen (Acidic) ParietalCell->Lumen H+ Secretion Blocked PCAB P-CAB (this compound or Vonoprazan) PCAB->ParietalCell Binds to K+ site K_ion K+ Ion K_ion->ParietalCell Binding Blocked

Mechanism of Action of P-CABs

Preclinical_Workflow Compound_Selection Compound Selection (this compound / Vonoprazan) In_Vitro_Assay In Vitro H+/K+-ATPase Inhibition Assay Compound_Selection->In_Vitro_Assay Animal_Model_Selection Animal Model Selection (Rats, Dogs) Compound_Selection->Animal_Model_Selection Data_Analysis Data Analysis & Comparison (IC50, ED50, PK Parameters) In_Vitro_Assay->Data_Analysis Pharmacokinetic_Study Pharmacokinetic Study (Dosing, Sampling, Analysis) Animal_Model_Selection->Pharmacokinetic_Study Efficacy_Study In Vivo Efficacy Study (GERD/Ulcer Models) Animal_Model_Selection->Efficacy_Study Pharmacokinetic_Study->Data_Analysis Efficacy_Study->Data_Analysis

Typical Preclinical Evaluation Workflow

Conclusion

This comparative analysis of preclinical data for this compound and vonoprazan highlights the potent and rapid-acting nature of both P-CABs. While a direct head-to-head preclinical study is not publicly available, the existing data from separate studies suggest that both compounds are highly effective inhibitors of gastric acid secretion. This compound has demonstrated significant potency and efficacy in various rat models, often superior to older generation acid suppressants. Vonoprazan is also characterized by its strong and sustained acid suppression in preclinical models.

It is crucial for researchers to consider the differences in experimental protocols when comparing data across studies. The information presented in this guide provides a foundational understanding of the preclinical profiles of these two important P-CABs, which can inform further research and development in the field of acid-related diseases.

References

Assessing the Cross-Reactivity of (R)-Tegoprazan with Other ATPases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tegoprazan is a potassium-competitive acid blocker (P-CAB) that has emerged as a potent and selective inhibitor of the gastric H+/K+ ATPase, the primary enzyme responsible for gastric acid secretion.[1][2] Its distinct mechanism of action, which involves reversible, potassium-competitive inhibition of the proton pump, offers potential advantages over traditional proton pump inhibitors (PPIs).[3][4] A critical aspect of the preclinical safety and pharmacological profiling of any new drug candidate is the assessment of its selectivity for its intended target. This guide provides a comparative assessment of the cross-reactivity of this compound with other key ATPases, supported by available experimental data and detailed methodologies for relevant assays.

Data Presentation: this compound ATPase Inhibition Profile

The following table summarizes the available quantitative data on the inhibitory activity of this compound and its racemate, Tegoprazan, against various ATPases. A higher IC50 value indicates lower inhibitory activity and thus higher selectivity for the primary target.

ATPase TargetSpecies/Tissue SourceInhibitorIC50Citation(s)
H+/K+ ATPase PorcineTegoprazan0.29 - 0.52 µM[1][2][5]
CanineTegoprazan0.29 - 0.52 µM[1][2][5]
HumanTegoprazan0.29 - 0.52 µM[1][2][5]
Na+/K+ ATPase Canine KidneyTegoprazan>100 µM[1]
Ca2+ ATPase (SERCA/PMCA) Not ReportedThis compoundData not available
V-type H+ ATPase Not ReportedThis compoundData not available

Note on Conflicting Data: It is important to note that while one study reports a high IC50 value (>100 µM) for Tegoprazan against canine kidney Na+/K+ ATPase, indicating low potential for cross-reactivity, another source reports a significantly lower IC50 of 98 nM for this compound against the same enzyme. This discrepancy highlights the need for further independent verification to definitively characterize the selectivity profile.

Mandatory Visualization

Signaling Pathway of this compound Action

Tegoprazan_Mechanism cluster_membrane Parietal Cell Apical Membrane cluster_cytoplasm Parietal Cell Cytoplasm Lumen_K K+ ATPase H+/K+ ATPase (Proton Pump) Lumen_K->ATPase Competes for binding ATPase->Lumen_K Pumps K+ in Cytoplasm_H H+ ATPase->Cytoplasm_H Pumps H+ out Tegoprazan This compound Tegoprazan->ATPase Binds to K+ binding site

Caption: Mechanism of this compound inhibiting the gastric H+/K+ ATPase.

Experimental Workflow for ATPase Inhibition Assay

ATPase_Assay_Workflow A Prepare ATPase Enzyme (e.g., H+/K+ ATPase, Na+/K+ ATPase) C Incubate Enzyme with This compound A->C B Prepare this compound dilutions B->C D Initiate Reaction with ATP C->D E Measure Inorganic Phosphate (Pi) production over time D->E F Calculate IC50 Value E->F

Caption: General workflow for an in vitro ATPase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental findings. Below are generalized protocols for key ATPase inhibition assays.

H+/K+ ATPase Inhibition Assay (Vesicular Ion Transport Method)

This assay measures the ability of a compound to inhibit the proton-pumping activity of the H+/K+ ATPase embedded in gastric vesicles.

  • Materials:

    • Hog gastric microsomes (rich in H+/K+ ATPase)

    • Assay Buffer: 10 mM HEPES-Tris (pH 6.5), 5 mM MgCl2, 10 mM KCl

    • Acridine Orange (fluorescent pH probe)

    • Valinomycin (K+ ionophore)

    • ATP (disodium salt)

    • This compound

    • 96-well microplate fluorometer

  • Procedure:

    • Prepare a suspension of hog gastric microsomes in the assay buffer.

    • Add Acridine Orange to the microsome suspension.

    • Add varying concentrations of this compound to the wells of a 96-well plate.

    • Add the microsome/Acridine Orange mixture to each well.

    • Initiate the reaction by adding ATP and valinomycin.

    • Monitor the decrease in Acridine Orange fluorescence over time at an excitation wavelength of 490 nm and an emission wavelength of 530 nm. The decrease in fluorescence corresponds to the acidification of the vesicles.

    • Calculate the initial rate of fluorescence quenching for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Na+/K+ ATPase Inhibition Assay (Enzymatic Activity)

This assay measures the direct inhibition of the Na+/K+ ATPase enzyme by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

  • Materials:

    • Purified Na+/K+ ATPase from a suitable source (e.g., canine kidney)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

    • ATP (disodium salt)

    • This compound

    • Malachite Green reagent for Pi detection

    • 96-well microplate spectrophotometer

  • Procedure:

    • Pre-incubate the purified Na+/K+ ATPase with varying concentrations of this compound in the assay buffer at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding a saturating concentration of ATP.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at a wavelength of 620-650 nm to quantify the amount of Pi produced.

    • Construct a standard curve using known concentrations of phosphate to determine the amount of Pi generated in each reaction.

    • Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.

    • Determine the IC50 value from the dose-response curve.

General ATPase Cross-Reactivity Screening Protocol

A similar enzymatic activity assay as described for Na+/K+ ATPase can be adapted to screen for cross-reactivity against other ATPases such as Ca2+ ATPases (SERCA, PMCA) and V-type H+ ATPases. The key modifications would be the use of the specific purified enzyme and an optimized assay buffer tailored to the ionic and pH requirements of that particular ATPase.

Discussion and Conclusion

The available data strongly suggest that this compound is a highly selective inhibitor of the gastric H+/K+ ATPase. The high IC50 value for Na+/K+ ATPase, an enzyme with structural similarities to the H+/K+ ATPase, indicates a low likelihood of off-target effects related to the inhibition of this crucial ion pump.

However, a comprehensive assessment of the cross-reactivity profile of this compound is currently limited by the lack of publicly available data on its effects on other important classes of ATPases, including Ca2+ ATPases (SERCA and PMCA) and V-type H+ ATPases. These enzymes play vital roles in cellular calcium homeostasis and organellar acidification, respectively, and their unintended inhibition could lead to adverse effects.

For a complete understanding of the selectivity and safety profile of this compound, further studies are warranted to determine its inhibitory potential against a broader panel of ATPases. Such investigations would provide valuable information for drug development professionals and regulatory agencies in fully characterizing the pharmacological properties of this novel potassium-competitive acid blocker. The conflicting data regarding the Na+/K+ ATPase IC50 value also underscores the importance of robust and reproducible experimental methodologies in preclinical drug assessment.

References

(R)-Tegoprazan: A Comparative Guide to its Reproducible and Robust Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acid suppression capabilities of (R)-Tegoprazan, a potassium-competitive acid blocker (P-CAB), against other proton pump inhibitors (PPIs) and P-CABs. The information is supported by experimental data from multiple studies, with detailed methodologies for key experiments to ensure reproducibility.

Superior and Consistent Acid Control

This compound has demonstrated a more rapid, potent, and sustained suppression of gastric acid compared to traditional PPIs like esomeprazole and lansoprazole.[1][2][3][4][5] As a P-CAB, its mechanism of action involves competitively and reversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[6][7][8] This mode of action provides several advantages over the irreversible inhibition of PPIs, including a faster onset of action and efficacy that is not dependent on the CYP2C19 genotype.[1][2][3]

Studies have consistently shown that Tegoprazan achieves a higher percentage of time with intragastric pH > 4, a key metric for effective acid suppression and healing of acid-related disorders.[1][9] This robust effect is observed from the first dose and is maintained over time.[10]

Comparative Efficacy: Quantitative Data

The following tables summarize key pharmacodynamic parameters from comparative studies, highlighting the reproducibility and robustness of this compound's acid suppression.

Table 1: Comparison of Night-time Acid Suppression After a Single Dose

DrugDose% Time at pH ≥ 4 (Night-time)Mean Night-time pHTime to Reach pH > 4
This compound 50 mg 66.0% >4 ~1 hour
Vonoprazan20 mg60.5%>4~4 hours
Esomeprazole40 mg36.1%<4~4 hours

Data from a randomized, open-label, 3-period, 6-sequence crossover study in 16 healthy subjects.[1]

Table 2: Comparison of Acid Suppression Up to 12 Hours After an Evening Dose

DrugDose% Time at pH > 4 (0-12 hours)% Time at pH > 6 (0-12 hours)Time to Reach Mean pH ≥ 4
This compound 50 mg Significantly longer than Dexlansoprazole Significantly longer than Dexlansoprazole < 2 hours
This compound 100 mg Significantly longer than Dexlansoprazole Significantly longer than Dexlansoprazole < 2 hours
This compound 200 mg Significantly longer than Dexlansoprazole Significantly longer than Dexlansoprazole < 2 hours
Dexlansoprazole60 mgLower than all Tegoprazan dosesLower than all Tegoprazan doses~7 hours

Data from a randomized, open-label, single-dose, balanced incomplete block crossover study in 24 healthy male volunteers.[9]

Table 3: Healing Rates in Erosive Esophagitis (EE)

DrugDoseHealing Rate at 4 WeeksHealing Rate at 8 Weeks
This compound 50 mg 92.4% 93.8%
This compound 100 mg 92.6% -
PPIs (Esomeprazole/Lansoprazole)Standard Doses89.8%92.4%

Data from a meta-analysis of three randomized controlled trials including 766 patients.[11]

Table 4: Gastric Ulcer Healing Rates

DrugDoseHealing Rate at 4 WeeksHealing Rate at 8 Weeks
This compound 50 mg 90.6% 94.8%
This compound 100 mg 91.9% 95.0%
Lansoprazole30 mg89.2%95.7%

Data from a randomized clinical trial.[12]

Experimental Protocols

The following is a detailed methodology for a typical 24-hour intragastric pH monitoring study, synthesized from the cited literature, to allow for replication of these findings.

Objective: To assess and compare the pharmacodynamics of this compound with other acid-suppressing agents by continuous 24-hour intragastric pH monitoring.

Materials:

  • Single-use antimony pH catheter with a pH channel (e.g., ComforTec™ plus, Sandhill Scientific, Inc.).

  • pH data logger.

  • Standard buffer solutions (pH 4 and pH 7) for calibration.

  • Computer with software for data analysis.

Procedure:

  • Subject Preparation: Healthy volunteers or patients are enrolled after providing informed consent. Subjects typically fast overnight before the study. For crossover studies, a washout period of 7-10 days between treatments is implemented.[9]

  • pH Probe Calibration: Prior to insertion, the pH probe is calibrated at room temperature (25°C) using standard buffer solutions of pH 4 and pH 7.[9]

  • Probe Insertion: The calibrated pH probe is inserted transnasally into the stomach. The correct positioning of the pH sensor in the gastric body is typically confirmed by measuring the pH drop as the probe passes the gastroesophageal junction.

  • Baseline pH Monitoring: A baseline 24-hour intragastric pH recording is performed on a day prior to drug administration (Day -1) to establish each subject's diurnal acid profile.[9]

  • Drug Administration: On the study day (Day 1), the investigational drug (this compound) or comparator is administered orally at a specified time (e.g., in the morning or evening).[9] For studies involving multiple doses, this is repeated for a specified duration (e.g., 7 days).[10]

  • Post-dose pH Monitoring: Continuous intragastric pH is monitored for 24 hours following drug administration.[9] Standardized meals are provided at scheduled times.

  • Data Analysis: The recorded pH data is analyzed to calculate key pharmacodynamic parameters, including:

    • Percentage of time the intragastric pH is maintained above 4 (% time at pH ≥ 4) over the 24-hour period.

    • Mean and median 24-hour intragastric pH.

    • Time to reach a stable intragastric pH of 4.

    • For night-time analysis, these parameters are calculated for the overnight period (e.g., from 10 PM to 8 AM).[1]

Visualizing the Mechanism and Workflow

To further elucidate the underlying biology and experimental design, the following diagrams are provided.

G cluster_0 Parietal Cell cluster_1 Gastric Lumen H2O H₂O + CO₂ CA Carbonic Anhydrase H2O->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion ProtonPump H⁺/K⁺ ATPase (Proton Pump) H_ion->ProtonPump Pumped out GastricAcid Gastric Acid (HCl) K_ion_in K⁺ ProtonPump->K_ion_in Exchanges for K_ion_out K⁺ K_ion_out->ProtonPump Binds to Tegoprazan This compound Tegoprazan->ProtonPump Competitively Inhibits K⁺ binding Cl_ion Cl⁻

Caption: Mechanism of this compound in inhibiting gastric acid secretion.

G cluster_workflow Experimental Workflow: 24-Hour Intragastric pH Monitoring Start Subject Enrollment & Informed Consent Calibration pH Probe Calibration (pH 4 & 7 buffers) Start->Calibration Baseline Baseline 24h pH Monitoring (Day -1) Calibration->Baseline Dosing Drug Administration (Tegoprazan or Comparator) Baseline->Dosing PostDose Post-Dose 24h pH Monitoring (Day 1) Dosing->PostDose Analysis Data Analysis (% Time pH > 4, Mean pH) PostDose->Analysis End Comparison of Pharmacodynamics Analysis->End

Caption: Workflow for comparative evaluation of acid suppression.

Conclusion

References

Benchmarking the Safety and Toxicology Profile of (R)-Tegoprazan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical safety and toxicological profile of (R)-Tegoprazan, a potassium-competitive acid blocker (P-CAB), with other selected P-CABs and traditional proton pump inhibitors (PPIs). The information herein is intended to support research and development efforts in the field of acid-related gastrointestinal disorders.

Executive Summary

This compound is a next-generation acid suppressant that has demonstrated a favorable safety profile in clinical trials, comparable or superior to traditional PPIs[1]. Preclinical data for other P-CABs, such as Fexuprazan and Vonoprazan, provide a benchmark for evaluating the non-clinical safety of this class of drugs. While specific quantitative preclinical toxicology data for Tegoprazan is not extensively publicly available, this guide consolidates the existing information and compares it with data from other relevant compounds.

Mechanism of Action: Potassium-Competitive Acid Blockers

Tegoprazan, like other P-CABs, functions by reversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells, competitively inhibiting potassium ion binding and thereby blocking gastric acid secretion[2][3]. This mechanism differs from that of PPIs, which require acid activation and bind irreversibly to the proton pump.

Comparative Preclinical Toxicology Data

The following tables summarize the available preclinical toxicology data for Tegoprazan and its comparators. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in study design and protocols.

Table 1: Acute and General Toxicology

CompoundAnimal ModelRoute of AdministrationLD50Target Organs of ToxicityReference
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Vonoprazan Rat, DogOral>2000 mg/kg (Rat)Stomach, Liver, Adrenal gland, Thyroid (Rat)[4]
Fexuprazan Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Revaprazan Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Linaprazan Rat, DogOralData not publicly availableWell-tolerated in preclinical studies[5][6]

Table 2: Genotoxicity

CompoundAmes Test (Bacterial Reverse Mutation)Chromosomal Aberration Assay (in vitro)In Vivo Micronucleus TestOverall Genotoxicity ProfileReference
This compound Data not publicly availableData not publicly availableData not publicly availableNot publicly available
Vonoprazan NegativeNegativeNegativeNon-genotoxic[4]
Fexuprazan Negative (Salmonella, E. coli)Negative (CHO cells)Negative (Rat)Non-genotoxic[7][8]
Revaprazan Data not publicly availableData not publicly availableData not publicly availableNot publicly available
Linaprazan Data not publicly availableData not publicly availableData not publicly availableNot publicly available

Table 3: Carcinogenicity

CompoundAnimal ModelFindingsConclusionReference
This compound Rat, MouseGastric neuroendocrine (ECL) cell tumors in rats at high exposures (>7-fold human dose). No treatment-related neoplasms in mice.ECL cell tumors are considered a secondary pharmacological effect due to prolonged hypergastrinemia, a class effect for potent acid suppressants.[9][10]
Vonoprazan Rat, MouseGastric neuroendocrine cell tumors and liver tumors in both species.Tumors are believed to be due to hypergastrinemia (gastric) and rodent-specific enzyme induction (liver).[4]
Fexuprazan Data not publicly availableData not publicly availableData not publicly available
Revaprazan Data not publicly availableData not publicly availableData not publicly available
Linaprazan Data not publicly availableData not publicly availableData not publicly available

Table 4: Reproductive and Developmental Toxicology

CompoundAnimal ModelKey FindingsNOAEL (Maternal/Developmental)Reference
This compound Data not publicly availableData not publicly availableData not publicly available
Vonoprazan Rat, RabbitRat: Increased rates of ventral septal defects, malpositioned subclavian branch, tail malformations, and small anus at maternally toxic doses. Rabbit: No treatment-related fetal malformations.Rat: 100 mg/kg (Maternal), <300 mg/kg (Developmental). Rabbit: 3.6 mg/kg/day (Maternal & Developmental)[8][11]
Fexuprazan Rat, RabbitRat: No effect on fertility or early embryonic development up to 50 mg/kg/day. Decreased maternal feed intake and weight at ≥30 mg/kg/day. Rabbit: Decreased maternal feed intake and weight at ≥15 mg/kg/day.Rat: 15 mg/kg/day (Maternal), 60 mg/kg/day (Developmental). Rabbit: 10 mg/kg/day (Maternal), 15 mg/kg/day (Developmental)[7][8]
Revaprazan Data not publicly availableData not publicly availableData not publicly available
Linaprazan Rat, DogNo significant adverse effects on reproduction reported in preclinical studies of the prodrug, linaprazan glurate.Data not publicly available[5]

Experimental Protocols

Detailed experimental protocols for the preclinical safety and toxicology studies of this compound are not publicly available. However, the following sections describe the standard methodologies for key genotoxicity assays as would be typically conducted for pharmaceutical development.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: This in vitro assay evaluates the potential of a test substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. These bacterial strains are auxotrophic, meaning they require a specific amino acid (e.g., histidine for Salmonella) for growth. The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form colonies on a minimal agar plate.

Methodology:

  • Strains: A standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar medium lacking the required amino acid.

  • Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control, and/or if the increase is statistically significant and exceeds a certain threshold (e.g., a two-fold increase over the background).

In Vitro Mammalian Chromosomal Aberration Assay

Principle: This assay assesses the potential of a test substance to induce structural chromosomal damage in cultured mammalian cells.

Methodology:

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Exposure: Cell cultures are treated with at least three concentrations of the test substance for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer period (e.g., 24 hours) without S9 mix.

  • Metaphase Arrest: Following treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Analysis: At least 200 well-spread metaphases per concentration are analyzed microscopically for the presence of structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis: A test substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test

Principle: This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by measuring the formation of micronuclei in newly formed red blood cells (polychromatic erythrocytes, PCEs).

Methodology:

  • Animal Model: Typically conducted in mice or rats.

  • Administration: The test substance is administered to the animals, usually via the clinical route of administration, at three or more dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between PCEs and mature red blood cells (normochromatic erythrocytes, NCEs) and to visualize micronuclei.

  • Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

  • Data Analysis: A positive result is indicated by a statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway: Inhibition of H+/K+ ATPase

The primary mechanism of action for this compound is the inhibition of the gastric proton pump.

G cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase H_ion H+ H+/K+ ATPase->H_ion Pumps H+ into gastric lumen K_ion K+ K_ion->H+/K+ ATPase Activates pump Gastric Lumen Gastric Lumen H_ion->Gastric Lumen Acid secretion Tegoprazan Tegoprazan Tegoprazan->H+/K+ ATPase Binds reversibly and competitively inhibits K+ binding

Inhibition of the gastric proton pump by Tegoprazan.

Potential Off-Target Signaling Pathway: PI3K/Akt/GSK3β Pathway

Some research suggests a potential interaction of Tegoprazan with the PI3K/Akt/GSK3β signaling pathway, which is involved in cell survival and proliferation. This interaction has been noted in the context of gastric cancer cell studies, where Tegoprazan showed a more evident anti-cancer effect than esomeprazole.

G Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates GSK3β GSK3β Akt->GSK3β inhibits cMYC cMYC GSK3β->cMYC degrades Cell Cycle Progression Cell Cycle Progression cMYC->Cell Cycle Progression

Simplified PI3K/Akt/GSK3β signaling pathway.

General Preclinical Safety Assessment Workflow

The following diagram illustrates a typical workflow for the preclinical safety assessment of a new drug candidate like this compound.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Safety Pharmacology hERG, Receptor Screening Genotoxicity_in_vitro Ames Test, Chromosomal Aberration Acute Toxicity Single Dose Escalation (Rodent & Non-rodent) Genotoxicity_in_vitro->Acute Toxicity Repeated-Dose Toxicity 28-day, 90-day studies (Rodent & Non-rodent) Acute Toxicity->Repeated-Dose Toxicity Genotoxicity_in_vivo Micronucleus Test Repeated-Dose Toxicity->Genotoxicity_in_vivo Reproductive Toxicity Reproductive Toxicity Genotoxicity_in_vivo->Reproductive Toxicity Carcinogenicity Carcinogenicity Reproductive Toxicity->Carcinogenicity IND Submission IND Submission Carcinogenicity->IND Submission Drug Candidate Drug Candidate Drug Candidate->Safety Pharmacology Drug Candidate->Genotoxicity_in_vitro

Preclinical safety assessment workflow.

Conclusion

This compound presents a promising safety profile based on available clinical data. The preclinical data for other P-CABs like Fexuprazan and Vonoprazan suggest that the class is generally non-genotoxic, with carcinogenic findings in rodents considered secondary to the potent acid-suppressing pharmacology. A comprehensive understanding of the preclinical toxicology of this compound would be enhanced by the public availability of detailed study reports. This guide serves as a comparative resource to aid researchers and drug development professionals in the ongoing evaluation of this important new class of acid-suppressing medications.

References

(R)-Tegoprazan: An In Vitro to In Vivo Correlation of Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Tegoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders. This guide provides a comprehensive comparison of its pharmacological activity from foundational in vitro studies to in vivo preclinical and clinical efficacy, juxtaposed with other acid-suppressing agents. Detailed experimental methodologies and quantitative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's profile.

Executive Summary

This compound is a potent and reversible inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), which require acidic activation and bind irreversibly, this compound acts via a distinct, potassium-competitive mechanism, leading to a rapid onset of action and sustained acid suppression.[1][4] This guide will delve into the in vitro enzymatic inhibition, in vivo preclinical models, and clinical trial data that substantiate the pharmacological activity of this compound, comparing it primarily with the PPI esomeprazole and another P-CAB, vonoprazan.

In Vitro Pharmacological Activity

The initial assessment of this compound's activity was conducted through in vitro enzyme assays utilizing porcine gastric H+/K+-ATPase. These studies are crucial for determining the direct inhibitory potential and mechanism of action of the compound.

Comparative In Vitro H+/K+-ATPase Inhibition
CompoundTargetIC50 (μM)Mechanism of InhibitionReference
This compound Porcine H+/K+-ATPase0.29 - 0.52Reversible, K+-competitive[5]
EsomeprazolePorcine H+/K+-ATPase42.52Irreversible

In Vivo Pharmacological Activity

The potent in vitro activity of this compound translates to robust pharmacological effects in preclinical animal models of acid-related diseases. These studies provide the foundational in vivo evidence of efficacy and dose-response relationships.

Comparative Efficacy in Preclinical Models
ModelParameterThis compoundEsomeprazoleReference
Rat GERD ModelED50 (Esophageal Injury)2.0 mg/kg30.0 mg/kg
Naproxen-induced UlcerED500.1 mg/kg> 30 mg/kg
Ethanol-induced UlcerED501.4 mg/kg> 30 mg/kg
Water-Immersion Restraint Stress-induced UlcerED500.1 mg/kg3.0 mg/kg
Acetic Acid-induced UlcerCurative Ratio (10 mg/kg vs 30 mg/kg)44.2%32.7%

Clinical Pharmacology and Efficacy

Clinical trials in human subjects have further established the pharmacological profile and therapeutic benefits of this compound in treating acid-related disorders.

Pharmacodynamic Comparison: Gastric pH Control

A key measure of efficacy for acid-suppressing drugs is their ability to control intragastric pH. This compound has demonstrated a rapid and sustained elevation of gastric pH compared to both PPIs and other P-CABs.

Treatment (single dose)Time to reach pH > 4% Time at pH ≥ 4 (Night-time)Reference
Tegoprazan 50 mg ~1 hour66.0%[6][7][8]
Vonoprazan 20 mg~4 hours60.5%[6][7][8]
Esomeprazole 40 mg~4 hours36.1%[6][7][8]
Dexlansoprazole 60 mg~7 hours60.55%[2]
Clinical Efficacy in Erosive Esophagitis

Meta-analyses of randomized controlled trials have shown that this compound is non-inferior to PPIs in healing erosive esophagitis.

OutcomeThis compoundPPIs (Esomeprazole, Lansoprazole)Risk Ratio (95% CI)Reference
Healing Rate at 4 Weeks91.1%87.0%1.05 (0.96 - 1.16)[9][10]
Healing Rate at 8 Weeks93.8% - 98.9%92.4% - 98.9%1.01 (0.96 - 1.06)[4][9][10]
Clinical Efficacy in Helicobacter pylori Eradication

This compound-containing triple therapy has been shown to be a safe and effective option for the eradication of H. pylori.

OutcomeTegoprazan-based TherapyPPI-based TherapyRisk Ratio (95% CI)Reference
Eradication Rate (Intention-to-Treat)83.37%80.06%1.045 (1.008 - 1.084)[7][11][12]

Experimental Protocols

In Vitro H+/K+-ATPase Activity Assay

Objective: To determine the inhibitory activity (IC50) of a test compound on the proton pump.

Methodology:

  • Preparation of H+/K+-ATPase Vesicles: Gastric H+/K+-ATPase-enriched membrane vesicles are isolated from porcine stomachs by Ficoll/sucrose density gradient centrifugation.[13][14]

  • ATPase Activity Measurement: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[15]

  • Assay Conditions:

    • Vesicles are permeabilized using an ionophore like alamethicin to allow access of substrates and inhibitors to the enzyme.[15]

    • The reaction is initiated by adding ATP to a reaction mixture containing the enzyme preparation, MgCl2, KCl, and varying concentrations of the test compound (e.g., this compound) or vehicle.[15]

    • The reaction is carried out at 37°C and stopped at a specific time point.[15]

  • Data Analysis: The concentration of Pi is determined colorimetrically. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

In Vivo Surgically Induced Reflux Esophagitis Model in Rats

Objective: To evaluate the efficacy of a test compound in preventing or healing esophageal injury caused by gastric acid reflux.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.[8][9][10]

  • Surgical Procedure:

    • Animals are anesthetized.

    • A laparotomy is performed to expose the stomach.

    • The transitional region between the forestomach and the glandular portion is ligated.[9][10]

    • The duodenum near the pyloric ring is wrapped with a small piece of a catheter to induce gastric outlet obstruction, thereby promoting reflux of gastric contents into the esophagus.[9][10]

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally once daily for a specified period (e.g., 14 days).[16]

  • Evaluation of Esophageal Injury:

    • At the end of the treatment period, the animals are euthanized, and the esophagus is excised.

    • The esophagus is examined macroscopically for lesions, and the severity of esophagitis is scored.

    • Histopathological examination is performed to assess epithelial thickness, inflammatory cell infiltration, and other signs of esophageal damage.[16]

  • Data Analysis: The ulcer index or a similar scoring system is used to quantify the extent of esophageal damage. The efficacy of the test compound is determined by comparing the scores of the treated group with the vehicle control group.

In Vivo Water-Immersion Restraint Stress (WIRS) Ulcer Model in Rats

Objective: To assess the protective effect of a test compound against stress-induced gastric ulcers.

Methodology:

  • Animal Model: Male Wistar rats are typically used.[17][18]

  • Induction of Stress Ulcers:

    • Animals are fasted for 24-48 hours with free access to water.

    • The rats are placed in a restraint cage.

    • The cage is then immersed vertically in a water bath at 21-23°C to the level of the xiphoid process for a duration of 4-6 hours.[17][18]

  • Drug Administration: The test compound or vehicle is administered orally 30-60 minutes before the induction of stress.

  • Evaluation of Gastric Lesions:

    • After the stress period, the animals are euthanized, and their stomachs are removed.

    • The stomach is opened along the greater curvature, and the gastric mucosa is examined for lesions.

    • The length and number of ulcers are measured, and an ulcer index is calculated.

  • Data Analysis: The ulcer index of the drug-treated group is compared to that of the vehicle-treated control group to determine the percentage of ulcer inhibition.

Mandatory Visualizations

G cluster_gastric_parietal_cell Gastric Parietal Cell cluster_apical_membrane Apical Membrane cluster_lumen Gastric Lumen proton_pump H+/K+-ATPase (Proton Pump) K_out K+ proton_pump->K_out H_out H+ (Gastric Acid) proton_pump->H_out K_channel K+ Channel K_in K+ K_channel->K_in H_in H+ H_in->proton_pump H+ efflux K_out->K_channel K+ recycling Tegoprazan This compound Tegoprazan->proton_pump Reversible Inhibition (K+ competitive) K_in->proton_pump K+ influx G start Start prepare_vesicles Prepare Porcine Gastric H+/K+-ATPase Vesicles start->prepare_vesicles prepare_reaction Prepare Reaction Mixture (Buffer, MgCl2, KCl, Test Compound) prepare_vesicles->prepare_reaction add_enzyme Add Enzyme Preparation prepare_reaction->add_enzyme initiate_reaction Initiate Reaction with ATP add_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) stop_reaction->measure_pi calculate_ic50 Calculate IC50 Value measure_pi->calculate_ic50 end End calculate_ic50->end G start Start animal_acclimatization Animal Acclimatization (Rats) start->animal_acclimatization fasting Fasting (24-48h) animal_acclimatization->fasting drug_administration Oral Administration (Tegoprazan or Vehicle) fasting->drug_administration stress_induction Induce Stress (e.g., WIRS for 4-6h) drug_administration->stress_induction euthanasia Euthanize Animals stress_induction->euthanasia stomach_excision Excise Stomach euthanasia->stomach_excision lesion_evaluation Evaluate Gastric Lesions stomach_excision->lesion_evaluation calculate_ulcer_index Calculate Ulcer Index lesion_evaluation->calculate_ulcer_index end End calculate_ulcer_index->end

References

Comparative Analysis of Healing Efficacy: (R)-Tegoprazan Versus Esomeprazole in Erosive Esophagitis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of recent phase III clinical trials indicates that (R)-Tegoprazan, a potassium-competitive acid blocker (P-CAB), demonstrates non-inferior efficacy in the healing of erosive esophagitis (EE) when compared to the proton pump inhibitor (PPI) esomeprazole. This guide provides a detailed comparison of their healing rates, supported by experimental data and protocols from key studies, for researchers, scientists, and drug development professionals.

Data on Healing Rates

Two pivotal, multicenter, randomized, double-blind phase III clinical trials—one conducted in Korea and another in China—provide robust comparative data on the healing efficacy of Tegoprazan and esomeprazole in patients with EE. The key findings on cumulative healing rates at 4 and 8 weeks are summarized below.

Erosive Esophagitis Healing Rates: Tegoprazan vs. Esomeprazole
TimepointTegoprazan (50 mg)Tegoprazan (100 mg)Esomeprazole (40 mg)Study Population
Week 4 91.3%93.4%94.3%Korean[1][2]
Week 8 98.9%98.9%98.9%Korean[1][3][4][5][6]
Week 4 Not ReportedNot ApplicableNot ReportedChinese[7][8]
Week 8 91.1%Not Applicable92.8%Chinese[7][8]

In the Korean trial, both the 50 mg and 100 mg doses of Tegoprazan were found to be non-inferior to 40 mg of esomeprazole at the 8-week primary endpoint, with all groups achieving a remarkable 98.9% cumulative healing rate.[1][3][4][5][6] At the 4-week mark, the healing rates were also comparable among the groups.[1][2] The Chinese study similarly demonstrated the non-inferiority of Tegoprazan 50 mg to esomeprazole 40 mg at 8 weeks.[7][8]

Experimental Protocols

The methodologies of the key phase III trials provide the framework for the presented healing rate data.

Korean Phase III Trial (NCT03006874)
  • Study Design: A multicenter, randomized, double-blind, parallel-group comparison study conducted at 27 sites in South Korea.[2]

  • Participants: 302 adult patients with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D).[1][4][5][6]

  • Treatment Groups:

    • Tegoprazan 50 mg once daily.[1][4][5][6]

    • Tegoprazan 100 mg once daily.[1][4][5][6]

    • Esomeprazole 40 mg once daily.[1][4][5][6]

  • Treatment Duration: 4 or 8 weeks.[1][4][5][6]

  • Primary Endpoint: The cumulative proportion of patients with healed EE confirmed by endoscopy up to 8 weeks from the initiation of treatment.[1][4][5][6]

  • Secondary Endpoints: Healing rate at 4 weeks, and assessment of symptoms, safety, and tolerability.[1]

Chinese Phase III Trial (NCT03615677)
  • Study Design: A multicenter, randomized, double-blind, parallel, active-controlled, non-inferiority phase III trial conducted at 32 sites in China.[7][8]

  • Participants: 261 patients with erosive esophagitis.[7]

  • Treatment Groups:

    • Tegoprazan 50 mg once daily.[7][8]

    • Esomeprazole 40 mg once daily.[7][8]

  • Treatment Duration: 8 weeks.[7][8]

  • Primary Endpoint: Cumulative endoscopic healing rate at week 8.[7]

  • Secondary Endpoints: Endoscopic healing rate at week 4, changes in reflux disease questionnaire (RDQ) and gastroesophageal reflux disease health-related quality of life (GERD-HRQL) scores, and symptom improvement.[7]

Mechanism of Action: Signaling Pathways

Tegoprazan and esomeprazole employ distinct mechanisms to inhibit gastric acid secretion, both ultimately targeting the H+/K+-ATPase (proton pump) in gastric parietal cells.

G cluster_0 Gastric Parietal Cell cluster_1 Secretory Canaliculus ParietalCell Parietal Cell Membrane ProtonPump H+/K+-ATPase (Proton Pump) H_ion_out H+ ProtonPump->H_ion_out Pumps H+ out K_ion_channel K+ Channel K_ion_in K+ K_ion_channel->K_ion_in K+ recycled Lumen Gastric Lumen K_ion_in->ProtonPump Binds to pump Tegoprazan This compound (P-CAB) Tegoprazan->ProtonPump Reversible, Competitive Inhibition at K+ site Esomeprazole Esomeprazole (PPI - Prodrug) AcidicEnvironment Acidic Environment (Canaliculus) Esomeprazole->AcidicEnvironment Activation ActiveEsomeprazole Active Sulfenamide ActiveEsomeprazole->ProtonPump Irreversible, Covalent Bonding AcidicEnvironment->ActiveEsomeprazole

Caption: Comparative mechanism of action of Tegoprazan and Esomeprazole.

Tegoprazan, as a P-CAB, competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, thereby inhibiting its function.[9] In contrast, esomeprazole is a PPI that requires activation in the acidic environment of the parietal cell's secretory canaliculi to its active sulfenamide form.[10][11] This active form then irreversibly binds to cysteine residues on the proton pump.[10][11]

Experimental Workflow

The clinical trials comparing Tegoprazan and esomeprazole followed a standardized workflow to ensure robust and comparable data collection.

G Screening Screening & Enrollment (Endoscopically confirmed EE) Randomization Randomization (1:1:1 or 1:1) Screening->Randomization Treatment_T50 Tegoprazan 50mg q.d. Randomization->Treatment_T50 Treatment_T100 Tegoprazan 100mg q.d. (Korean Trial) Randomization->Treatment_T100 Treatment_E40 Esomeprazole 40mg q.d. Randomization->Treatment_E40 Week4 Week 4 Assessment (Endoscopy & Symptom Evaluation) Treatment_T50->Week4 Treatment_T100->Week4 Treatment_E40->Week4 Week8 Week 8 Assessment (Primary Endpoint - Endoscopy) Week4->Week8 FollowUp Safety Follow-up Week8->FollowUp

Caption: Generalized workflow of the phase III clinical trials.

References

A Comparative Guide to Validated Analytical Methods for (R)-Tegoprazan and its Alternatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of (R)-Tegoprazan, a novel potassium-competitive acid blocker (P-CAB), in biological matrices. For a thorough comparative analysis, this document also details validated methods for other prominent P-CABs, namely Vonoprazan and Revaprazan. The information presented is intended to assist researchers and drug development professionals in selecting and implementing the most suitable analytical strategies for their pharmacokinetic and toxicokinetic studies.

Comparative Analysis of LC-MS/MS Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of Tegoprazan and its alternatives due to its high sensitivity, selectivity, and robustness. The following tables summarize the key performance parameters of validated LC-MS/MS methods for this compound, Vonoprazan, and Revaprazan in plasma, providing a clear comparison of their quantitative capabilities.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Tegoprazan and its Metabolite M1
ParameterThis compound in Dog Plasma[1][2]This compound in Rat Plasma[3][4]Tegoprazan and M1 in Human Plasma[5]
Linearity Range 50 ng/mL - 50 µg/mL2 - 1000 ng/mLNot Specified
Lower Limit of Quantification (LLOQ) 50 ng/mL2 ng/mLNot Specified
Accuracy 92.6% - 105%-8.5% to 12.2% (as %RE)Not Specified
Precision (CV%) <15% (Intra- and Inter-day)Not SpecifiedNot Specified
Recovery Not Specified109.3% - 113.6% (IS-normalized)Not Specified
Internal Standard (IS) Not SpecifiedRevaprazanTegoprazan-d6
Table 2: Performance Characteristics of Validated LC-MS/MS Methods for Vonoprazan
ParameterVonoprazan in Human Plasma[6][7]Vonoprazan and 4 Metabolites in Human Plasma[1][4]
Linearity Range 5 - 100 ng/mL0.1 - 100 ng/mL (Vonoprazan & M-III) 1 - 1000 ng/mL (M-I, M-II, M-IV-Sul)
Lower Limit of Quantification (LLOQ) 5 ng/mL0.1 ng/mL (Vonoprazan & M-III) 1 ng/mL (M-I, M-II, M-IV-Sul)
Accuracy Within ±15% (RE%)Not Specified
Precision (CV%) <15% (Intra- and Inter-day)Not Specified
Recovery >93%>85.1%
Internal Standard (IS) DiazepamDeuterated compounds of each analyte
Table 3: Performance Characteristics of a Validated RP-HPLC Method for Revaprazan
ParameterRevaprazan in Bulk and Pharmaceutical Dosage Form[8][9]
Linearity Range Not Specified (Linearity met ICH guidelines)
Lower Limit of Quantification (LLOQ) Established with respect to test concentration
Accuracy Within acceptable range as per ICH guidelines
Precision (%RSD) 0.176
Recovery Within acceptable range as per ICH guidelines
Internal Standard (IS) Not Applicable

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of the experimental protocols for the bioanalysis of this compound and Vonoprazan.

Protocol 1: UPLC-MS/MS Method for this compound in Rat Plasma[3][4]
  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation: Waters ACQUITY UPLC BEH column with gradient elution at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).

  • Internal Standard: Revaprazan.

Protocol 2: LC-MS/MS Method for Vonoprazan in Human Plasma[6]
  • Sample Preparation: Liquid-liquid extraction (LLE).

  • Chromatographic Separation: Phenomenex Kinetex C18 column (50 × 3 mm, 2.6 µm) with a gradient elution of 0.1% formic acid in water and acetonitrile. The total run time is 5 minutes.

  • Mass Spectrometry: ESI in positive mode with MRM.

  • Internal Standard: Diazepam.

Visualizing Analytical Workflows and Method Selection

To further clarify the experimental process and aid in decision-making, the following diagrams illustrate a typical bioanalytical workflow and a logical approach to selecting an appropriate analytical method.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation BiologicalMatrix->ProteinPrecipitation Method 1 LLE Liquid-Liquid Extraction BiologicalMatrix->LLE Method 2 SPE Solid-Phase Extraction BiologicalMatrix->SPE Method 3 LC_MSMS LC-MS/MS Analysis ProteinPrecipitation->LC_MSMS LLE->LC_MSMS SPE->LC_MSMS Quantification Quantification LC_MSMS->Quantification Validation Method Validation Quantification->Validation

A typical bioanalytical workflow for drug quantification.

method_selection node_rect node_rect start Start: Define Analytical Needs analyte_properties Analyte Properties? (Polarity, MW) start->analyte_properties matrix_complexity Matrix Complexity? analyte_properties->matrix_complexity Defined sensitivity_needed High Sensitivity Required? matrix_complexity->sensitivity_needed Assessed lc_msms LC-MS/MS sensitivity_needed->lc_msms Yes hplc_uv HPLC-UV sensitivity_needed->hplc_uv No

A decision tree for selecting an analytical method.

Conclusion

The validated analytical methods for this compound, Vonoprazan, and Revaprazan predominantly rely on LC-MS/MS for its superior sensitivity and specificity in complex biological matrices. While the specific parameters such as linearity, LLOQ, and sample preparation techniques vary, all presented methods demonstrate the necessary accuracy and precision for reliable pharmacokinetic and toxicokinetic assessments. The choice of a specific method will depend on the analyte of interest, the biological matrix, and the required sensitivity of the assay. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of thorough method validation in accordance with regulatory guidelines.[10]

References

Safety Operating Guide

Navigating the Disposal of (R)-Tegoprazan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like (R)-Tegoprazan are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with established safety protocols and regulatory considerations.

This compound is a potassium-competitive acid blocker (P-CAB) used in the treatment of acid-related disorders.[1][2] As with any active pharmaceutical ingredient, its disposal requires careful planning and execution to minimize risks to personnel and the environment. One Safety Data Sheet (SDS) indicates that it is considered very toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal.[3]

Hazard and Disposal Information Summary

The following table summarizes key safety and disposal information derived from multiple Safety Data Sheets. It is crucial to always refer to the specific SDS provided by the supplier for the most accurate and detailed information.

ParameterInformationSource(s)
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3]
Primary Disposal Route Offer to a licensed hazardous material disposal company.[4][5]
Alternative Disposal Burn in a chemical incinerator equipped with an afterburner and scrubber.[4][5]
Environmental Precautions Avoid discharge into drains, water courses, or onto the ground.[3][4][6]
Personal Protective Gear Tightly fitting safety goggles, fire/flame resistant and impervious clothing, protective gloves.[4][6][7]
Spill Cleanup Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol.[3][7]
Transport Regulations Not regulated as dangerous goods for transport (DOT, IMDG, IATA).[4][5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling this compound waste, ensure you are in a well-ventilated area and equipped with the appropriate PPE.[6][7]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]

  • Hand Protection: Handle with impervious gloves inspected prior to use.[4]

  • Body Protection: Wear appropriate protective clothing, which may include a lab coat and, for larger quantities, fire/flame resistant garments.[4]

Step 2: Waste Segregation and Collection

Proper segregation is critical to ensure safe and compliant disposal.

  • Identify Waste Streams:

    • Solid Waste: Unused or expired pure this compound, contaminated materials (e.g., weigh boats, contaminated gloves, wipes).

    • Liquid Waste: Solutions containing this compound.

    • Contaminated Sharps: Needles, broken glassware, etc., contaminated with this compound.

  • Container Labeling: Use designated, sealed, and clearly labeled hazardous waste containers. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Collection:

    • For solid waste, carefully place it into a suitable, closed container.[6] Avoid generating dust.[4][6]

    • For liquid waste, use a dedicated, leak-proof container.

    • Contaminated sharps must be placed in a puncture-resistant sharps container.

Step 3: Accidental Spill Management

In the event of a spill, immediate and proper cleanup is essential.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.[6][7]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[6] Do not allow the chemical to enter drains.[6]

  • Clean Up:

    • For solid spills, sweep or vacuum the material and place it in a suitable container for disposal.[4]

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material like diatomite or universal binders.[3][7]

    • Decontaminate the spill surface and any equipment by scrubbing with alcohol.[3][7]

    • Collect all cleanup materials in a labeled container for hazardous waste disposal.[3]

Step 4: Final Disposal Pathway

The final disposal of this compound waste must be handled by professionals in accordance with all regulations.

  • Licensed Disposal Service: The primary and recommended method is to transfer the waste to a licensed hazardous material disposal company.[4][5] This ensures compliance with federal, state, and local regulations.[7]

  • Incineration: An alternative is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle potentially toxic fumes emitted under fire conditions.[4][5]

  • Chemical Decomposition (Expert Use Only): Studies have shown that this compound is unstable and degrades under acidic, alkaline, and oxidative conditions.[1][8] While this suggests chemical inactivation could be a disposal method, it should not be attempted without specific expertise and a validated protocol. This method is tedious and requires careful management of reagents.[9] The degradation pathways are complex, and this method should only be considered by chemical experts in controlled environments.[1][9]

Experimental Protocol: Forced Degradation Study of Tegoprazan

The following is a summary of the methodologies used in a study to characterize the degradation products of Tegoprazan. This is for informational purposes only and is not a validated disposal protocol. The study aimed to understand the compound's stability, not to provide a method for waste neutralization.[1][2][8]

  • Acidic Hydrolysis: Tegoprazan was dissolved in 0.1 M hydrochloric acid and heated at 80°C.

  • Alkaline Hydrolysis: The compound was dissolved in 0.1 M sodium hydroxide and heated at 80°C.

  • Oxidative Degradation: Tegoprazan was treated with 30% hydrogen peroxide at room temperature.

  • Other Conditions: The study also investigated neutral hydrolysis, photolysis (exposure to light), and thermal stress (dry heat) to assess stability under various conditions.

The study found significant degradation in acidic, alkaline, and oxidative environments, leading to the identification of eight different degradation products.[1][2] This highlights the compound's reactivity and the need for controlled disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final disposition.

Tegoprazan_Disposal_Workflow start Start: this compound Waste Generation ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate and Collect Waste (Solid, Liquid, Sharps) ppe->segregate label_waste Label Waste Containers (Name, Hazards) segregate->label_waste spill Accidental Spill Occurs segregate->spill storage Store Sealed Containers in Designated Hazardous Waste Area label_waste->storage spill_cleanup Step 3: Spill Cleanup Protocol (Contain, Absorb, Decontaminate) spill->spill_cleanup Yes spill->storage No spill_cleanup->storage disposal_decision Step 4: Select Disposal Pathway storage->disposal_decision licensed_vendor Primary Route: Licensed Hazardous Waste Vendor disposal_decision->licensed_vendor Recommended incineration Alternative Route: High-Temperature Incineration disposal_decision->incineration If Available end End: Compliant and Safe Disposal licensed_vendor->end incineration->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (R)-Tegoprazan

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in the development of novel therapeutics, ensuring a safe handling environment for potent chemical compounds is paramount. This document provides essential safety and logistical information for the handling of (R)-Tegoprazan, a potassium-competitive acid blocker. The following procedural guidance is intended to support researchers, scientists, and drug development professionals in establishing safe laboratory practices.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Hand Protection Chemically resistant, impervious gloves.Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Skin and Body Protection Fire/flame resistant and impervious clothing.Not specified.
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirators.To be used as a backup to local exhaust ventilation or other engineering controls. A full-face supplied air respirator is necessary if it is the sole means of protection.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[1]

  • A laboratory fume hood or other form of local exhaust ventilation is recommended to minimize the formation of dust and aerosols.[1]

  • Accessible safety shower and eye wash stations should be available.[2][3][4]

Handling Procedures:

  • Avoid all direct contact with the skin and eyes.[1]

  • Prevent the formation of dust and aerosols during handling.[1]

  • Gloves should be inspected for integrity before use.[1]

  • After handling, hands should be thoroughly washed and dried.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • The recommended storage temperature for the solid material is 4°C.[2] For solutions in solvent, storage at -80°C (for 6 months) or -20°C (for 1 month) is advised.[2]

Spill Management:

  • In case of a spill, unnecessary personnel should be evacuated from the area.[1]

  • Wear appropriate personal protective equipment during cleanup.[1]

  • Avoid generating dust.[1]

  • Spilled material should be swept or vacuumed up and collected in a suitable container for disposal.[1]

  • The affected surface should be thoroughly cleaned to remove any residual contamination.[1]

Disposal:

  • Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1]

  • Alternatively, the product may be incinerated in a unit equipped with an afterburner and scrubber.[1]

  • Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[3]

Emergency First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with pure water for at least 15 minutes.[1] Consult a physician.[1]
Skin Contact Take off contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water.[1] Consult a physician.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1]
Inhalation If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable breathing position.[1] If symptoms develop or persist, call a physician.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Tegoprazan_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Don Appropriate PPE B->C D Weigh/Handle Compound in Fume Hood C->D E Perform Experiment D->E J Spill Occurs D->J K Exposure Occurs D->K F Decontaminate Work Surfaces E->F E->J E->K G Dispose of Waste in Labeled Container F->G H Doff and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I L Follow Spill Cleanup Protocol J->L M Administer First Aid K->M N Seek Medical Attention M->N

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.